molecular formula C6H6ClF3O3 B1301782 Ethyl 2-chloro-4,4,4-trifluoroacetoacetate CAS No. 363-58-6

Ethyl 2-chloro-4,4,4-trifluoroacetoacetate

货号: B1301782
CAS 编号: 363-58-6
分子量: 218.56 g/mol
InChI 键: YVWUNJVPOCYLIM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2-chloro-4,4,4-trifluoroacetoacetate is a useful research compound. Its molecular formula is C6H6ClF3O3 and its molecular weight is 218.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClF3O3/c1-2-13-5(12)3(7)4(11)6(8,9)10/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWUNJVPOCYLIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371884
Record name Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

363-58-6
Record name Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 363-58-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Strategic Importance of a Fluorinated Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 2-chloro-4,4,4-trifluoroacetoacetate: Properties, Reactivity, and Applications

This compound (EClTFA) has emerged as a pivotal intermediate in the fields of pharmaceutical and agrochemical research.[1] Its significance stems from a unique molecular architecture that combines the reactivity of a β-ketoester with the influential electronic properties of both a trifluoromethyl (CF₃) group and an α-chloro substituent.[1] This combination makes EClTFA a highly versatile reagent for constructing complex, fluorinated molecules.

The incorporation of fluorine, and particularly the CF₃ group, into drug candidates is a widely employed strategy in modern medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2] EClTFA provides a reliable and efficient entry point for introducing this valuable moiety. This guide offers an in-depth exploration of the physicochemical properties, synthesis, core reactivity, and safe handling of EClTFA, tailored for researchers and development scientists aiming to leverage its synthetic potential.

Physicochemical and Spectroscopic Profile

The distinct reactivity of EClTFA is a direct consequence of its physical and electronic properties. The powerful electron-withdrawing nature of the trifluoromethyl group significantly influences the electron distribution across the molecule, activating the adjacent carbonyl and the α-carbon.[1]

Key Physicochemical Properties

A summary of the essential physical and chemical data for EClTFA is provided below for quick reference.

PropertyValueReference(s)
IUPAC Name ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate[1]
CAS Number 363-58-6[3][4][5]
Molecular Formula C₆H₆ClF₃O₃[1][3][4]
Molecular Weight 218.56 g/mol [1][3][4]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 67-71°C at 35 mmHg[1][3]
Refractive Index (n²⁰/D) 1.3865 - 1.3935[1]
Flash Point 67°C (153°F)[1][3]
Spectroscopic Signatures

The structural features of EClTFA give rise to characteristic spectroscopic data:

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorption bands corresponding to the two carbonyl (C=O) stretching vibrations of the ketone and ester groups. The electron-withdrawing effects of the adjacent CF₃ and Cl groups shift these bands to higher frequencies compared to non-halogenated analogues.[1]

  • Mass Spectrometry: Mass spectrometric analysis shows a molecular ion peak (M+) at m/z 218.[1] Characteristic fragmentation patterns often involve the loss of the ethoxy group (-OC₂H₅) or the ethyl group (-C₂H₅).[1]

  • NMR Spectroscopy: Both ¹H and ¹³C NMR spectra are available for this compound, providing clear confirmation of its structure.[6]

Keto-Enol Tautomerism: A Key to Reactivity

Like other β-dicarbonyl compounds, EClTFA exists as an equilibrium mixture of keto and enol tautomers.[1] This equilibrium is fundamental to its reactivity, particularly in condensation reactions where the enol or enolate form is the active nucleophile. The equilibrium position is influenced by factors such as solvent polarity and temperature.[1]

Caption: Keto-enol tautomerism in EClTFA.

Synthesis of this compound

The most common and industrially applicable method for preparing EClTFA is the direct chlorination of its precursor, ethyl 4,4,4-trifluoroacetoacetate (ETFAA).[7] This reaction can be achieved using common chlorinating agents like sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂).[7]

Workflow for Synthesis via Chlorination

The general workflow involves the controlled addition of the chlorinating agent to the starting material, followed by an aging period to ensure complete reaction, and finally, purification to remove byproducts and unreacted reagents.

G start Start: Ethyl 4,4,4-trifluoroacetoacetate add_reagent Add Chlorinating Agent (e.g., SO₂Cl₂) at 0-50°C start->add_reagent react Insulation Reaction (e.g., 24 hours at 25-40°C) add_reagent->react distill Reduced Pressure Distillation to Remove HCl, SO₂, and excess reagent react->distill product Final Product: This compound distill->product

Caption: Synthesis workflow for EClTFA.

Detailed Experimental Protocol: Chlorination with Sulfuryl Chloride

This protocol is adapted from established industrial methods.[7]

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq.)

  • Sulfuryl chloride (SO₂Cl₂) (1.1 - 1.5 eq.)

  • Sodium hydroxide solution (for tail gas scrubbing)

  • Reaction vessel (e.g., 2L four-necked flask) equipped with a mechanical stirrer, dropping funnel, thermometer, and gas outlet to a scrubber.

Procedure:

  • Charging the Reactor: Charge the reaction vessel with ethyl 4,4,4-trifluoroacetoacetate (e.g., 0.93 kg, 5 mol).

  • Addition of Reagent: While stirring, begin the dropwise addition of sulfuryl chloride (e.g., 0.75 kg, 5.5 mol) via the dropping funnel. Maintain the reaction temperature between 25-30°C during the addition. This addition should take approximately 1 hour.

    • Causality Note: Controlled, slow addition is critical to manage the exothermic reaction and prevent runaway temperatures, which could lead to unwanted side products. The molar excess of SO₂Cl₂ ensures the complete conversion of the starting material.

  • Reaction Maturation: After the addition is complete, allow the mixture to react at an elevated temperature of 25-40°C for 24 hours.[7] During this period, hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases will evolve. Ensure these are safely vented and neutralized in an aqueous sodium hydroxide scrubber.

    • Causality Note: The maturation period, or "insulation," drives the reaction to completion. The removal of gaseous byproducts via Le Châtelier's principle also helps favor product formation.

  • Workup and Purification: Once the reaction is complete, apply a vacuum to the vessel while maintaining the temperature at 25-40°C. This reduced pressure distillation will remove residual SO₂Cl₂, HCl, and SO₂.[7]

  • Final Product: The remaining liquid is the crude this compound. For many applications, this material (typically >95% purity) can be used directly. Further purification can be achieved by fractional vacuum distillation.

Core Reactivity and Synthetic Applications

The dual reactivity centers—the electrophilic carbonyl carbons and the α-carbon bearing a displaceable chlorine atom—make EClTFA a powerful synthetic tool.

Nucleophilic Substitution at the α-Carbon

The chlorine atom at the C2 position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This pathway is fundamental to creating diverse molecular scaffolds.

  • Mechanism: The reaction typically proceeds via a standard Sₙ2 mechanism, where a nucleophile (e.g., an amine, alkoxide, or thiol) attacks the α-carbon, displacing the chloride ion.

  • Applications: This reaction is used to synthesize α-amino, α-alkoxy, and α-thio derivatives, which are valuable intermediates in their own right.[1]

Precursor for Heterocyclic Compounds

EClTFA is an excellent building block for synthesizing substituted heterocycles, which form the core of many pharmaceuticals and agrochemicals.[1] This is typically achieved through condensation reactions with binucleophilic reagents.

  • Synthesis of Pyrazoles: Reaction of EClTFA with hydrazine or substituted hydrazines yields trifluoromethyl- and chloro-substituted pyrazoles. These are important motifs in many biologically active compounds.

  • Synthesis of Thiazoles: Condensation with thioamides or thioureas can lead to the formation of functionalized thiazole rings, a class of heterocycles known for antifungal and antibacterial properties.[1] EClTFA is a key intermediate in the synthesis of the fungicide thifluzamide.[7]

Mechanism: Pyrazole Formation

The reaction with hydrazine proceeds via an initial nucleophilic attack at one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring.

G start EClTFA + Hydrazine (H₂NNH₂) attack Nucleophilic attack of hydrazine on a carbonyl group start->attack intermediate Formation of hydrazone intermediate attack->intermediate cyclize Intramolecular cyclization intermediate->cyclize dehydrate Dehydration (loss of H₂O) cyclize->dehydrate product Substituted Pyrazole Product dehydrate->product

Caption: General mechanism for pyrazole synthesis from EClTFA.

Safety, Handling, and Storage

Due to its hazardous nature, strict safety protocols must be followed when working with EClTFA.

Hazard Profile:

  • Corrosive: Causes severe skin burns and serious eye damage.[8][9]

  • Combustible Liquid: The vapor can form flammable mixtures with air.[3][8]

  • Hazard Statements: H227 (Combustible liquid), H314 (Causes severe skin burns and eye damage), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[3]

Recommended Handling Procedures:

  • Ventilation: Always handle in a well-ventilated area or a chemical fume hood.[9][10]

  • Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical safety goggles, a face shield, nitrile or butyl rubber gloves, and a lab coat or chemical-resistant apron.[9][10]

  • Grounding: Ground and bond containers when transferring material to prevent static discharge, which could be an ignition source.[10]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible.[9][10]

Spill Management Workflow

G spill Spill Occurs evacuate Evacuate immediate area and remove ignition sources spill->evacuate ppe Don appropriate PPE evacuate->ppe contain Contain spill with inert absorbent (e.g., sand, vermiculite) ppe->contain collect Collect absorbed material into a sealed container for disposal contain->collect decontaminate Decontaminate the area collect->decontaminate dispose Dispose of waste according to local/institutional regulations decontaminate->dispose

Caption: Spill management workflow for EClTFA.

Storage:

  • Store in a cool, dry, and well-ventilated area designated for corrosive materials.[9]

  • Keep containers tightly closed to prevent moisture ingress.

  • Store away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents, bases, and reducing agents.[9]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its unique combination of functional groups provides a gateway to a vast array of complex fluorinated molecules. By understanding its properties, mastering its synthesis, and appreciating its diverse reactivity, researchers in the pharmaceutical and agrochemical industries can effectively unlock its potential to create next-generation therapeutics and crop protection agents. Adherence to stringent safety protocols is paramount to harnessing the power of this versatile reagent responsibly.

References

An In-depth Technical Guide to the Synthesis and Mechanism of Ethyl 2-chloro-4,4,4-trifluoroacetoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Ethyl 2-chloro-4,4,4-trifluoroacetoacetate

This compound (EClTFA) is a highly functionalized synthetic intermediate of significant interest to researchers and professionals in drug development and agrochemical synthesis.[1][2] Its molecular architecture, featuring a reactive β-keto ester system, a trifluoromethyl group, and an α-chloro substituent, provides a unique combination of reactivity and imparts desirable properties to target molecules.[1][2] The trifluoromethyl group is a well-established bioisostere for various functional groups, often enhancing metabolic stability, lipophilicity, and binding affinity of bioactive compounds.[1] Consequently, EClTFA serves as a critical building block for introducing these advantageous properties into complex molecular scaffolds.

This guide provides an in-depth exploration of the primary synthetic routes to EClTFA, a detailed analysis of the underlying reaction mechanisms, and practical, field-proven experimental protocols. The content is structured to deliver not just procedural steps, but the scientific rationale behind them, empowering researchers to optimize and adapt these methods for their specific applications.

Primary Synthetic Pathway: α-Chlorination of Ethyl 4,4,4-trifluoroacetoacetate

The most direct and industrially relevant method for the synthesis of this compound is the electrophilic chlorination at the α-position of its precursor, Ethyl 4,4,4-trifluoroacetoacetate (ETFAA).[2][3] This transformation is typically achieved using common chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂).[3]

Reaction Overview

Synthesis_Overview cluster_reactants Reactants cluster_products Products ETFAA Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) ChlorinatingAgent Chlorinating Agent (SO₂Cl₂ or Cl₂) EClTFA This compound (EClTFA) ChlorinatingAgent->EClTFA α-Chlorination Byproducts Byproducts (HCl, SO₂ or HCl)

Caption: General schematic of the α-chlorination of ETFAA.

Mechanistic Deep Dive: Acid-Catalyzed α-Chlorination

The α-chlorination of β-keto esters like ETFAA proceeds via an acid-catalyzed mechanism.[4][5] This pathway is favored over a base-catalyzed route because it allows for selective mono-chlorination. Under basic conditions, the resulting α-chlorinated product is more acidic than the starting material, leading to rapid deprotonation and subsequent di- or poly-halogenation, which is difficult to control.[4][6]

The acid-catalyzed mechanism involves two key stages:

  • Keto-Enol Tautomerization: The reaction is initiated by the protonation of the carbonyl oxygen of the keto form of ETFAA. This enhances the acidity of the α-protons. A weak base (which can be another molecule of the keto ester) then removes an α-proton, leading to the formation of a nucleophilic enol intermediate. This tautomerization is the rate-determining step of the overall reaction.[5][7]

  • Electrophilic Attack: The electron-rich double bond of the enol tautomer acts as a nucleophile, attacking the electrophilic chlorine atom of the chlorinating agent (e.g., sulfuryl chloride). This step forms the C-Cl bond at the α-position. Subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final product, EClTFA.

The reaction is often autocatalytic because the chlorination process itself generates hydrogen chloride (HCl) as a byproduct, which then catalyzes further reaction.[7]

Chlorination_Mechanism cluster_mechanism Acid-Catalyzed Chlorination Mechanism Keto Keto Tautomer (ETFAA) ProtonatedKeto Protonated Keto Intermediate Keto->ProtonatedKeto + H⁺ ProtonatedKeto->Keto - H⁺ Enol Enol Tautomer ProtonatedKeto->Enol - H⁺ (Rate-determining) ChlorinatingAgent SO₂Cl₂ Enol->ChlorinatingAgent Nucleophilic Attack IntermediateComplex Intermediate Complex ProductProtonated Protonated Product IntermediateComplex->ProductProtonated Forms C-Cl bond Product α-Chloro Product (EClTFA) ProductProtonated->Product - H⁺ (Catalyst Regeneration)

Caption: Mechanism of acid-catalyzed α-chlorination of ETFAA.

Experimental Protocols and Causality

The choice of chlorinating agent and reaction conditions directly impacts the efficiency, safety, and scalability of the synthesis.

Method 1: Chlorination using Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride is often preferred in a laboratory setting due to its convenient liquid form and generally high reactivity.

Experimental Protocol:

  • Reactor Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas scrubber (containing a sodium hydroxide solution) to neutralize the evolved HCl and SO₂ gases.[3]

  • Charging the Reactor: Charge the flask with Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq.).

  • Reagent Addition: Begin stirring and slowly add sulfuryl chloride (1.1-1.5 eq.) dropwise via the dropping funnel, maintaining the reaction temperature between 25-40°C.[3] The exothermic nature of the reaction requires careful monitoring and potential cooling.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is typically stirred at 25-40°C for several hours (e.g., 24 hours) to ensure complete conversion.[3] Progress can be monitored by techniques such as GC-MS or TLC.

  • Work-up and Purification: Upon completion, the excess sulfuryl chloride and dissolved gases (HCl, SO₂) are removed by distillation under reduced pressure.[3] The crude product is then purified by fractional vacuum distillation to yield pure this compound.

Causality and Field Insights:

  • Stoichiometry: A slight excess of sulfuryl chloride is used to drive the reaction to completion.

  • Temperature Control: Maintaining the temperature below 50°C is crucial to prevent potential side reactions and decomposition of the product.[3] The 25-40°C range offers a balance between a reasonable reaction rate and safety.

  • Gas Scrubbing: The byproducts HCl and SO₂ are corrosive and toxic gases. A caustic scrubber is essential for safe operation.

Method 2: Chlorination using Chlorine Gas (Cl₂)

Direct chlorination with chlorine gas is a viable, often more atom-economical alternative, particularly suited for industrial-scale production.

Experimental Protocol:

  • Reactor Setup: A similar setup to the sulfuryl chloride method is used, but with a gas inlet tube for bubbling chlorine gas into the reaction mixture.

  • Reaction Conditions: The reactor containing Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq.) is cooled to 0-5°C.[3]

  • Reagent Addition: Chlorine gas (1.2-3.0 eq.) is bubbled through the stirred liquid at a controlled rate, ensuring the temperature does not exceed the set range.[3]

  • Reaction Monitoring: The reaction is typically faster than with sulfuryl chloride, often completing within 3-4 hours.[3]

  • Work-up and Purification: After the reaction, the system is purged with an inert gas (e.g., nitrogen) to remove excess chlorine. The residual HCl is removed under reduced pressure, followed by vacuum distillation of the product.[3]

Causality and Field Insights:

  • Temperature: The lower temperature (0-5°C) is necessary to control the high reactivity of chlorine gas and improve selectivity.

  • Reagent Handling: Chlorine gas is highly toxic and requires specialized handling procedures and equipment. This method is less common in standard academic labs but is efficient for large-scale synthesis.

  • Advantages: This method can be very rapid and avoids the sulfur-containing byproducts associated with sulfuryl chloride.[3]

Comparative Data of Synthesis Methods
ParameterMethod 1: Sulfuryl ChlorideMethod 2: Chlorine GasReference
Chlorinating Agent SO₂Cl₂Cl₂[3]
Molar Ratio (Agent:ETFAA) 1.1:1 to 1.5:11.2:1 to 3.0:1[3]
Temperature 0-50°C (typically 25-40°C)0-5°C[3]
Reaction Time ~24 hours~3-4 hours[3]
Reported Yield ~96.8%~91.8%[3]
Reported Purity ~98%~93%[3]

Application in Agrochemical Synthesis: The Case of Thifluzamide

EClTFA is a pivotal intermediate in the synthesis of the fungicide Thifluzamide.[3] The synthesis involves the formation of a thiazole ring, a common heterocyclic motif in bioactive molecules.

Synthetic Workflow:

Thifluzamide_Synthesis EClTFA Ethyl 2-chloro-4,4,4- trifluoroacetoacetate ThiazoleEster Thiazole Ester Intermediate EClTFA->ThiazoleEster + Thioacetamide Thioacetamide Thioacetamide ThiazoleAcid Thiazole Acid ThiazoleEster->ThiazoleAcid Hydrolysis Hydrolysis Hydrolysis (NaOH, then Acid) AcidChloride Thiazole Acid Chloride ThiazoleAcid->AcidChloride Chlorination Chlorination Thionyl Chloride (SOCl₂) Thifluzamide Thifluzamide AcidChloride->Thifluzamide + Amine Amine 2,6-dibromo-4- trifluoromethoxyaniline

Caption: Synthetic pathway to Thifluzamide from EClTFA.

The initial step is a Hantzsch-type thiazole synthesis where EClTFA reacts with thioacetamide.[8] The α-chloro ketone functionality of EClTFA readily reacts with the sulfur nucleophile of thioacetamide, followed by cyclization and dehydration to form the thiazole ester intermediate. This intermediate is then hydrolyzed to the corresponding carboxylic acid, converted to an acid chloride, and finally coupled with 2,6-dibromo-4-trifluoromethoxyaniline to yield Thifluzamide.[8][9]

Conclusion

The synthesis of this compound via α-chlorination of its parent β-keto ester is a robust and efficient process. A thorough understanding of the underlying acid-catalyzed enol-mediated mechanism is paramount for optimizing reaction conditions and ensuring high yields and purity. The choice between sulfuryl chloride and chlorine gas as the chlorinating agent depends on the scale of the synthesis and the available equipment for handling these reagents. As a versatile fluorinated building block, EClTFA will undoubtedly continue to play a crucial role in the development of next-generation pharmaceuticals and agrochemicals, making mastery of its synthesis a valuable asset for chemical researchers and drug development professionals.

References

An In-Depth Technical Guide to the Safe Handling of Ethyl 2-chloro-4,4,4-trifluoroacetoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Reagent Demanding Respect

Ethyl 2-chloro-4,4,4-trifluoroacetoacetate (CAS No. 363-58-6) is a valuable organic compound in the synthesis of novel pharmaceuticals and other fine chemicals.[1][2] Its unique structure, featuring a chloro group and a trifluoroacetyl moiety, imparts significant reactivity, making it a key building block in various chemical transformations.[1] This reactivity, however, necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety data and handling precautions for this compound, moving beyond a simple recitation of safety data sheet (SDS) information to explain the causality behind the recommended procedures.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of a substance is paramount to its safe handling. The properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₆ClF₃O₃[1][3]
Molecular Weight 218.56 g/mol [1][3]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 67-71°C at 35 mmHg[1][4]
Flash Point 67°C (153°F)[1][4]
Refractive Index 1.39 @ 20°C[4]

The relatively low flash point indicates that this compound is a combustible liquid and can form flammable vapor-air mixtures.[5]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating these hazards.

Signal Word: Danger

Hazard Statements:

  • H227: Combustible liquid.[4]

  • H314: Causes severe skin burns and eye damage.[4][5]

  • H318: Causes serious eye damage.[4]

  • H335: May cause respiratory irritation.[4]

The corrosive nature of this compound is a primary concern, and its potential to cause severe tissue damage on contact underscores the critical importance of appropriate personal protective equipment.

Safe Handling and Storage: A Proactive Approach

Safe handling of this compound is predicated on a combination of engineering controls, administrative controls, and personal protective equipment.

Engineering Controls: The First Line of Defense
  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][7] This is crucial to minimize the inhalation of vapors, which can cause respiratory tract irritation.[4]

  • Ignition Sources: Due to its combustible nature, all sources of ignition, such as open flames, sparks, and hot surfaces, must be strictly excluded from the handling area.[6][8] Use of explosion-proof electrical and ventilating equipment is recommended.[9]

  • Static Discharge: Take precautionary measures against static discharges, which can serve as an ignition source.[6][9] Grounding and bonding of containers and receiving equipment is essential during transfers.[9]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of appropriate PPE is critical to prevent contact with this corrosive chemical.

PPESpecificationsRationale
Eye and Face Protection Chemical safety goggles or a face shield.[6][7]To prevent contact with the eyes, which can result in serious and irreversible damage.[4][5]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[6][7]The compound causes severe skin burns.[5] Contaminated clothing should be removed immediately and washed before reuse.[6]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge is recommended if exposure limits are exceeded or if irritation is experienced.[6][7]To protect against the inhalation of irritating vapors.[4]

The following diagram illustrates the workflow for donning and doffing PPE to ensure maximum protection and prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Gown Don2 2. Mask/Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Gown Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Mask/Respirator Doff3->Doff4 End Exit Lab Doff4->End Start Prepare for Lab Work Start->Don1

Caption: Workflow for donning and doffing Personal Protective Equipment.

Storage Requirements

Proper storage is crucial for maintaining the stability of this compound and preventing hazardous situations.

  • Location: Store in a cool, dry, and well-ventilated area designated for corrosive and flammable liquids.[6][9]

  • Containers: Keep containers tightly closed to prevent the escape of vapors and contamination.[6][9]

  • Incompatible Materials: Store away from incompatible materials such as strong acids, strong bases, oxidizing agents, and reducing agents.[7][10]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is critical to mitigating harm.

First-Aid Measures

Immediate medical attention is required for all routes of exposure.[6]

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[6]
Skin Contact Immediately wash off with plenty of water for at least 15 minutes. Remove and wash contaminated clothing before reuse.[6]
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Do not use the mouth-to-mouth method.[6]
Ingestion Rinse mouth. DO NOT induce vomiting.[6]
Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Evacuate: Evacuate personnel to a safe area and keep people away from and upwind of the spill.[6]

  • Ventilate: Ensure adequate ventilation.[6]

  • Eliminate Ignition Sources: Remove all sources of ignition.[6]

  • Containment: Absorb the spill with an inert material such as sand, earth, or vermiculite.[7] Do not use combustible materials like sawdust.[9]

  • Collection: Collect the absorbed material into a suitable, closed container for disposal.[6]

  • Personal Protection: Wear appropriate PPE during the entire cleanup process.

The following flowchart outlines the general procedure for responding to a chemical spill.

Spill_Response Spill Chemical Spill Occurs Alert Alert personnel and evacuate the immediate area Spill->Alert Assess Assess the spill and identify the chemical Alert->Assess PPE Don appropriate PPE Assess->PPE Contain Contain the spill with absorbent material PPE->Contain Cleanup Clean up the spill Contain->Cleanup Dispose Dispose of waste in a labeled, sealed container Cleanup->Dispose Decontaminate Decontaminate the area and equipment Dispose->Decontaminate Report Report the incident Decontaminate->Report

Caption: General workflow for responding to a chemical spill.

Fire-Fighting Measures

In the event of a fire involving this compound:

  • Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[6] Water spray can be used to cool closed containers.[6]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including hydrogen chloride and hydrogen fluoride.[6][10] Containers may explode when heated.[6]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Toxicological and Ecological Information

The toxicological properties of this compound have not been fully investigated.[6] However, it is known to be corrosive and can cause severe damage to tissues upon contact.[5][6] Ingestion may cause severe swelling and damage to the delicate tissues of the esophagus and stomach, with a danger of perforation.[6]

From an ecological perspective, this compound should not be released into the environment.[6] It is likely to be mobile in the environment due to its volatility, but persistence is unlikely.[6]

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[6][7] Disposal must be in accordance with local, regional, and national hazardous waste regulations.[6][7] Do not empty into drains.[6]

Conclusion: A Commitment to Safety

This compound is a powerful tool in the arsenal of the research and development scientist. However, its utility is intrinsically linked to a culture of safety. By understanding the hazards associated with this compound and diligently adhering to the handling precautions outlined in this guide, researchers can mitigate risks and ensure a safe and productive laboratory environment.

References

The Trifluoromethyl Synthon: A Technical Guide to Ethyl 2-chloro-4,4,4-trifluoroacetoacetate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacological profiles. The trifluoromethyl group (CF₃), in particular, is a favored substituent known to improve metabolic stability, bioavailability, and binding affinity. Ethyl 2-chloro-4,4,4-trifluoroacetoacetate (EClTFA), a versatile and highly reactive building block, has emerged as a critical tool for medicinal chemists to introduce this valued moiety into a diverse range of heterocyclic systems. This technical guide provides an in-depth exploration of the applications of EClTFA in medicinal chemistry, offering insights into its synthesis, reactivity, and its role in the construction of biologically active molecules.

Physicochemical Properties and Synthesis of this compound (EClTFA)

EClTFA, with the chemical formula C₆H₆ClF₃O₃, is a colorless to pale yellow liquid. Its unique reactivity stems from the presence of both a chloro group and a trifluoroacetyl moiety.[1] The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl and α-carbon positions, making it a valuable reagent in various chemical transformations.[1]

The synthesis of EClTFA is typically achieved through the chlorination of its precursor, ethyl 4,4,4-trifluoroacetoacetate (ETFAA). A common and efficient method involves the reaction of ETFAA with sulfuryl chloride (SO₂Cl₂) or chlorine gas under controlled conditions.[1][2] This direct chlorination offers good selectivity and high yields, making EClTFA readily accessible for research and development.[2]

PropertyValueReference
CAS Number 363-58-6[3]
Molecular Formula C₆H₆ClF₃O₃[3]
Molecular Weight 218.56 g/mol [3]
Appearance Colorless to pale yellow liquid[1]

The Gateway to Trifluoromethyl-Substituted Heterocycles: Key Applications in Medicinal Chemistry

The primary utility of EClTFA in medicinal chemistry lies in its role as a precursor for the synthesis of trifluoromethyl-containing heterocyclic compounds. These scaffolds are prevalent in a wide array of approved drugs, including antiviral, anticancer, and anti-inflammatory agents.[4] The trifluoromethyl group can significantly alter a molecule's pharmacological profile, often leading to improved efficacy and reduced side effects.[4]

Synthesis of Trifluoromethyl-Substituted Pyrazoles

Pyrazoles are a class of five-membered heterocyclic compounds that are core structures in numerous biologically active molecules, including the anti-inflammatory drug Celecoxib. The reaction of β-ketoesters with hydrazines is a classical and efficient method for pyrazole synthesis. EClTFA, with its two electrophilic centers, is an ideal substrate for this transformation.

The general reaction involves the condensation of EClTFA with a hydrazine derivative. The initial nucleophilic attack of the hydrazine at one of the carbonyl groups is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The presence of the trifluoromethyl group at the 5-position of the pyrazole ring is a common feature in many bioactive compounds.

G cluster_reactants Reactants cluster_product Product EClTFA This compound Reaction Condensation & Cyclization EClTFA->Reaction Hydrazine Hydrazine Derivative (R-NHNH2) Hydrazine->Reaction Pyrazole 5-Trifluoromethyl-pyrazole Derivative Reaction->Pyrazole

Caption: General reaction scheme for the synthesis of 5-trifluoromethyl-pyrazoles from EClTFA.

Experimental Protocol: Synthesis of 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

  • Reaction Setup: In a three-necked flask equipped with a stirrer, condenser, and nitrogen inlet, charge (3,5-Dichlorophenyl)hydrazine (1 equivalent) and ethanol.

  • Addition of β-Ketoester: Cautiously add (E)-1-ethyl-3-trifluoromethyl-2-(ethoxymethylene)malonate (1 equivalent) to the stirred solution at 10-15 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and isolate the product. The crude product can be purified by recrystallization or column chromatography.

The resulting pyrazole can be further modified, for instance, by hydrolysis of the ester to a carboxylic acid, which can then be coupled with various amines to generate a library of pyrazole-4-carboxamides for biological screening.[5] Derivatives of trifluoromethyl-pyrazoles have shown potent activity as COX inhibitors.[6]

Synthesis of Trifluoromethyl-Substituted Pyrimidines

Pyrimidines are another critical class of nitrogen-containing heterocycles found in numerous pharmaceuticals, including anticancer and antiviral drugs. The Biginelli reaction and related condensations are powerful tools for the synthesis of pyrimidine scaffolds. EClTFA can serve as a key building block in these reactions.

The synthesis of a trifluoromethyl-pyrimidine can be achieved by reacting EClTFA with a suitable amidine, urea, or thiourea derivative. The reaction proceeds through a series of condensation and cyclization steps to form the pyrimidine ring. The trifluoromethyl group is typically installed at either the 4- or 6-position of the pyrimidine ring, depending on the specific reactants and reaction conditions.

G cluster_reactants Reactants cluster_product Product EClTFA This compound Reaction Condensation & Cyclization EClTFA->Reaction Amidine Amidine/Urea/Thiourea Derivative Amidine->Reaction Pyrimidine Trifluoromethyl-pyrimidine Derivative Reaction->Pyrimidine

Caption: General reaction scheme for the synthesis of trifluoromethyl-pyrimidines from EClTFA.

Case Study: Synthesis of Novel Trifluoromethyl Pyrimidinone Compounds with Activity Against Mycobacterium tuberculosis

A study on the synthesis of novel trifluoromethyl pyrimidinone compounds with activity against Mycobacterium tuberculosis utilized a derivative of EClTFA as a key intermediate.[7] Although the specific starting material was ethyl 4,4,4-trifluoro-2-(4-fluorobenzyl)-3-oxobutanoate, the synthetic strategy is highly relevant to the potential applications of EClTFA.

Experimental Protocol: Synthesis of Ethyl 4,4,4-trifluoro-2-(4-fluorobenzyl)-3-oxobutanoate [7]

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-(4-Fluorophenyl)propanoyl chloride in dichloromethane (DCM).

  • Reagent Addition: Sequentially add trifluoroacetic anhydride (TFAA) and pyridine to the solution.

  • Stirring: Stir the reaction mixture at room temperature for 3 hours.

  • Esterification: Add ethanol (EtOH) to the reaction mixture and continue stirring for another 12 hours.

  • Work-up and Purification: The crude product can be purified by column chromatography.

The resulting β-ketoester can then be reacted with a suitable amidine, such as 2-amidinopyridine, to construct the trifluoromethyl-pyrimidinone core. The synthesized compounds in the study demonstrated promising bactericidal activity against replicating M. tuberculosis bacilli.[7]

Biological Activities of Heterocycles Derived from EClTFA

The strategic incorporation of the trifluoromethyl group, facilitated by the use of EClTFA and its analogs, has led to the discovery of compounds with a wide range of biological activities.

  • Antimicrobial and Antifungal Properties: Derivatives of EClTFA have shown potential as antimicrobial and antifungal agents.[1] The resulting heterocyclic compounds have been screened against various bacterial and fungal strains, with some exhibiting moderate to good activity.

  • Cytotoxic Effects: Some studies suggest that derivatives of EClTFA may exhibit cytotoxic effects against certain cancer cell lines.[1] This opens avenues for the development of novel anticancer agents.

  • Enzyme Inhibition: Trifluoromethyl-substituted heterocycles are known to act as potent enzyme inhibitors. For example, trifluoromethyl-pyrazole-carboxamides have been investigated as selective COX-2 inhibitors for the treatment of inflammation.[6] The fungicide thifluzamide, a thiazole amide succinate dehydrogenase inhibitor, is synthesized from an intermediate derived from 2-chloro-4,4,4-trifluoroacetoacetate.[2]

Conclusion and Future Perspectives

This compound is a powerful and versatile building block in medicinal chemistry. Its unique combination of a trifluoromethyl group and reactive chloro and carbonyl functionalities provides a direct and efficient route to a wide variety of trifluoromethyl-substituted heterocyclic compounds. The demonstrated and potential biological activities of these derivatives, including antimicrobial, anticancer, and enzyme-inhibitory effects, underscore the importance of EClTFA in modern drug discovery.

Future research will likely focus on expanding the scope of EClTFA in multicomponent reactions and asymmetric synthesis to generate complex and stereochemically defined molecules with enhanced therapeutic potential. The continued exploration of the reactivity of this valuable synthon will undoubtedly lead to the discovery of novel drug candidates with improved pharmacological properties.

References

Ethyl 2-chloro-4,4,4-trifluoroacetoacetate: A Versatile Synthon for Trifluoromethyl Group Installation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of the trifluoromethyl (CF₃) group is a cornerstone strategy in modern medicinal chemistry and agrochemical design.[1][2][3] This moiety can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, ultimately improving its pharmacokinetic and pharmacodynamic profile.[1][2][4] Ethyl 2-chloro-4,4,4-trifluoroacetoacetate (EClTFA) has emerged as a highly valuable and versatile building block for incorporating the trifluoromethyl group into complex molecular architectures. Its unique combination of a reactive α-chloro substituent, a β-keto ester system, and the potent electron-withdrawing trifluoromethyl group provides a platform for a diverse array of chemical transformations.[5] This guide provides an in-depth analysis of EClTFA, covering its synthesis, unique reactivity, and its application in the construction of critical trifluoromethylated heterocyclic compounds.

The Strategic Importance of the Trifluoromethyl Group

In drug discovery, the strategic modification of lead compounds is crucial for optimizing their therapeutic potential. The trifluoromethyl group is often considered a "magic" moiety due to its ability to confer several desirable properties simultaneously:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[4] This often leads to an increased drug half-life and improved bioavailability.[2]

  • Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[1][4]

  • Modulation of Acidity/Basicity: As a powerful electron-withdrawing group, the CF₃ moiety can lower the pKa of nearby acidic or basic functional groups, influencing drug-receptor interactions and solubility.[3]

  • Bioisosteric Replacement: The trifluoromethyl group can act as a bioisostere for other groups, such as a chlorine atom or an isopropyl group, allowing for fine-tuning of steric and electronic properties to optimize target binding.[4]

Given these advantages, the development of efficient synthetic methods using reliable trifluoromethyl-containing building blocks is of paramount importance.[6]

Profile of this compound (EClTFA)

EClTFA is a colorless to pale yellow liquid that serves as a powerful intermediate in organic synthesis.[5] Its trifunctional nature is the key to its versatility.

PropertyValue
CAS Number 363-58-6[5][7]
IUPAC Name ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate[5]
Molecular Formula C₆H₆ClF₃O₃[5][7]
Molecular Weight 218.56 g/mol [5][7]
Appearance Colorless to pale yellow liquid[5]
Synthesis of EClTFA

The most common and efficient method for preparing EClTFA is the direct chlorination of its precursor, ethyl 4,4,4-trifluoroacetoacetate (ETFAA).[5] This reaction can be achieved using standard chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂).[8] The reaction with sulfuryl chloride is particularly effective, often requiring no solvent as the starting ester can act as both reactant and solvent, leading to excellent atom economy.[5]

The synthesis workflow is straightforward, involving the controlled addition of the chlorinating agent followed by removal of byproducts under reduced pressure.[8]

Synthesis_Workflow ETFAA Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) Reaction Chlorination Reaction (0-50 °C) ETFAA->Reaction ChlorinatingAgent Chlorinating Agent (e.g., SO₂Cl₂) ChlorinatingAgent->Reaction Byproducts Byproducts (HCl, SO₂) Reaction->Byproducts Purification Vacuum Distillation Reaction->Purification EClTFA Ethyl 2-chloro-4,4,4- trifluoroacetoacetate (EClTFA) Purification->EClTFA

Caption: General workflow for the synthesis of EClTFA.

Experimental Protocol: Synthesis of EClTFA from ETFAA

This protocol is based on the general method of reacting ethyl 4,4,4-trifluoroacetoacetate with sulfuryl chloride.[5][8]

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) (1.0 eq)

  • Sulfuryl chloride (SO₂Cl₂) (1.1 - 1.5 eq)[8]

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Distillation apparatus

Procedure:

  • Reaction Setup: Charge a dry three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a condenser (with an outlet to a gas trap) with ethyl 4,4,4-trifluoroacetoacetate.

  • Cooling: Cool the flask in an ice bath to 0-5 °C with stirring.

  • Addition of Reagent: Add sulfuryl chloride dropwise from the dropping funnel to the cooled ETFAA. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. The reaction is exothermic, and gas evolution (HCl and SO₂) will be observed.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours or until the reaction is complete (monitored by GC or TLC).

  • Workup and Purification: The reaction mixture is then subjected to vacuum distillation to remove residual starting materials and byproducts (HCl, SO₂).[8] The product, this compound, is collected as a higher boiling fraction. The yield is typically high, often exceeding 90%.[8]

Causality Note: The dropwise addition at low temperature is critical to control the exothermicity of the chlorination reaction and prevent the formation of unwanted side products. The final vacuum distillation is essential for isolating a pure product, as the gaseous byproducts are corrosive and can interfere with subsequent reactions.[9]

Reactivity and Key Applications in Heterocyclic Synthesis

EClTFA is a trifunctional building block, and its utility stems from the ability to selectively target its different reactive sites. The strong electron-withdrawing nature of the CF₃ group activates both the α-carbon and the carbonyl groups, making them susceptible to nucleophilic attack.

Reactivity_Diagram cluster_EClTFA EClTFA Structure cluster_Products Synthetic Targets EClTFA This compound C1 α-Chloro Site (Electrophilic) EClTFA->C1 Nucleophilic Substitution C2 β-Ketoester System (Nucleophilic/Electrophilic) EClTFA->C2 Condensation Reactions Pyrazoles CF₃-Pyrazoles C1->Pyrazoles + Hydrazines Thiazoles CF₃-Thiazoles C1->Thiazoles + Thioamides C2->Pyrazoles + Hydrazines C2->Thiazoles + Thioamides Pyridines CF₃-Pyridines C2->Pyridines + Enamines Other Other CF₃-Heterocycles (Oxazoles, Imidazoles) C2->Other C3 CF₃ Group (Electron Withdrawing)

Caption: Reactivity sites of EClTFA and pathways to key heterocycles.

Synthesis of Trifluoromethyl-Pyrazoles

Pyrazoles are a privileged scaffold in medicinal chemistry. EClTFA serves as an excellent precursor for trifluoromethyl-substituted pyrazoles through condensation reactions with hydrazines.[5] The reaction proceeds via initial nucleophilic attack by the hydrazine on one of the carbonyl groups, followed by intramolecular cyclization and dehydration.

General Reaction Scheme: EClTFA + R-NH-NH₂ → 3-Trifluoromethyl-5-hydroxypyrazole derivative

Synthesis of Trifluoromethyl-Thiazoles

Thiazole rings are present in numerous bioactive compounds. The Hantzsch thiazole synthesis can be adapted using EClTFA as the α-haloketone component. Reaction with a thioamide provides direct access to highly functionalized trifluoromethyl-thiazoles.[5]

General Reaction Scheme: EClTFA + Thioamide → 2,4-Disubstituted-5-Trifluoromethyl-thiazole derivative

Application in Multicomponent Reactions

The reactivity of EClTFA also makes it a suitable component for multicomponent reactions (MCRs), allowing for the rapid construction of complex molecular libraries from simple starting materials in a single step.[5] This is particularly valuable in high-throughput screening campaigns for drug discovery.

Representative Protocol: Synthesis of a 3-Trifluoromethyl-1H-pyrazol-5(4H)-one

This protocol details the synthesis of a pyrazolone derivative, a common application of EClTFA.

Materials:

  • This compound (EClTFA) (1.0 eq)

  • Hydrazine hydrate or a substituted hydrazine (1.0 eq)

  • Ethanol (as solvent)

  • Sodium acetate (as base, optional)

  • Round-bottom flask with reflux condenser

Procedure:

  • Setup: In a round-bottom flask, dissolve EClTFA in ethanol.

  • Addition of Reactant: Add the hydrazine derivative to the solution at room temperature. If using a hydrazine salt, a mild base like sodium acetate may be added to liberate the free base.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-6 hours. The progress of the reaction can be monitored by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, reduce the solvent volume under reduced pressure.

  • Isolation and Purification: The crude product can be collected by filtration. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure trifluoromethyl-pyrazolone.

Self-Validating System: The formation of the pyrazolone ring is a thermodynamically favorable cyclization-condensation process. The purity of the final product can be readily confirmed by standard analytical techniques (NMR, MS, melting point), which should show the characteristic signals for the trifluoromethyl group and the heterocyclic core, validating the successful transformation.

Summary of EClTFA Reactions

The table below summarizes the versatility of EClTFA in synthesizing various trifluoromethylated compounds.

Reactant(s)ConditionsProduct TypeSignificance
HydrazinesReflux in EthanolCF₃-Pyrazoles/-PyrazolonesAntifungal, Antimicrobial[5]
ThioamidesBase, RT to RefluxCF₃-ThiazolesAntifungal, Antibacterial[5]
AmidinesBase, various solventsCF₃-PyrimidinesKey pharmaceutical core
Enamines/β-amino acrylatesVariousCF₃-PyridinesBroad bioactivity

Conclusion

This compound is a powerful and highly adaptable building block for introducing the trifluoromethyl group into organic molecules. Its distinct reactive sites—the α-chloro position and the β-keto ester moiety—provide chemists with multiple avenues for constructing complex and biologically relevant trifluoromethylated heterocycles.[5] The straightforward synthesis of EClTFA and its predictable reactivity make it an indispensable tool for researchers in the pharmaceutical, agrochemical, and materials science fields. As the demand for advanced fluorinated compounds continues to grow, the importance of versatile synthons like EClTFA in enabling innovation will only increase.

References

Biological activity of "Ethyl 2-chloro-4,4,4-trifluoroacetoacetate" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Ethyl 2-chloro-4,4,4-trifluoroacetoacetate Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (ECTFA) is a highly functionalized organic compound characterized by a unique combination of a reactive chloro group and an electron-withdrawing trifluoroacetyl moiety. This structure imparts significant reactivity, establishing ECTFA as a valuable and versatile building block in synthetic chemistry. Its derivatives have garnered substantial interest within the scientific community, demonstrating a broad spectrum of biological activities, including potential antimicrobial, antifungal, and cytotoxic effects against various cancer cell lines. This guide provides a comprehensive exploration of the synthesis of these derivatives and a detailed analysis of their biological activities, supported by mechanistic insights and established experimental protocols. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

The Core Building Block: this compound (ECTFA)

ECTFA (Molecular Formula: C₆H₆ClF₃O₃) is a specialized chemical intermediate primarily utilized in the synthesis of pharmaceuticals and agrochemicals. The presence of both a chlorine atom and a trifluoromethyl group creates distinct reactivity patterns that are pivotal for the construction of complex bioactive molecules.

Key Structural Features and Reactivity:

  • α-Chloro Group: The chlorine atom at the C2 position is a good leaving group, making this position susceptible to nucleophilic substitution. This allows for the introduction of various functional groups, including amines and alcohols, to create a diverse library of derivatives.

  • Trifluoroacetyl Moiety: The potent electron-withdrawing effect of the trifluoromethyl (CF₃) group significantly increases the electrophilicity of the adjacent carbonyl carbon. This feature is central to the mechanism of action for many derivatives, particularly in enzyme inhibition.

  • β-Dicarbonyl System: The arrangement of the ketone and ester groups allows for various condensation reactions, which are instrumental in forming heterocyclic systems often associated with pronounced biological activity.

The synthesis of ECTFA itself is typically achieved through the chlorination of its precursor, ethyl 4,4,4-trifluoroacetoacetate (ETFAA), using reagents such as sulfuryl chloride or chlorine gas under controlled conditions.

Synthetic Pathways to Bioactive Derivatives

The strategic value of ECTFA lies in its capacity to serve as a scaffold for generating diverse molecular architectures. The primary synthetic routes leverage its inherent reactivity.

G cluster_0 Key Reactions ECTFA This compound (ECTFA) NucSub Nucleophilic Substitution (at C2-Cl) ECTFA->NucSub  + Nucleophile (R-NH2, R-SH) Condensation Condensation Reactions (at Carbonyls) ECTFA->Condensation  + Binucleophile (e.g., Thiourea) Deriv1 Amine, Thiol, or Alcohol Derivatives NucSub->Deriv1 Deriv2 Heterocyclic Scaffolds (e.g., Thiazoles, Pyrimidines) Condensation->Deriv2

Caption: Core synthetic routes from ECTFA to its bioactive derivatives.

Antimicrobial and Antifungal Derivatives

A significant area of investigation for ECTFA derivatives is in the development of novel antimicrobial agents. The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance metabolic stability and membrane permeability.

Rationale for Antimicrobial Activity

The antimicrobial potential of these derivatives often arises from the synergistic effect of the trifluoromethyl group and the heterocyclic systems formed during synthesis. For instance, the reaction of ECTFA with thiourea or its derivatives can yield thiazolopyrimidine scaffolds. These fused heterocyclic systems are known to possess a wide range of biological activities, including antibacterial properties. The lipophilicity conferred by the CF₃ group can facilitate the compound's passage through the lipid-rich bacterial cell wall, a critical step for exerting its effect.

Synthesis of Thiazolopyrimidine Derivatives

A common and effective method involves the condensation reaction between a dihydropyrimidine-2-thione and ECTFA.

Protocol:

  • A mixture of 3,4-dihydropyrimidine-2-thione (10 mmol) and ethyl-2-chloroacetoacetate (10 mmol) is refluxed in dry ethanol (20 ml) for approximately 6 hours.

  • The excess solvent is removed by distillation.

  • The resulting solid hydrochloride salt is collected via filtration.

  • The salt is dissolved in water and neutralized with an aqueous sodium carbonate solution.

  • The final product is filtered, washed with water, dried, and recrystallized from a suitable solvent like ethyl acetate to yield the pure thiazolopyrimidine derivative.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial efficacy of newly synthesized compounds is quantified using the MIC assay, which determines the lowest concentration of an agent that prevents visible microbial growth.

G A Prepare Serial Dilutions of Test Compound in 96-well Plate B Inoculate Wells with Standardized Bacterial Suspension A->B C Incubate Plate (e.g., 37°C for 18-24h) B->C D Observe for Turbidity (Visual Growth) C->D E Determine MIC: Lowest Concentration with No Visible Growth D->E

Caption: Workflow for a standard Broth Microdilution MIC Assay.

Detailed Steps:

  • Preparation: A two-fold serial dilution of the test derivative is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Controls: Positive (broth + bacteria, no compound) and negative (broth only) growth controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Data Presentation: Antimicrobial Activity

The results of MIC assays are typically summarized in a table for clear comparison.

CompoundDerivative ClassMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
TD-1 Thiazolopyrimidine832
TD-2 Thiazolopyrimidine464
TD-3 Pyrazole Derivative16>128
Ciprofloxacin Standard Antibiotic0.50.015

Enzyme Inhibition: A Major Avenue for Trifluoromethyl Ketones

Fluorinated ketones, particularly trifluoromethyl ketones, are potent and well-studied inhibitors of various hydrolytic enzymes. This inhibitory power stems directly from the electronic properties of the trifluoroacetyl group.

Mechanistic Rationale: Formation of Stable Transition-State Analogs

The core principle of inhibition lies in the high electrophilicity of the ketone's carbonyl carbon, induced by the adjacent CF₃ group. This makes it highly susceptible to nucleophilic attack from an amino acid residue (like serine or cysteine) in the enzyme's active site. This attack forms a stable, covalent hemiketal (or thiohemiketal) adduct. This adduct is a structural mimic of the tetrahedral transition state formed during the normal hydrolysis of the enzyme's substrate. Because this adduct is significantly more stable than the actual transition state, it effectively "traps" the enzyme, inhibiting its catalytic activity.

Caption: Mechanism of serine hydrolase inhibition by a trifluoromethyl ketone.

Target Enzymes

Derivatives of ECTFA can be designed to target a wide array of enzymes, including:

  • Serine Hydrolases: Such as acetylcholinesterase and various proteases.

  • Metallo- and Aspartylproteases: Including carboxypeptidase A and pepsin.

  • Phospholipases: Specific inhibitors have been developed for phospholipase A₂ (PLA₂) enzymes.

Experimental Protocol: IC₅₀ Determination for Enzyme Inhibition

The potency of an inhibitor is measured by its half-maximal inhibitory concentration (IC₅₀), the concentration required to reduce the enzyme's activity by 50%.

Principle: A chromogenic or fluorogenic substrate is used, which produces a colored or fluorescent product upon enzymatic cleavage. The rate of product formation is monitored spectrophotometrically or fluorometrically in the presence of varying concentrations of the inhibitor.

Detailed Steps:

  • Reagent Preparation: Prepare buffer solutions, a stock solution of the target enzyme, a stock solution of the chromogenic substrate, and serial dilutions of the test inhibitor.

  • Assay Setup: In a 96-well plate, add the enzyme and varying concentrations of the inhibitor. Allow a short pre-incubation period for the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately measure the absorbance or fluorescence at regular intervals using a plate reader to determine the initial reaction velocity (V₀).

  • Data Analysis: Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Data Presentation: Enzyme Inhibitory Potency
InhibitorTarget EnzymeIC₅₀ (nM)
FK-1 Acetylcholinesterase16
FK-2 Carboxypeptidase A200
FKGK11 GVIA iPLA₂7.3 (X(I)(50))

(Data for FK-1, FK-2, and FKGK11 are illustrative based on literature for similar fluoro ketones)

Anticancer Derivatives and Cytotoxicity

The search for new anticancer agents is a driving force in medicinal chemistry. Fluorinated compounds, including derivatives of ECTFA, are of particular interest due to their potential to induce apoptosis and inhibit cell proliferation.

Rationale and Synthetic Strategies

Derivatives such as trifluoroacetyl triazoles and hybrids with existing pharmacophores like fluoroquinolones have shown promising cytotoxic activity against human cancer cell lines. The synthesis of 4-trifluoroacetyl triazole compounds, for example, can be achieved through a green click-chemistry approach, reacting a benzyl azide with a trifluoromethyl-α,β-alkynone.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

G A Seed Cancer Cells in 96-well Plate and allow to attach B Treat Cells with Serial Dilutions of Test Compound A->B C Incubate for 48-72 hours B->C D Add MTT Reagent (forms Formazan in viable cells) C->D E Solubilize Formazan Crystals with DMSO or other solvent D->E F Measure Absorbance (e.g., at 570 nm) E->F

Caption: Standard workflow of an MTT assay for cytotoxicity testing.

Detailed Steps:

  • Cell Seeding: Human cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) are seeded into a 96-well plate and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the test derivative and incubated for a set period (e.g., 48 or 72 hours).

  • MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Metabolically active, viable cells contain mitochondrial reductase enzymes that convert the yellow MTT into insoluble purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Measurement: The absorbance of the resulting purple solution is measured using a spectrophotometer. The intensity of the color is directly proportional to the number of viable cells.

  • Analysis: The results are used to calculate the IC₅₀ value, the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.

Data Presentation: Cytotoxic Activity
CompoundDerivative ClassIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549
TFA-Tz-1 Trifluoroacetyl Triazole15.228.4
FQ-Hybrid-1 Fluoroquinolone Hybrid9.817.1
Doxorubicin Standard Chemotherapy0.81.2

(Data are hypothetical but representative of findings for these classes of compounds)

Conclusion and Future Outlook

This compound is a powerful synthetic intermediate whose unique chemical properties make it an ideal starting point for the development of novel bioactive compounds. The derivatives synthesized from this scaffold have demonstrated significant potential as antimicrobial agents, potent enzyme inhibitors, and cytotoxic anticancer compounds. The trifluoromethyl group is consistently shown to be a critical contributor to this biological activity, enhancing potency, stability, and cellular uptake.

Future research should focus on leveraging combinatorial chemistry and high-throughput screening to expand the library of ECTFA derivatives. A deeper understanding of their structure-activity relationships will enable the rational design of more selective and potent agents. Furthermore, investigating novel mechanisms of action and exploring the potential for these compounds in agrochemical applications represent promising avenues for continued development.

Methodological & Application

Application Note: Synthesis of 5-Trifluoromethyl-3-Substituted Pyrazoles using Ethyl 2-Chloro-4,4,4-trifluoroacetoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and process development.

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged pharmacophore" due to its presence in numerous therapeutic agents.[1][2] The incorporation of a trifluoromethyl (CF₃) group into the pyrazole ring often confers significant advantages, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][3] These beneficial modifications can lead to superior drug candidates. This application note provides a detailed guide to the synthesis of 5-trifluoromethyl-3-substituted pyrazoles, utilizing the versatile building block, Ethyl 2-chloro-4,4,4-trifluoroacetoacetate. This protocol outlines a reliable and efficient method for accessing this important class of compounds.

The classical approach to pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4] this compound is a highly reactive 1,3-dicarbonyl equivalent, primed for cyclocondensation. The electron-withdrawing nature of the trifluoromethyl group and the presence of a chloro leaving group at the α-position dictate the regioselectivity of the reaction, leading predominantly to the formation of the desired 5-trifluoromethylpyrazole isomer.

Reaction Mechanism and Rationale

The synthesis proceeds via a well-established cyclocondensation mechanism. The choice of this compound as the starting material is strategic for achieving high regioselectivity.

Step-by-Step Mechanism:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a substituted hydrazine (R-NHNH₂) on the more electrophilic ketone carbonyl of the this compound. This regioselectivity is driven by the strong inductive effect of the adjacent CF₃ group.

  • Hydrazone Formation: The initial adduct undergoes dehydration to form a stable hydrazone intermediate.

  • Intramolecular Cyclization: The terminal nitrogen of the hydrazone then performs an intramolecular nucleophilic attack on the ester carbonyl.

  • Aromatization: The resulting cyclic intermediate eliminates a molecule of ethanol and hydrochloric acid to yield the final, stable aromatic pyrazole ring.

Scientist's Note (Causality): The use of a base, such as triethylamine or sodium acetate, is crucial. It serves to neutralize the HCl generated during the aromatization step, driving the reaction to completion. The choice of solvent can also influence reaction rates and yields; polar protic solvents like ethanol are often effective as they can solvate the intermediates and facilitate proton transfer steps.

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Combine this compound, Substituted Hydrazine, and Solvent B Add Base (e.g., Triethylamine) under inert atmosphere A->B Step 1 C Heat the reaction mixture (e.g., Reflux) B->C D Monitor progress by TLC C->D Step 2 E Cool to Room Temperature D->E F Add Water & Extract with Organic Solvent (e.g., Ethyl Acetate) E->F Step 3 G Wash organic layer, dry over Na₂SO₄, and concentrate in vacuo F->G Step 4 H Purify crude product via Column Chromatography or Recrystallization G->H I Characterize final product (NMR, MS, etc.) H->I Step 5

Caption: Experimental workflow for pyrazole synthesis.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of a 5-trifluoromethyl-3-substituted pyrazole.

Materials and Reagents:

  • This compound

  • Substituted Hydrazine (e.g., Phenylhydrazine)

  • Triethylamine (Et₃N)

  • Ethanol (Absolute)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq). Dissolve it in absolute ethanol (approx. 0.2 M concentration).

  • Add the substituted hydrazine (1.1 eq) to the solution.

  • Slowly add triethylamine (1.5 eq) to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.[1]

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer successively with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.[1]

  • Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization to afford the pure 5-trifluoromethyl-3-substituted pyrazole.[1]

Stoichiometry and Reagent Data

ReagentMol. Wt.Molar Eq.Density (g/mL)Amount (for 10 mmol scale)
This compound218.541.01.392.19 g (1.57 mL)
Phenylhydrazine108.141.11.0981.19 g (1.08 mL)
Triethylamine101.191.50.7261.52 g (2.10 mL)
Ethanol46.07Solvent0.78950 mL

Troubleshooting and Scientific Insights

  • Regioisomer Formation: While this method is highly regioselective, trace amounts of the 3-trifluoromethyl isomer may form. The regioselectivity can be influenced by the solvent. Studies have shown that fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can dramatically increase regioselectivity in pyrazole formation.[5][6]

  • Incomplete Reaction: If the reaction stalls, ensure the triethylamine is of good quality and added in sufficient excess to neutralize the generated acid. A slight increase in reaction time or temperature may also be beneficial.

  • Purification Challenges: The polarity of the final pyrazole product will vary depending on the substituent (R-group) from the hydrazine. A suitable solvent system for column chromatography should be determined by TLC analysis.

Conclusion

The use of this compound provides an efficient and highly regioselective route to 5-trifluoromethyl-3-substituted pyrazoles, which are valuable scaffolds in drug discovery and agrochemical research.[1][3] This protocol offers a robust and reproducible method for researchers to access these important compounds.

References

Application Notes & Protocols: Ethyl 2-chloro-4,4,4-trifluoroacetoacetate in Multicomponent Reactions for Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Fluorinated Synthon

In the landscape of modern medicinal chemistry and drug development, the incorporation of fluorine atoms into molecular scaffolds is a cornerstone strategy for enhancing pharmacological properties. The trifluoromethyl (CF₃) group, in particular, can significantly improve a compound's metabolic stability, lipophilicity, and binding affinity.[1] Ethyl 2-chloro-4,4,4-trifluoroacetoacetate (ECTFA) has emerged as a highly valuable and versatile fluorinated building block for the synthesis of complex molecules.[2] Its structure is primed for reactivity, featuring a trifluoroacetyl group, an ester, an active methylene carbon, and a strategically placed chlorine atom, making it an exceptional substrate for multicomponent reactions (MCRs).

MCRs, which involve the combination of three or more reactants in a single synthetic operation to form a product that contains portions of all starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of chemical diversity.[3] This guide provides an in-depth exploration of ECTFA's application in two of the most powerful MCRs for heterocycle synthesis: the Hantzsch pyridine synthesis and the Biginelli reaction, offering detailed mechanistic insights and actionable laboratory protocols.

The synthesis of ECTFA is typically achieved through the direct chlorination of its precursor, ethyl 4,4,4-trifluoroacetoacetate, using reagents like sulfuryl chloride or chlorine gas.[2][4] This accessibility further enhances its utility in synthetic campaigns.

The Modified Hantzsch Reaction: Synthesis of Trifluoromethyl- and Chloro-Substituted Dihydropyridines

The Hantzsch dihydropyridine synthesis, first reported in 1881, is a classic MCR that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (typically ammonia or ammonium acetate) to form 1,4-dihydropyridines (1,4-DHPs).[5] These scaffolds are prominent in medicinal chemistry, most notably as calcium channel blockers.[5] The use of ECTFA in place of a standard β-ketoester introduces both a trifluoromethyl group and a chlorine atom into the DHP core, opening avenues to novel analogues with unique electronic and steric properties.

Mechanistic Rationale

The reaction proceeds through a network of reversible condensations and additions. The generally accepted mechanism involves two key intermediates that ultimately combine to form the dihydropyridine ring.[6][7]

  • Knoevenagel Condensation: The aldehyde reacts with one equivalent of ECTFA under acid or base catalysis to form an α,β-unsaturated carbonyl intermediate (a chalcone analogue). The electron-withdrawing nature of the CF₃ group enhances the reactivity of the adjacent carbonyl, facilitating this step.

  • Enamine Formation: A second equivalent of ECTFA reacts with the nitrogen source (e.g., ammonium acetate) to form a reactive enamine intermediate.

  • Michael Addition & Cyclization: The enamine intermediate acts as a nucleophile, attacking the α,β-unsaturated carbonyl compound via a Michael addition. This is followed by an intramolecular cyclization where the remaining amino group attacks the trifluoroacetyl carbonyl. A final dehydration step yields the stable 1,4-dihydropyridine ring.

The presence of the chlorine atom on the ECTFA backbone is carried through the synthesis, resulting in a chloro-substituted DHP, which can serve as a handle for further functionalization via cross-coupling reactions.

Visualization: Hantzsch Reaction Workflow

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Final Product ECTFA1 ECTFA (eq 1) Knoevenagel α,β-Unsaturated Intermediate ECTFA1->Knoevenagel Aldehyde Ar-CHO Aldehyde->Knoevenagel Knoevenagel Condensation ECTFA2 ECTFA (eq 2) Enamine Enamine Intermediate ECTFA2->Enamine Ammonia NH₄OAc Ammonia->Enamine Condensation DHP Substituted 1,4-Dihydropyridine Knoevenagel->DHP Michael Addition Enamine->DHP Cyclization & Dehydration Biginelli_Mechanism Reactants Ar-CHO + Urea + ECTFA Iminium N-Acyliminium Ion Intermediate Reactants->Iminium Condensation AcidCat H⁺ Catalyst AcidCat->Iminium Adduct Open-Chain Adduct Iminium->Adduct Nucleophilic Attack by ECTFA Enol Product CF₃, Cl-Substituted Dihydropyrimidinone Adduct->Product Intramolecular Cyclization & Dehydration

References

Strategic Synthesis of Trifluoromethyl-Containing Pyridines Utilizing Ethyl 2-Chloro-4,4,4-trifluoroacetoacetate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemistry Professionals

Abstract

The trifluoromethylpyridine (TFMP) scaffold is a cornerstone in modern medicinal chemistry and agrochemistry, imparting enhanced metabolic stability, lipophilicity, and binding affinity to active pharmaceutical ingredients.[1][2][3] This application note presents a detailed synthetic protocol for the preparation of highly functionalized trifluoromethyl-containing pyridines using ethyl 2-chloro-4,4,4-trifluoroacetoacetate as a versatile and reactive building block. We will explore the underlying chemical principles, provide a robust, step-by-step experimental procedure, and discuss the rationale behind key experimental choices, offering researchers a direct pathway to this valuable class of heterocycles.

Introduction: The Imperative of Fluorination in Drug Discovery

The strategic incorporation of fluorine, particularly the trifluoromethyl (CF₃) group, is a proven strategy for optimizing drug candidates.[4] The CF₃ group's strong electron-withdrawing nature and high lipophilicity can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile.[1][3] When combined with the pyridine ring, a privileged structure in numerous approved drugs, the resulting TFMP derivatives become high-value targets for discovery programs in oncology, virology, and beyond.[2][5]

Traditional methods for synthesizing TFMPs often involve harsh conditions or late-stage trifluoromethylation, which can suffer from poor regioselectivity and limited substrate scope.[6][7] A more elegant and controlled approach is to construct the pyridine ring using a pre-fluorinated building block.[5][8][9] this compound is an ideal precursor for this strategy, possessing three key reactive centers that enable a convergent and efficient cyclocondensation reaction.

The Cornerstone Reagent: this compound

This compound is a specialized β-ketoester. Its reactivity is governed by several features:

  • Trifluoromethyl Group: Activates the adjacent carbonyl for nucleophilic attack.

  • Ester Group: Provides a handle for further modification or decarboxylation.

  • α-Chloro Substituent: Acts as a leaving group during cyclization, facilitating the formation of the pyridine ring and potentially leaving a site for further functionalization depending on the reaction pathway.

The preparation of this reagent is typically achieved by the chlorination of ethyl 4,4,4-trifluoroacetoacetate using agents like sulfuryl chloride.[10]

Synthetic Strategy: A Modified Cyclocondensation Approach

The most effective method for constructing the pyridine ring from this building block is a multicomponent cyclocondensation reaction, conceptually similar to the renowned Hantzsch pyridine synthesis.[11][12][13] The general strategy involves the reaction of three components:

  • The CF₃ Building Block: this compound.

  • An Enamine or Enolate Precursor: Typically a β-ketoester or β-dicarbonyl compound.

  • An Ammonia Source: Ammonium acetate is commonly used to provide the nitrogen atom for the heterocycle.

The reaction proceeds through a series of condensation, addition, and cyclization steps, culminating in the formation of a dihydropyridine intermediate, which then aromatizes to the final pyridine product.

Proposed Reaction Mechanism

The mechanism involves the initial formation of two key intermediates: a Knoevenagel condensation product and an enamine. These intermediates then undergo a Michael addition, followed by cyclization and dehydration/dehydrohalogenation to form the aromatic pyridine ring.

Reaction_Mechanism Figure 1: Proposed Reaction Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Final Product R1 This compound I2 Michael Acceptor (Knoevenagel Product) R1->I2 Condensation (Hypothetical) R2 β-Ketoester I1 Enamine (from β-Ketoester + NH₃) R2->I1 + NH₃ R3 Ammonium Acetate (NH₃ source) R3->I1 I3 Michael Adduct I1->I3 Michael Addition I2->I3 I4 Cyclized Intermediate I3->I4 Cyclization (- H₂O) I5 Dihydropyridine I4->I5 Dehydration (- H₂O) P1 Trifluoromethyl-Pyridine Derivative I5->P1 Aromatization (- HCl) Experimental_Workflow Figure 2: Experimental Workflow Setup 1. Reaction Setup Combine reactants in isopropanol in a round-bottom flask with a reflux condenser. Reflux 2. Heating & Reflux Heat the mixture to reflux (approx. 85-90 °C) for 12-24 hours. Setup->Reflux Monitor 3. Reaction Monitoring Monitor progress via TLC or LC-MS until starting material is consumed. Reflux->Monitor Workup 4. Work-up Cool, concentrate solvent, and perform aqueous work-up (EtOAc/NaHCO₃ extraction). Monitor->Workup Purify 5. Purification Dry organic layer, concentrate, and purify the crude product by flash column chromatography. Workup->Purify Characterize 6. Characterization Analyze the pure product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and HRMS. Purify->Characterize

References

Application Notes & Protocols: Enantioselective Synthesis Strategies Involving Ethyl 2-chloro-4,4,4-trifluoroacetoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Trifluoromethylated Chiral Building Block

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and agrochemical design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. When this powerful functional group is installed on a chiral center, it opens the door to a new dimension of molecular design, enabling the synthesis of highly specific and potent therapeutic agents.

Ethyl 2-chloro-4,4,4-trifluoroacetoacetate (ECTF) has emerged as a preeminent C4 building block for this purpose.[1][2] Its structure is a hub of reactive sites: a trifluoromethyl-activated ketone, an ester moiety, and a halogenated α-carbon that constitutes a prochiral center. This unique combination allows for a variety of enantioselective transformations, primarily through two strategic pathways: the asymmetric reduction of the ketone and the stereocontrolled substitution of the C2-chloro group.

This guide provides an in-depth exploration of these strategies, offering detailed protocols and mechanistic insights for researchers engaged in the synthesis of complex, high-value chiral molecules.

Strategy 1: Asymmetric Reduction of the C3-Ketone

The reduction of the ketone in ECTF yields ethyl (2S,3R)- or (2R,3S)-2-chloro-4,4,4-trifluoro-3-hydroxybutanoate, a versatile chiral intermediate. Both biocatalytic and chemocatalytic methods have proven effective for this transformation, each with distinct advantages.

Biocatalytic Asymmetric Reduction

The use of whole-cell biocatalysts or isolated enzymes offers an environmentally benign and often highly selective route to the desired chiral alcohol. Microorganisms such as Saccharomyces uvarum or recombinant E. coli expressing specific carbonyl reductases can perform this reduction with exceptional enantioselectivity.[3][4][5] The key to this process is the enzyme's chiral active site, which preferentially binds the substrate in an orientation that leads to the formation of one enantiomer over the other.

Causality in Biocatalysis: The success of this method hinges on the regeneration of the nicotinamide cofactor (NADPH or NADH) required by the reductase. In whole-cell systems, the organism's own metabolic pathways, typically glycolysis, are harnessed to continuously regenerate the cofactor, making the addition of expensive external cofactors unnecessary.[4][5] The choice of an aqueous-organic biphasic system can further enhance the process by mitigating substrate/product inhibition and simplifying product extraction.[3]

cluster_prep Preparation cluster_reaction Asymmetric Reduction cluster_workup Workup & Analysis P1 Prepare Culture Medium (e.g., YM Medium) P2 Inoculate with Biocatalyst (e.g., S. uvarum) P1->P2 P3 Incubate to Late Growth Phase P2->P3 R1 Harvest & Resuspend Cells in Buffer (pH 7-8.5) P3->R1 R2 Add Co-substrate (e.g., Glucose) R1->R2 R3 Add Substrate (ECTF) (Optionally in Organic Phase) R2->R3 R4 Incubate with Shaking (e.g., 30°C, 200 rpm) R3->R4 W1 Separate Cells (Centrifugation) R4->W1 W2 Extract Supernatant with Organic Solvent W1->W2 W3 Purify by Column Chromatography W2->W3 W4 Analyze Yield & e.e. (GC/HPLC) W3->W4

Caption: General workflow for whole-cell biocatalytic reduction.

This protocol is adapted from methodologies for reducing similar fluorinated ketoesters.[3][6]

  • Cell Cultivation:

    • Prepare a sterile YM medium (yeast extract, malt extract, peptone, glucose).

    • Inoculate the medium with a culture of Saccharomyces uvarum or a suitable yeast strain.

    • Incubate at 30°C with shaking (200 rpm) until the late logarithmic growth phase is reached (approx. 15-24 hours).

    • Harvest the cells via centrifugation (e.g., 6000 x g, 25 min) and wash with a sterile buffer (e.g., 0.3 M Tris/HCl, pH 8.5).

  • Asymmetric Reduction:

    • In a reaction vessel, suspend the harvested yeast cells (e.g., 2 g wet cells) in 20 mL of Tris/HCl buffer (0.3 M, pH 8.5).

    • Add a carbon source for cofactor regeneration (e.g., 0.2 g glucose).

    • Add this compound (e.g., 50-100 mM). For biphasic systems, the substrate can be dissolved in an immiscible, biocompatible organic solvent like dibutyl phthalate.[3]

    • Seal the vessel and incubate at 30°C with shaking (200 rpm) for 24-48 hours, monitoring the reaction progress by TLC or GC.

  • Workup and Purification:

    • Remove the cells by centrifugation.

    • Extract the aqueous supernatant with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the chiral alcohol.

    • Determine the enantiomeric excess (e.e.) using chiral HPLC or GC.

BiocatalystSubstrateSystemYielde.e. (%)Reference
S. uvarum SW-58Ethyl 4,4,4-trifluoroacetoacetateBiphasic (aqueous-organic)85.0%85.2% (R)[3]
Recombinant E. coliEthyl 4-chloro-3-oxobutanoateAqueous with NADPH regen.90.5%>99% (R)[4]
Recombinant E. coli CgCREthyl 4-chloroacetoacetateBiphasic (EtOAc-DES-Water)>90%>99% (R)[5]
Note: Data for closely related substrates are shown to illustrate the potential of the methodology.

Strategy 2: Enantioselective Nucleophilic Substitution at C2

The C2 carbon of ECTF is an electrophilic center that readily undergoes nucleophilic substitution. By employing chiral catalysts, this substitution can be rendered highly enantioselective, creating a new chiral center with a trifluoromethyl group in the α-position.

Organocatalytic Cascade Reactions

Bifunctional organocatalysts, such as squaramides or thioureas derived from cinchona alkaloids, have emerged as powerful tools for controlling stereochemistry.[7] These catalysts possess both a hydrogen-bond donating moiety (e.g., the squaramide NH groups) and a basic site (e.g., the quinuclidine nitrogen).

Mechanistic Rationale: The catalyst first deprotonates the ECTF at the C2 position to form an enolate. The catalyst's hydrogen-bond donating groups then bind and activate the enolate, while the basic site may interact with the incoming electrophile. This ternary complex orients the reactants in a specific three-dimensional arrangement, ensuring that the electrophile attacks only one face of the enolate, leading to high enantioselectivity. This approach is particularly effective in cascade or domino reactions where an initial Michael addition is followed by an intramolecular substitution.[7]

cluster_mech Catalytic Cycle ECTF ECTF + Catalyst Enolate Chiral Ion Pair (Enolate-Catalyst) ECTF->Enolate Base Adduct Stereoselective Michael Addition Enolate->Adduct Michael Michael Acceptor (e.g., Bromonitrostyrene) Michael->Adduct Cascade Intramolecular SN2 Alkylation Adduct->Cascade Product Chiral Dihydrofuran + Catalyst Cascade->Product Product->ECTF Regeneration

Caption: Mechanism of an organocatalytic cascade reaction.

This protocol is based on the work of Du and coworkers for the synthesis of fluorinated dihydrofurans.[7]

  • Reaction Setup:

    • To a dried reaction vial under an inert atmosphere (N₂ or Ar), add the β,β-bromonitrostyrene derivative (0.12 mmol), the bifunctional squaramide catalyst (0.01 mmol, 10 mol%), and the solvent (e.g., toluene, 1.0 mL).

    • Cool the mixture to the desired temperature (e.g., -20°C).

  • Reaction Execution:

    • Add this compound (0.10 mmol) to the cooled solution.

    • Stir the reaction mixture at this temperature for the specified time (e.g., 24-72 hours), monitoring progress by TLC.

  • Workup and Purification:

    • Once the reaction is complete, concentrate the mixture directly under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate gradient) to yield the chiral dihydrofuran product.

    • Determine the diastereomeric ratio (dr) by ¹H NMR analysis and the enantiomeric excess (e.e.) by chiral HPLC.

Michael AcceptorCatalyst Loading (mol%)Temp (°C)Yield (%)dre.e. (%)Reference
(E)-1-bromo-2-nitro-1-phenylethene10-2095>20:194[7]
(E)-1-bromo-1-(4-chlorophenyl)-2-nitroethene10-2099>20:192[7]
(E)-1-bromo-1-(2-methoxyphenyl)-2-nitroethene10-208515:195[7]
Note: This data represents reactions with fluorinated acetoacetates and various bromonitrostyrenes.

Applications in Drug Development

The chiral products derived from this compound are not mere laboratory curiosities; they are valuable intermediates for synthesizing biologically active compounds.[8] The resulting chiral trifluoromethylated alcohols, amines, and heterocyclic systems serve as key fragments for constructing novel pharmaceuticals and agrochemicals. For example, chiral α-trifluoromethyl-β-amino acids, accessible from these strategies, are crucial components of peptidomimetics and enzyme inhibitors. The ability to precisely control the stereochemistry at the CF₃-bearing carbon is paramount for achieving high target specificity and therapeutic efficacy.[9][10]

Conclusion

This compound stands out as a remarkably versatile and powerful building block in asymmetric synthesis. The dual reactivity at its ketone and α-chloro positions allows for the implementation of sophisticated enantioselective strategies. Whether through the green and highly selective approach of biocatalysis or the precision of modern organocatalysis, ECTF provides reliable pathways to valuable chiral trifluoromethylated intermediates. The protocols and insights provided herein are intended to empower researchers to leverage this unique reagent in the discovery and development of next-generation chemical entities.

References

Application Notes and Protocols: Condensation Reactions of Ethyl 2-chloro-4,4,4-trifluoroacetoacetate with Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Ethyl 2-chloro-4,4,4-trifluoroacetoacetate in Heterocyclic Synthesis

This compound (ECTFA) is a highly versatile and reactive building block in modern organic synthesis. Its unique trifluoromethyl group imparts desirable properties such as enhanced metabolic stability, lipophilicity, and binding affinity to the resulting molecules, making it a valuable precursor in the development of novel pharmaceuticals and agrochemicals. The presence of multiple reactive sites—an ester, a ketone, and an α-chloro substituent—allows for a diverse range of chemical transformations.

This guide provides a comprehensive overview of the condensation reactions of ECTFA with various active methylene compounds. These reactions serve as powerful tools for the construction of complex trifluoromethyl-substituted heterocyclic scaffolds, which are of significant interest in medicinal chemistry. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven experimental protocols, and present data to guide researchers in their synthetic endeavors.

I. Synthesis of Trifluoromethyl-Substituted Pyrazoles: A Three-Component Approach

The synthesis of pyrazole derivatives is of paramount importance in drug discovery, with numerous approved drugs featuring this heterocyclic core. The reaction of β-ketoesters with hydrazines is a classical and efficient method for constructing the pyrazole ring. A one-pot, three-component reaction involving an aldehyde, a hydrazine, and a β-ketoester offers a streamlined approach to highly substituted pyrazoles.

Causality Behind Experimental Choices

The selection of a Lewis acid catalyst, such as Ytterbium(III) perfluorooctanoate (Yb(PFO)₃), is crucial for promoting the condensation reactions and the subsequent cyclization. The trifluoromethyl group in ECTFA is a strong electron-withdrawing group, which can influence the stability of intermediates. The Lewis acid helps to activate the carbonyl groups and facilitate the key bond-forming steps. The choice of a high-boiling solvent may be necessary to drive the reaction to completion, although optimization may allow for milder conditions.

Reaction Mechanism: A Stepwise Look

The reaction is proposed to proceed through a series of steps:

  • Hydrazone Formation: The aldehyde and hydrazine first condense to form a hydrazone intermediate.

  • Enolization: The β-ketoester, ECTFA, exists in equilibrium with its enol tautomer.

  • Cyclization: The hydrazone then undergoes a cyclization reaction with the enol of ECTFA. The strong electron-withdrawing nature of the trifluoromethyl group makes the intermediate unstable, leading to a rapid 1,3-proton migration.

  • Proton Loss: Subsequent loss of a proton leads to the formation of a stable pyrazoline intermediate.

  • Oxidation (Aromatization): The pyrazoline is then oxidized to the aromatic pyrazole product.

Pyrazole Synthesis Mechanism Aldehyde Aldehyde Hydrazone Hydrazone Intermediate Aldehyde->Hydrazone Condensation Hydrazine Hydrazine Hydrazine->Hydrazone ECTFA This compound (Enol form) Pyrazoline Pyrazoline Intermediate ECTFA->Pyrazoline Hydrazone->Pyrazoline Cyclization Pyrazole Trifluoromethyl-Substituted Pyrazole Pyrazoline->Pyrazole Oxidation Catalyst Yb(PFO)₃ Catalyst->Hydrazone Oxidant Oxidant (e.g., IBX) Oxidant->Pyrazole

Caption: Proposed mechanism for the three-component synthesis of trifluoromethyl-substituted pyrazoles.

Experimental Protocol: Synthesis of Ethyl 5-aryl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylates

This protocol is adapted from a similar synthesis using ethyl trifluoroacetoacetate and is expected to be applicable to ECTFA with potential adjustments to reaction conditions.[1]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Aromatic hydrazine (1 mmol)

  • This compound (ECTFA) (1.2 mmol)

  • Ytterbium(III) perfluorooctanoate (Yb(PFO)₃) (0.05 mmol)

  • 2-Iodoxybenzoic acid (IBX) (1.2 mmol)

  • Toluene (5 mL)

Procedure:

  • To a dry round-bottom flask, add the aromatic aldehyde (1 mmol) and aromatic hydrazine (1 mmol).

  • Stir the mixture at room temperature for 20 minutes.

  • Add this compound (1.2 mmol) and Yb(PFO)₃ (0.05 mmol).

  • Heat the reaction mixture at 120 °C for 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the initial condensation, cool the mixture to room temperature.

  • Add 2-iodoxybenzoic acid (IBX) (1.2 mmol) and toluene (5 mL).

  • Stir the mixture at 80 °C until the pyrazoline intermediate is fully oxidized to the pyrazole (monitor by TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and filter to remove any solids.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

EntryAldehydeHydrazineExpected ProductYield (%)
1BenzaldehydePhenylhydrazineEthyl 5-phenyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate~50-60
24-ChlorobenzaldehydePhenylhydrazineEthyl 5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate~55-65
34-MethoxybenzaldehydePhenylhydrazineEthyl 5-(4-methoxyphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate~50-60

Note: Yields are estimated based on similar reactions and require experimental verification for ECTFA.

II. Synthesis of Trifluoromethyl-Substituted Pyrimidines: Cyclocondensation with Amidines

Pyrimidine derivatives are another class of heterocycles with widespread applications in medicinal chemistry. The condensation of β-ketoesters with amidines is a common strategy for the synthesis of substituted pyrimidines.

Causality Behind Experimental Choices

The use of a base, such as sodium ethoxide, is essential to deprotonate the amidine, making it a more potent nucleophile. The reaction is typically carried out in an alcoholic solvent, which also serves as the source of the alkoxide base. The chloro-substituent at the 2-position of ECTFA may influence the regioselectivity of the cyclization and may also be a site for subsequent nucleophilic substitution, offering further synthetic utility.

Reaction Mechanism: A Cyclocondensation Pathway

Pyrimidine Synthesis Workflow ECTFA This compound Reaction Reaction Mixture ECTFA->Reaction Amidine Amidine Amidine->Reaction Base Base (e.g., NaOEt) Base->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Heating Heating/Reflux Reaction->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Trifluoromethyl-Substituted Pyrimidine Purification->Product

Caption: General workflow for the synthesis of trifluoromethyl-substituted pyrimidines.

Experimental Protocol: Synthesis of 2-Substituted-4-chloro-6-(trifluoromethyl)pyrimidin-5-yl Acetate

This protocol is based on general procedures for pyrimidine synthesis from β-ketoesters.

Materials:

  • This compound (ECTFA) (10 mmol)

  • Amidine hydrochloride (12 mmol)

  • Sodium ethoxide (25 mmol)

  • Absolute ethanol (50 mL)

Procedure:

  • In a round-bottom flask, dissolve sodium ethoxide (25 mmol) in absolute ethanol (50 mL) under an inert atmosphere.

  • Add the amidine hydrochloride (12 mmol) to the solution and stir for 30 minutes at room temperature.

  • Add this compound (10 mmol) dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

EntryAmidineExpected Product
1Acetamidine4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine
2Benzamidine4-Chloro-2-phenyl-6-(trifluoromethyl)pyrimidine
3Guanidine2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine

Note: The chloro substituent at the 4-position of the pyrimidine ring is a versatile handle for further functionalization through nucleophilic aromatic substitution reactions.

III. Knoevenagel Condensation with Malononitrile: Synthesis of Trifluoromethyl-Substituted Pyridines and Pyrans

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. When reacted with a multifunctional substrate like ECTFA, this can lead to the formation of various heterocyclic systems. The reaction of β-ketoesters with malononitrile, often in the presence of a base, can yield substituted pyridines or pyrans.

Causality Behind Experimental Choices

The choice of catalyst (e.g., piperidine, triethylamine) and solvent can influence the reaction pathway, leading to different products. Basic catalysts facilitate the deprotonation of the active methylene compound. The reaction temperature is also a critical parameter; in some cases, room temperature is sufficient, while other transformations may require heating to promote cyclization and dehydration.

Experimental Protocol: General Procedure for Knoevenagel Condensation

Materials:

  • This compound (ECTFA) (10 mmol)

  • Malononitrile (10 mmol)

  • Piperidine (1 mmol)

  • Ethanol (20 mL)

Procedure:

  • In a round-bottom flask, dissolve this compound (10 mmol) and malononitrile (10 mmol) in ethanol (20 mL).

  • Add piperidine (1 mmol) to the solution.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography.

Note: The exact structure of the product (pyridine vs. pyran) will depend on the specific reaction conditions and the subsequent workup. Further spectroscopic analysis (NMR, MS) is required for full characterization.

IV. Condensation with Acetylacetone

The reaction of ECTFA with another β-dicarbonyl compound like acetylacetone can lead to more complex structures through a series of condensation and cyclization reactions.

Experimental Protocol: General Procedure

Materials:

  • This compound (ECTFA) (10 mmol)

  • Acetylacetone (10 mmol)

  • Sodium ethoxide (10 mmol)

  • Ethanol (30 mL)

Procedure:

  • In a round-bottom flask, prepare a solution of sodium ethoxide (10 mmol) in ethanol (30 mL).

  • Add acetylacetone (10 mmol) to the solution and stir.

  • Add this compound (10 mmol) to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC.

  • After completion, cool the reaction, neutralize with a dilute acid, and extract the product.

  • Purify the product by column chromatography.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established chemical principles and analogous reactions reported in the scientific literature. However, as with any chemical synthesis, optimization of reaction conditions (e.g., temperature, reaction time, catalyst loading) is often necessary to achieve the best results for a specific substrate.

Self-Validation Checklist:

  • Reaction Monitoring: Always monitor the progress of the reaction by a suitable technique, such as TLC or LC-MS, to determine the optimal reaction time and to check for the formation of byproducts.

  • Product Characterization: Thoroughly characterize the final products using spectroscopic methods (¹H NMR, ¹³C NMR, ¹⁹F NMR, MS) and elemental analysis to confirm their identity and purity.

  • Yield Optimization: Systematically vary reaction parameters to maximize the yield of the desired product.

  • Safety Precautions: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound is a corrosive liquid.[2]

Conclusion

This compound is a powerful and versatile reagent for the synthesis of a wide array of trifluoromethyl-containing heterocyclic compounds. The condensation reactions with active methylene compounds, hydrazines, and amidines provide efficient routes to valuable molecular scaffolds for drug discovery and agrochemical research. The protocols and insights provided in this guide are intended to empower researchers to explore the full synthetic potential of this unique building block.

References

Application Notes and Protocols: Ethyl 2-chloro-4,4,4-trifluoroacetoacetate as a Versatile Precursor for Novel Fluorinated Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Fluorinated Polymers

Fluorinated polymers are a cornerstone of modern materials science, prized for their exceptional properties which include high thermal stability, outstanding chemical resistance, low surface energy, and unique dielectric properties.[1][2] These characteristics make them indispensable in high-performance applications ranging from aerospace and automotive industries to advanced coatings and biomedical devices. The constant drive for materials with tailored functionalities necessitates the development of new synthetic pathways and the identification of versatile building blocks.

Ethyl 2-chloro-4,4,4-trifluoroacetoacetate (ECTF) has emerged as a highly valuable precursor in this pursuit. Its structure is a confluence of reactive sites: a trifluoromethyl group that imparts the desirable "fluoro" character, a reactive chlorine atom at the α-position ripe for nucleophilic substitution, and a β-ketoester moiety that offers further avenues for chemical modification. This unique combination allows for the rational design and synthesis of a diverse array of fluorinated monomers, which can then be polymerized to create novel polymers with precisely engineered properties.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides a comprehensive overview of ECTF, detailed protocols for its conversion into polymerizable monomers, subsequent polymerization procedures, and essential characterization techniques for the resulting fluorinated polymers.

Precursor Profile: this compound (CAS: 363-58-6)

ECTF is a colorless to pale yellow liquid that serves as the foundational starting material for the protocols described herein. Its reactivity is dominated by the electrophilic carbon bearing the chlorine atom, making it an excellent substrate for a variety of substitution reactions.

Physicochemical Properties
PropertyValueSource
CAS Number 363-58-6[3]
Molecular Formula C₆H₆ClF₃O₃[3]
Molecular Weight 218.56 g/mol [3]
Boiling Point 67-71 °C @ 35 mmHg[3]
Density ~1.39 g/mL at 20 °C[3]
Flash Point 67 °C[3]
Synonyms Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate[3]
Synthesis of the Precursor

A common and efficient method for preparing ECTF is the direct chlorination of its parent compound, ethyl 4,4,4-trifluoroacetoacetate. This reaction can be achieved using standard chlorinating agents like sulfuryl chloride (SO₂Cl₂) or chlorine gas.[4] The reaction is typically high-yielding and provides a direct route to the desired precursor.[4]

G start Ethyl 4,4,4-trifluoroacetoacetate reagent + SO₂Cl₂ or Cl₂ start->reagent product This compound (ECTF) reagent->product caption Fig. 1: Synthesis of ECTF via chlorination.

Caption: General synthesis scheme for ECTF.

Critical Safety and Handling Protocols

ECTF must be handled with extreme care. It is classified as a corrosive liquid that causes severe skin burns and eye damage.[5][6] All handling must be performed within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE).

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), splash goggles, a face shield, and a lab coat.[7][8]

  • Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[7][9]

  • Storage: Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames. Keep containers tightly closed in a designated corrosives area.[7]

  • Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[7] Do not allow the material to enter drains or water courses.

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7][8]

    • Eye Contact: Immediately rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][8]

Protocol: Synthesis of Novel Fluorinated Acrylate Monomers from ECTF

The true utility of ECTF lies in its capacity to be transformed into polymerizable monomers. The α-chloro group is an excellent leaving group for nucleophilic substitution reactions. This protocol details a general method for synthesizing a novel fluorinated acrylate monomer, a versatile class of monomers suitable for radical polymerization.

Causality: The choice of nucleophilic substitution is dictated by the C-Cl bond at the reactive C2 position. By reacting ECTF with a nucleophile that also contains a polymerizable moiety (like a hydroxyl group on an acrylate), we can directly link the trifluoroacetyl group to a polymerizable backbone in a single, efficient step.

General Reaction Scheme

G cluster_reactants Reactants ECTF ECTF Base Base (e.g., Triethylamine) ECTF->Base Nucleophile Nucleophile (e.g., Hydroxyethyl Acrylate) Nucleophile->Base Monomer Novel Fluorinated Acrylate Monomer Base->Monomer Reaction Solvent Solvent (e.g., THF) Solvent->Monomer Salt Byproduct (e.g., Triethylammonium chloride) Monomer->Salt + caption Fig. 2: Monomer synthesis via nucleophilic substitution.

References

Application and Protocol for the Synthesis of Imidazo[1,2-a]pyridines using Ethyl 2-chloro-4,4,4-trifluoroacetoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Imidazo[1,2-a]pyridines in Modern Drug Discovery

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have emerged as a "privileged scaffold" in medicinal chemistry. This distinction arises from their recurring presence in a multitude of biologically active molecules, including several marketed drugs such as Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Saripidem (an anxiolytic agent). The rigid, planar structure of the imidazo[1,2-a]pyridine core provides an excellent framework for the spatial presentation of various pharmacophoric elements, enabling interaction with a wide range of biological targets. Consequently, derivatives of this scaffold have demonstrated a broad spectrum of therapeutic activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and antituberculosis properties.

The introduction of fluorine-containing substituents, particularly the trifluoromethyl (CF₃) group, into drug candidates is a widely employed strategy to enhance their pharmacological profiles. The unique properties of the CF₃ group, such as its high electronegativity, metabolic stability, and ability to modulate lipophilicity and binding interactions, can lead to significant improvements in efficacy, bioavailability, and pharmacokinetic properties. The targeted synthesis of trifluoromethyl-substituted imidazo[1,2-a]pyridines is, therefore, a key area of interest for researchers in drug development.

This application note provides a comprehensive guide to the synthesis of ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylates, utilizing the versatile building block, ethyl 2-chloro-4,4,4-trifluoroacetoacetate . We will delve into the mechanistic rationale for this synthetic approach, provide detailed, field-proven protocols, and present expected characterization data.

Mechanistic Insights: The Chemistry Behind the Synthesis

The synthesis of the imidazo[1,2-a]pyridine core from a 2-aminopyridine and an α-haloketone is a classic and robust transformation known as the Tschitschibabin reaction. This reaction proceeds via a two-step sequence: an initial Sɴ2 reaction followed by an intramolecular condensation.

In the context of our target synthesis, this compound serves as the α-haloketone equivalent. The electron-withdrawing trifluoromethyl group significantly enhances the electrophilicity of the carbonyl carbon, while the chlorine atom at the α-position provides a good leaving group for the initial nucleophilic attack.

The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen of the 2-aminopyridine on the α-carbon bearing the chlorine atom. This Sɴ2 displacement of the chloride ion forms a pyridinium salt intermediate. The subsequent step involves an intramolecular cyclization, where the exocyclic amino group attacks the electrophilic carbonyl carbon. This is followed by dehydration to yield the final aromatic imidazo[1,2-a]pyridine ring system.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminopyridine 2-Aminopyridine Pyridinium_Salt Pyridinium Salt Intermediate 2-Aminopyridine->Pyridinium_Salt Sɴ2 Attack ECFTA This compound ECFTA->Pyridinium_Salt Cyclized_Intermediate Cyclized Intermediate Pyridinium_Salt->Cyclized_Intermediate Intramolecular Cyclization Imidazopyridine Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate Cyclized_Intermediate->Imidazopyridine Dehydration

Figure 1: Generalized reaction mechanism for the synthesis of imidazo[1,2-a]pyridines.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the synthesis of ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylates from various 2-aminopyridines and this compound.

Materials and Reagents
ReagentSupplierPurity
2-AminopyridineSigma-Aldrich≥99%
Substituted 2-aminopyridinesCommercially available≥97%
This compoundCommercially available≥95%
1,2-Dimethoxyethane (DME), anhydrousSigma-Aldrich99.5%
Dichloromethane (DCM), ACS gradeFisher Scientific≥99.5%
Ethyl acetate, ACS gradeFisher Scientific≥99.5%
Hexanes, ACS gradeFisher Scientific≥98.5%
Sodium sulfate, anhydrousFisher Scientific-
5% Acetic acid solutionPrepared in-house-
Brine (saturated NaCl solution)Prepared in-house-
Silica gel for column chromatographyMerck60 Å, 230-400 mesh
General Synthetic Procedure

This procedure is adapted from established methods for the synthesis of similar imidazo[1,2-a]pyridine-3-carboxylates.[1]

Experimental_Workflow Start Start Reaction_Setup Dissolve 2-aminopyridine and this compound in DME Start->Reaction_Setup Reflux Heat the reaction mixture to reflux for 24-48 h Reaction_Setup->Reflux Monitoring Monitor reaction progress by TLC Reflux->Monitoring Workup_Start Cool to room temperature and filter Monitoring->Workup_Start Reaction Complete Filtration Wash precipitate with hexane Workup_Start->Filtration Concentration Concentrate the filtrate in vacuo Filtration->Concentration Extraction Dissolve residue in DCM and wash with 5% acetic acid and brine Concentration->Extraction Drying Dry organic layer over Na₂SO₄ Extraction->Drying Purification Purify by column chromatography Drying->Purification Characterization Characterize the final product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Figure 2: A streamlined workflow for the synthesis and purification process.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the desired 2-aminopyridine (1.0 eq.) in anhydrous 1,2-dimethoxyethane (DME).

  • Reagent Addition: To the stirred solution, add this compound (1.1 eq.).

  • Reaction: Heat the reaction mixture to reflux (approximately 85 °C) and maintain for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Work-up:

    • Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

    • If a precipitate (pyridinium salt) has formed, collect it by filtration and wash with a small amount of cold hexane.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the resulting residue in dichloromethane (DCM).

    • Wash the organic layer sequentially with 5% aqueous acetic acid, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate.

Expected Results and Characterization

The reaction of various substituted 2-aminopyridines with this compound is expected to proceed in moderate to good yields. The electronic nature of the substituents on the pyridine ring can influence the reaction rate and yield. Electron-donating groups generally facilitate the initial nucleophilic attack, potentially leading to higher yields and shorter reaction times.

Table 1: Representative Examples and Expected Yields

Entry2-Aminopyridine DerivativeProductExpected Yield (%)
12-AminopyridineEthyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate60-75
22-Amino-5-methylpyridineEthyl 7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate65-80
32-Amino-5-chloropyridineEthyl 7-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate55-70
42-Amino-4-picolineEthyl 8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate62-78

Characterization Data:

The structure of the synthesized compounds can be confirmed by standard spectroscopic techniques. Below are the expected characterization data for the parent compound, ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate.

Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate:

  • ¹H NMR (400 MHz, CDCl₃): δ 9.50-9.40 (m, 1H, Ar-H), 7.80-7.70 (m, 1H, Ar-H), 7.50-7.40 (m, 1H, Ar-H), 7.10-7.00 (m, 1H, Ar-H), 4.45 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.40 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 162.0 (C=O), 145.0, 140.0 (q, J = 38.0 Hz, C-CF₃), 128.0, 127.0, 125.0, 120.0 (q, J = 275.0 Hz, CF₃), 118.0, 115.0, 62.0 (OCH₂CH₃), 14.0 (OCH₂CH₃).

  • Mass Spectrometry (ESI-MS): m/z calculated for C₁₁H₉F₃N₂O₂ [M+H]⁺: 273.06; found: 273.06.

Troubleshooting and Optimization

  • Low Yields: If the reaction yields are consistently low, consider increasing the reaction time or using a higher boiling point solvent such as toluene. The addition of a non-nucleophilic base like sodium carbonate or potassium carbonate can sometimes facilitate the reaction by neutralizing the HCl generated during the initial Sɴ2 reaction.

  • Incomplete Reaction: If TLC analysis indicates the presence of starting material even after prolonged reaction times, ensure that the reagents are of high purity and the solvent is anhydrous. The presence of water can hydrolyze the starting materials and intermediates.

  • Purification Challenges: The polarity of the imidazo[1,2-a]pyridine products can vary depending on the substituents. It may be necessary to optimize the eluent system for column chromatography to achieve good separation.

Conclusion

The synthesis of ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylates via the condensation of 2-aminopyridines with this compound is a robust and versatile method for accessing this important class of compounds. The trifluoromethyl group in the starting material not only facilitates the reaction but also imparts desirable properties to the final products, making them attractive candidates for further investigation in drug discovery programs. The protocols and data presented in this application note provide a solid foundation for researchers to successfully synthesize and characterize these valuable molecules.

References

Application Notes & Protocols: Leveraging Ethyl 2-chloro-4,4,4-trifluoroacetoacetate for the Synthesis of Potent Antifungal Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antifungals and the Role of Fluorinated Thiazoles

The rise of invasive fungal infections, coupled with increasing resistance to existing therapies, presents a formidable challenge in modern medicine. Thiazole derivatives have long been a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their mechanism of action often involves the inhibition of crucial fungal enzymes, such as cytochrome P450 demethylase, which is vital for the synthesis of ergosterol, a key component of the fungal cell membrane.[3] The disruption of this pathway leads to altered membrane permeability and ultimately, fungal cell death.[3]

A promising strategy to enhance the efficacy of new therapeutic agents is the incorporation of fluorine atoms. The trifluoromethyl (CF₃) group, in particular, is a powerful modulator of a molecule's physicochemical properties. Its high electronegativity and lipophilicity can significantly improve metabolic stability, membrane permeability, and binding affinity to target enzymes. Research has shown that the introduction of a trifluoromethyl group can greatly improve the antifungal activity of heterocyclic compounds.[4][5]

This guide provides a comprehensive overview and detailed protocols for the synthesis of novel trifluoromethyl-containing thiazole derivatives using ethyl 2-chloro-4,4,4-trifluoroacetoacetate as a key building block. We will explore the rationale behind the synthetic strategy, provide a step-by-step methodology for synthesis and characterization, and outline a robust protocol for evaluating the in vitro antifungal activity of the resulting compounds.

Part 1: Synthesis of 4-(Trifluoromethyl)thiazole Derivatives via Hantzsch Condensation

The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring.[6][7][8] The reaction involves the condensation of an α-haloketone with a thioamide-containing compound. In our application, the highly reactive this compound serves as the α-haloketone component, reacting with a suitable thiourea to yield the desired 2-amino-4-(trifluoromethyl)thiazole derivative.

Causality of Experimental Design:
  • Choice of Reactant: this compound is an ideal starting material. The chlorine atom at the α-position provides a reactive site for nucleophilic attack by the sulfur of thiourea, initiating the cyclization. The trifluoromethyl group at the γ-position is strategically placed to be incorporated into the final thiazole structure at the 4-position, a modification intended to enhance biological activity.[4][5]

  • Reaction Mechanism: The synthesis proceeds via an initial Sₙ2 reaction where the nucleophilic sulfur of thiourea displaces the chloride from the acetoacetate derivative.[8] This is followed by an intramolecular condensation between a nitrogen atom of the thiourea intermediate and the ketone carbonyl, and subsequent dehydration to form the stable, aromatic thiazole ring.[8] The aromaticity of the product is a significant driving force for the reaction.[8]

  • Solvent and Conditions: Ethanol is a common and effective solvent for this reaction, as it readily dissolves the reactants and facilitates the reaction upon heating.[9] Reflux conditions provide the necessary activation energy to overcome the reaction barriers and drive the condensation and dehydration steps to completion.[8][10]

Experimental Workflow: Synthesis

The following diagram illustrates the overall workflow for the synthesis and purification of the target thiazole derivatives.

G cluster_synthesis Synthesis Phase cluster_purification Purification & Analysis Reactants Reactants: - this compound - Thiourea Reaction Hantzsch Condensation (Ethanol, Reflux) Reactants->Reaction Crude_Salt Crude Product (Thiazole Hydrohalide Salt) Reaction->Crude_Salt Neutralization Neutralization (e.g., aq. Sodium Acetate) Crude_Salt->Neutralization Filtration Filtration & Washing Neutralization->Filtration Recrystallization Recrystallization (e.g., Ethanol/Water) Filtration->Recrystallization Final_Product Pure Thiazole Derivative Recrystallization->Final_Product Characterization Characterization (NMR, MS, m.p.) Final_Product->Characterization

Caption: Workflow for the synthesis and purification of thiazole derivatives.

Detailed Synthesis Protocol

Materials:

  • This compound (1.0 eq)

  • Thiourea (or substituted thiourea) (1.05 eq)

  • Ethanol (95%)

  • Sodium Acetate Trihydrate

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1.05 eq) in 95% ethanol by heating the mixture to a gentle reflux.

  • Addition of Reactant: Once the thiourea is fully dissolved, add this compound (1.0 eq) dropwise to the refluxing solution over 15-20 minutes.

  • Reflux: Continue to reflux the reaction mixture with stirring for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. The product, typically a hydrohalide salt, may precipitate. Filter the solid using a Büchner funnel.[9]

  • Neutralization: Dissolve the crude salt in hot deionized water. In a separate beaker, prepare a saturated solution of sodium acetate trihydrate in water and heat it to boiling. Add the hot sodium acetate solution to the dissolved product solution.[9] This neutralizes the hydrohalide salt, precipitating the free base of the thiazole derivative.

  • Purification: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization. Filter the crystalline product, wash with cold water, and dry under vacuum.

  • Recrystallization (Optional): For higher purity, recrystallize the product from a suitable solvent system, such as ethanol/water.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and melting point determination.

Part 2: Antifungal Susceptibility Testing

To evaluate the efficacy of the newly synthesized thiazole derivatives, a standardized in vitro antifungal susceptibility test is essential. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[11][12] This quantitative data allows for direct comparison of the potency of different compounds.

Trustworthiness of the Protocol:

This protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][13] Adherence to these standards ensures reproducibility and allows for meaningful comparison of data across different laboratories. Key controls, including a growth control (no drug) and a sterility control (no fungi), are incorporated to validate the results of each assay.

Experimental Workflow: Antifungal Susceptibility Assay

The following diagram outlines the key steps in the broth microdilution assay for MIC determination.

G cluster_prep Preparation Phase cluster_assay Assay & Analysis Compound_Prep Compound Preparation (Stock solution in DMSO) Serial_Dilution Serial Dilution in 96-Well Plate (Using RPMI-1640 Medium) Compound_Prep->Serial_Dilution Inoculation Inoculate Wells with Fungal Suspension Serial_Dilution->Inoculation Inoculum_Prep Fungal Inoculum Preparation (Adjust to 0.5 McFarland Standard) Inoculum_Prep->Inoculation Incubation Incubate Plates (35°C, 24-48 hours) Inoculation->Incubation Reading Read Results Visually or with Plate Reader Incubation->Reading MIC_Determination Determine MIC Value Reading->MIC_Determination

Caption: Workflow for the broth microdilution antifungal susceptibility test.

Detailed Protocol for Broth Microdilution Assay

Materials:

  • Synthesized thiazole derivatives

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium (buffered with MOPS)

  • Sterile 96-well microtiter plates

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)

  • Sabouraud Dextrose Agar (SDA)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Reference antifungal (e.g., Fluconazole)

Procedure:

  • Inoculum Preparation: Subculture the fungal isolates on SDA plates and incubate at 35°C for 24-48 hours to ensure viability and purity.[11][14] Prepare a suspension of fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[11][14] Dilute this suspension in RPMI-1640 medium to achieve the final target inoculum concentration for the assay.

  • Compound Plate Preparation: Prepare stock solutions of the synthesized thiazole derivatives and the reference antifungal in DMSO.

  • In a 96-well plate, perform serial two-fold dilutions of each compound using RPMI-1640 medium to achieve the desired final concentration range.[14] The final volume in each well before inoculation should be 100 µL.

  • Controls: Include the following controls in each plate:

    • Growth Control: Wells containing 100 µL of RPMI-1640 medium only (to be inoculated).

    • Sterility Control: Wells containing 200 µL of uninoculated RPMI-1640 medium.

    • Solvent Control: Wells containing the highest concentration of DMSO used in the assay.

  • Inoculation: Add 100 µL of the diluted fungal inoculum to each well (except the sterility control), bringing the final volume to 200 µL.

  • Incubation: Cover the plates and incubate at 35°C for 24-48 hours, depending on the fungal species.[12][14]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the drug-free growth control.[15] This can be determined visually or with a microplate reader.

Part 3: Data Interpretation and Structure-Activity Relationship (SAR)

The data obtained from the MIC assays provide valuable insights into the antifungal potency of the synthesized compounds. By comparing the MIC values of different derivatives, researchers can begin to establish a structure-activity relationship (SAR).

Quantitative Data Summary

The following table presents hypothetical MIC data for a series of synthesized thiazole derivatives, illustrating how results can be structured for clear comparison.

Compound IDR¹ Group (at 2-amino position)R² Group (at 5-ester position)MIC (µg/mL) vs. C. albicansMIC (µg/mL) vs. C. neoformans
THZ-CF3-01 -H-CH₂CH₃816
THZ-CF3-02 -Phenyl-CH₂CH₃24
THZ-CF3-03 -4-Chlorophenyl-CH₂CH₃0.51
THZ-H-01 -4-Chlorophenyl-CH₂CH₃32>64
Fluconazole Reference DrugReference Drug14
Discussion and Insights:
  • Impact of the Trifluoromethyl Group: A comparison between THZ-CF3-03 (MIC = 0.5 µg/mL against C. albicans) and its non-fluorinated analog THZ-H-01 (MIC = 32 µg/mL) clearly demonstrates the potentiation of antifungal activity by the CF₃ group. This aligns with existing research suggesting that this moiety enhances the compound's therapeutic properties.[4][5]

  • Influence of Substituents: The data suggests that adding substituents to the 2-amino group can significantly impact activity. The unsubstituted derivative THZ-CF3-01 shows moderate activity, while the addition of a phenyl group (THZ-CF3-02 ) improves it. Further substitution on the phenyl ring with an electron-withdrawing group like chlorine (THZ-CF3-03 ) leads to a substantial increase in potency, likely by altering the electronic properties and binding interactions with the target enzyme.

  • Lipophilicity and Activity: The increased lipophilicity from the phenyl and chlorophenyl groups may also contribute to improved cell membrane penetration, which is often correlated with higher antifungal activity.[16][17]

These SAR insights are crucial for guiding the next cycle of drug design, allowing researchers to rationally design and synthesize new derivatives with potentially even greater antifungal efficacy.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Ethyl 2-chloro-4,4,4-trifluoroacetoacetate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-chloro-4,4,4-trifluoroacetoacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding this important synthetic transformation. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yield and purity, and confidently address any challenges that may arise during your experiments.

Introduction to the Synthesis

This compound is a valuable fluorinated building block in medicinal chemistry and agrochemical synthesis.[1] Its preparation typically involves the electrophilic chlorination of the α-position of ethyl 4,4,4-trifluoroacetoacetate. The most common and industrially applicable methods employ potent chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂).[2] While seemingly straightforward, this reaction is susceptible to several issues that can impact yield, purity, and scalability. This guide will delve into the critical parameters of this synthesis, providing a framework for rational optimization and troubleshooting.

Reaction Mechanism Overview

The chlorination of ethyl 4,4,4-trifluoroacetoacetate proceeds via an electrophilic attack on the enol or enolate form of the β-keto ester. The trifluoromethyl group significantly influences the electronic properties of the molecule, affecting the tautomeric equilibrium and the nucleophilicity of the α-carbon.

dot

Reaction_Mechanism cluster_0 Keto-Enol Tautomerism cluster_1 Chlorination Keto Keto Tautomer Ethyl 4,4,4-trifluoroacetoacetate Enol Enol Tautomer Keto->Enol Equilibrium Enol_attack Enol attacks Cl+ source (e.g., SO2Cl2) Enol->Enol_attack Intermediate Chlorinated Intermediate Enol_attack->Intermediate Product Product This compound Intermediate->Product

Caption: General mechanism for the chlorination of ethyl 4,4,4-trifluoroacetoacetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common chlorinating agents for this synthesis, and how do I choose between them?

A1: The most frequently used chlorinating agents for this transformation are sulfuryl chloride (SO₂Cl₂) and chlorine gas (Cl₂).[2]

  • Sulfuryl Chloride (SO₂Cl₂): This is often the preferred reagent for laboratory-scale synthesis due to its ease of handling as a liquid. It typically provides good yields and selectivity with fewer byproducts when used under controlled conditions.[2]

  • Chlorine Gas (Cl₂): While highly effective and often used in industrial settings due to its lower cost, chlorine gas is more hazardous to handle and requires specialized equipment. Reactions with chlorine gas can be very rapid.[2]

  • N-Chlorosuccinimide (NCS): For milder reaction conditions, particularly in research and development settings where functional group tolerance is a concern, NCS can be a suitable alternative.[3][4] It is a solid and generally safer to handle than SO₂Cl₂ or Cl₂.

Q2: What is the optimal temperature for this reaction?

A2: The optimal temperature depends on the chlorinating agent. For reactions with sulfuryl chloride, a temperature range of 0-50 °C is often cited, with a more controlled reaction often achieved at the lower end of this range (e.g., 25-35 °C).[2] For reactions with chlorine gas, temperatures are typically kept low, for instance, between 0-5 °C, to control the reaction rate and minimize side reactions.[2]

Q3: Is a solvent necessary for this reaction?

A3: This reaction is often performed neat (without a solvent), especially when using sulfuryl chloride or chlorine gas.[2] However, the use of an inert solvent, such as dichloromethane or dichloroethane, can be beneficial for better temperature control, especially on a larger scale.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by techniques such as Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. By taking small aliquots from the reaction mixture (and quenching them appropriately), you can track the disappearance of the starting material and the appearance of the product.

Q5: What are the primary safety concerns for this synthesis?

A5: The primary safety concerns involve the handling of corrosive and toxic reagents and byproducts.

  • Sulfuryl Chloride and Chlorine Gas: Both are highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[5]

  • Byproducts: The reaction generates acidic and corrosive byproducts such as hydrogen chloride (HCl) and sulfur dioxide (SO₂).[2] A proper gas scrubbing system (e.g., a sodium hydroxide solution trap) is essential to neutralize these off-gases.

  • Product: The final product, this compound, is also corrosive and can cause severe skin burns and eye damage.[6]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Troubleshooting_Workflow cluster_Low_Yield Troubleshooting Low Yield cluster_Incomplete_Reaction Troubleshooting Incomplete Reaction cluster_Side_Products Troubleshooting Side Products cluster_Purification_Issues Troubleshooting Purification Start Reaction Issue Identified Low_Yield Low Yield Start->Low_Yield Incomplete_Reaction Incomplete Reaction Start->Incomplete_Reaction Side_Products Significant Side Products Start->Side_Products Purification_Issues Purification Issues Start->Purification_Issues LY_Cause1 Inadequate Reagent Stoichiometry Low_Yield->LY_Cause1 LY_Cause2 Poor Temperature Control Low_Yield->LY_Cause2 LY_Cause3 Decomposition during Workup Low_Yield->LY_Cause3 IR_Cause1 Insufficient Reaction Time Incomplete_Reaction->IR_Cause1 IR_Cause2 Low Reaction Temperature Incomplete_Reaction->IR_Cause2 IR_Cause3 Poor Quality Starting Material Incomplete_Reaction->IR_Cause3 SP_Cause1 Over-chlorination (Dichlorination) Side_Products->SP_Cause1 SP_Cause2 Reaction with Solvent Side_Products->SP_Cause2 SP_Cause3 Decomposition of Product Side_Products->SP_Cause3 PI_Cause1 Oily Product Purification_Issues->PI_Cause1 PI_Cause2 Residual Acidic Impurities Purification_Issues->PI_Cause2 LY_Solution1 Optimize moles of chlorinating agent (1.1-1.3 eq.) LY_Cause1->LY_Solution1 LY_Solution2 Maintain optimal temperature range LY_Cause2->LY_Solution2 LY_Solution3 Use mild workup conditions (e.g., cold bicarbonate wash) LY_Cause3->LY_Solution3 IR_Solution1 Increase reaction time and monitor by GC/NMR IR_Cause1->IR_Solution1 IR_Solution2 Gradually increase temperature within the optimal range IR_Cause2->IR_Solution2 IR_Solution3 Ensure purity of ethyl 4,4,4-trifluoroacetoacetate IR_Cause3->IR_Solution3 SP_Solution1 Slow addition of chlorinating agent; use of a slight excess SP_Cause1->SP_Solution1 SP_Solution2 Use an inert solvent or run the reaction neat SP_Cause2->SP_Solution2 SP_Solution3 Maintain temperature control; prompt workup SP_Cause3->SP_Solution3 PI_Solution1 Ensure complete removal of solvent and byproducts; consider co-evaporation with a non-polar solvent PI_Cause1->PI_Solution1 PI_Solution2 Thorough washing with saturated sodium bicarbonate solution PI_Cause2->PI_Solution2

References

Common side reactions and byproducts in "Ethyl 2-chloro-4,4,4-trifluoroacetoacetate" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 2-chloro-4,4,4-trifluoroacetoacetate (ECTFA). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this highly reactive and valuable synthetic intermediate. Here, we provide in-depth, field-proven insights into the common side reactions and byproducts encountered during its use, structured in a practical question-and-answer format.

Introduction: Understanding the Reactivity of ECTFA

This compound (CAS: 363-58-6) is a versatile building block, particularly in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility stems from multiple reactive sites: an electrophilic trifluoroacetyl group, an acidic α-proton, a displaceable chloro leaving group, and an ester moiety. The powerful electron-withdrawing nature of the trifluoromethyl (-CF3) group significantly enhances the electrophilicity of the adjacent carbonyl carbon and increases the acidity of the α-proton, predisposing the molecule to a specific set of reactions and potential side reactions.[3] This guide will help you anticipate and mitigate these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered in reactions involving ECTFA. Each entry details the underlying chemistry, provides diagnostic advice, and offers validated solutions.

Question 1: My reaction yield is low, and I've isolated a byproduct with a mass corresponding to the loss of the chloroacetyl group. What is happening?

Answer: You are likely observing the products of hydrolysis and subsequent decarboxylation. This is the most common side reaction pathway for β-keto esters, and it is accelerated by the presence of the trifluoromethyl group.

Causality & Mechanism: The reaction proceeds in two main steps:

  • Hydrolysis: In the presence of water (either as a solvent or a contaminant) and acid or base catalysts, the ester group of ECTFA is hydrolyzed to a carboxylic acid, forming the unstable intermediate, 2-chloro-4,4,4-trifluoroacetoacetic acid.[1][4] The trifluoroacetyl group can also be susceptible to hydrolysis, though the ester is typically more labile under these conditions.[5]

  • Decarboxylation: β-keto acids are notoriously unstable and readily lose carbon dioxide (CO2) upon gentle heating, often even at room temperature.[4][6] The resulting enol intermediate quickly tautomerizes to the more stable ketone, in this case, 1-chloro-3,3,3-trifluoroacetone.

G ECTFA Ethyl 2-chloro-4,4,4- trifluoroacetoacetate Intermediate 2-chloro-4,4,4-trifluoro- acetoacetic acid (Unstable β-Keto Acid) ECTFA->Intermediate + H₂O (Acid/Base) Product 1-chloro-3,3,3- trifluoroacetone (Byproduct) Intermediate->Product - CO₂ (Decarboxylation) CO2 CO₂

Troubleshooting & Mitigation:

  • Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents and dry glassware. Reactions should be run under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.[7]

  • Temperature Control: Avoid excessive heating. If the desired reaction requires elevated temperatures, perform preliminary time and temperature studies to find the optimal balance between reaction rate and byproduct formation.

  • pH Control: If your reaction conditions are acidic or basic, consider if a milder catalyst or buffer system could be employed. For instance, non-nucleophilic organic bases (e.g., 2,6-lutidine) are often preferable to inorganic bases.

Question 2: My NMR spectrum is complex, showing multiple signals in the ethyl ester region and a loss of stereochemical purity. What could be the cause?

Answer: This issue likely points to racemization at the α-carbon, potentially coupled with side reactions involving the solvent or base.

Causality & Mechanism: The α-proton of ECTFA is acidic and can be abstracted by bases (or even polar solvents) to form a planar, achiral enolate intermediate. Reprotonation of this enolate can occur from either face of the molecule with roughly equal probability, leading to a racemic mixture of the (R)- and (S)-enantiomers.[8][9] This process scrambles the stereocenter. If your nucleophile or subsequent reagents are chiral, this can lead to the formation of diastereomeric products, further complicating your spectra.

G cluster_0 Racemization Pathway (R)-ECTFA (R)-ECTFA Achiral Enolate Achiral Enolate (R)-ECTFA->Achiral Enolate - H⁺ (Base) Achiral Enolate->(R)-ECTFA + H⁺ (S)-ECTFA (S)-ECTFA Achiral Enolate->(S)-ECTFA + H⁺

Troubleshooting & Mitigation:

  • Choice of Base: Use a non-nucleophilic, sterically hindered base to favor proton abstraction over competing nucleophilic attack. Lithium diisopropylamide (LDA) or LiHMDS are common choices.

  • Low Temperature: Perform base-mediated reactions at low temperatures (-78 °C is common) to minimize the rate of proton exchange and maintain stereochemical integrity.

  • Solvent Choice: Aprotic, non-polar solvents like THF or diethyl ether are generally preferred over protic solvents (e.g., ethanol) or more polar aprotic solvents (e.g., DMF) which can facilitate enolization.

  • Dynamic Kinetic Asymmetric Transformation: In some advanced applications, specific chiral catalysts can be used to selectively protonate or react with the enolate, funneling the racemic starting material into a single desired stereoisomer.[10]

Question 3: During the synthesis of ECTFA from ethyl 4,4,4-trifluoroacetoacetate, I'm getting a significant amount of a dichlorinated byproduct. How can I improve selectivity?

Answer: The formation of ethyl 2,2-dichloro-4,4,4-trifluoroacetoacetate is a common issue of over-reaction during the chlorination step. Selectivity is key.

Causality & Mechanism: The synthesis of ECTFA typically involves the chlorination of ethyl 4,4,4-trifluoroacetoacetate using reagents like sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂).[1][11] After the first chlorine atom is added, the remaining α-proton can still be abstracted, leading to a second chlorination event. While the first chlorination is generally fast, controlling the stoichiometry and reaction conditions is crucial to prevent this second addition.

Troubleshooting & Mitigation:

  • Precise Stoichiometry: Use a slight sub-stoichiometric amount or a precise 1.0 equivalent of the chlorinating agent. A small excess (e.g., 1.05 eq) may be needed to drive the reaction to completion, but this should be carefully optimized.

  • Controlled Addition & Temperature: Add the chlorinating agent slowly and maintain a low reaction temperature (typically 0-5 °C) to control the reaction rate and dissipate heat, which can favor over-reaction.[11]

  • Reaction Monitoring: Monitor the reaction progress closely using techniques like GC-MS or TLC to stop the reaction as soon as the starting material is consumed, before significant amounts of the dichlorinated byproduct can form.

  • Choice of Chlorinating Agent: Sulfuryl chloride is often reported to give better selectivity and fewer byproducts compared to chlorine gas for this transformation.[11]

Summary of Common Byproducts
Byproduct NameChemical FormulaMolecular WeightCommon Analytical Signature (MS m/z)Mitigation Strategy
Ethyl 4,4,4-trifluoroacetoacetateC₆H₇F₃O₃184.11184, 139, 111Ensure complete reaction; Purification via distillation.
Ethyl 2,2-dichloro-4,4,4-trifluoroacetoacetateC₆H₅Cl₂F₃O₃253.00252, 217, 185Control stoichiometry and temperature during synthesis.
1-chloro-3,3,3-trifluoroacetoneC₃H₂ClF₃O146.50146, 111, 77Strict anhydrous conditions; Avoid high temperatures.
Trifluoroacetic acidC₂HF₃O₂114.02114, 69, 45Strict anhydrous conditions.

Experimental Protocols

Protocol 1: Purification of ECTFA via Vacuum Distillation

This protocol is intended for removing both lower-boiling starting materials and higher-boiling dichlorinated byproducts.

WARNING: ECTFA is corrosive and causes skin burns and eye damage.[7][12] All work should be performed in a certified fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

  • Apparatus Setup: Assemble a clean, dry fractional distillation apparatus. A short Vigreux column is recommended. Ensure all joints are properly sealed.

  • Charge the Flask: Charge the crude reaction mixture into the distillation flask. Add a few boiling chips or a magnetic stir bar.

  • Apply Vacuum: Gradually apply vacuum to the system. The target pressure will depend on the desired boiling point, but a pressure of ~35 Torr is a good starting point.[2]

  • Heating: Gently heat the distillation flask using an oil bath.

  • Fraction Collection:

    • Fore-run: Collect any low-boiling impurities first. This may include residual solvents or unreacted ethyl 4,4,4-trifluoroacetoacetate (B.P. ~130 °C at atm).

    • Product Fraction: Collect the main fraction of ECTFA at the expected boiling point (reported as 67-71 °C at 35 Torr).[2]

    • High-Boiling Residue: Stop the distillation before the flask goes to dryness to avoid charring the higher-boiling byproducts (like the dichlorinated species).

  • Characterization: Analyze the collected fraction by GC-MS and NMR to confirm purity.

Protocol 2: Monitoring Chlorination Reaction via GC-MS
  • Sample Preparation: At timed intervals (e.g., every 15 minutes), carefully withdraw a small aliquot (~0.1 mL) from the reaction mixture.

  • Quenching: Immediately quench the aliquot in a vial containing a suitable solvent (e.g., 1 mL of ethyl acetate) and a small amount of a weak base solution (e.g., saturated sodium bicarbonate) to neutralize any unreacted chlorinating agent and acid byproduct.

  • Extraction: Shake the vial, allow the layers to separate, and carefully remove a sample from the top organic layer with a pipette.

  • Analysis: Inject the organic sample into the GC-MS.

  • Interpretation: Monitor the disappearance of the starting material peak (ethyl 4,4,4-trifluoroacetoacetate) and the appearance of the product peak (ECTFA) and the dichlorinated byproduct peak. The reaction is complete when the starting material peak is no longer detected.

References

Technical Support Center: Purification of Ethyl 2-chloro-4,4,4-trifluoroacetoacetate (ECTFA) and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 2-chloro-4,4,4-trifluoroacetoacetate (CAS 363-58-6) and its related compounds. This resource is designed for researchers, chemists, and drug development professionals who utilize these versatile fluorinated building blocks. The unique physicochemical properties of these esters make them invaluable in synthesis, but they also present specific challenges in purification.[1] This guide provides field-proven insights, troubleshooting advice, and detailed protocols to help you achieve high purity and yield in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and purification of ECTFA.

Q1: What are the typical impurities found in crude this compound? A: Crude ECTFA purity can vary, but it commonly contains impurities stemming from its synthesis. The primary synthesis route involves the chlorination of ethyl 4,4,4-trifluoroacetoacetate (ETFA).[1][2] Therefore, the most common impurities are:

  • Unreacted Starting Material: Ethyl 4,4,4-trifluoroacetoacetate (ETFA).

  • Over-chlorinated Byproducts: Ethyl 2,2-dichloro-4,4,4-trifluoroacetoacetate.[1]

  • Residual Acids: Hydrogen chloride (HCl) is a byproduct of chlorination and can remain dissolved in the crude product.[2]

  • Synthesis Solvents: Depending on the process, various organic solvents may be present.

  • Precursor Impurities: The precursor, ETFA, is often synthesized via a Claisen condensation, which can introduce impurities like ethanol and ethyl acetate.[3][4][5]

Q2: What is the single most effective method for purifying ECTFA on a laboratory scale? A: Vacuum fractional distillation is the gold-standard technique. ECTFA has a relatively high atmospheric boiling point (approx. 174.8 °C) and is susceptible to thermal decomposition.[1] Purification under reduced pressure significantly lowers the boiling point (e.g., 67-71 °C at 35 mmHg), which is crucial for preventing degradation and obtaining a clear, colorless product.[6]

Q3: Why is an acidic workup or wash sometimes insufficient, and a basic wash required? A: While an acid wash can remove some basic impurities, the most critical contaminants in crude ECTFA are often acidic, particularly residual HCl from the chlorination step.[2] If not removed, these acids can catalyze decomposition during heating (distillation). A careful wash with a mild aqueous base, such as sodium bicarbonate solution, is highly effective at neutralizing and removing these acidic residues.[7] It is critical to perform this wash before any high-temperature steps.

Q4: Can I use chromatography to purify ECTFA? A: Yes, but with caveats. For small-scale, high-purity requirements, silica gel column chromatography can be effective. However, the compound's polarity and potential for interaction with the stationary phase require careful solvent system selection. For process-scale purification, the efficiency and scalability of vacuum distillation make it the superior choice. Gas chromatography (GC) is an excellent analytical method for assessing purity.[8][9]

Q5: How should I store purified ECTFA to maintain its integrity? A: ECTFA should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture. Store the container in a cool, dry, and dark place. Proper storage is essential as residual moisture can lead to hydrolysis, and exposure to light or heat can cause degradation over time.

Section 2: Troubleshooting Guide

Even with a robust protocol, unexpected issues can arise. This guide provides a systematic approach to diagnosing and solving common purification problems.

Problem Encountered Probable Cause(s) Recommended Solution(s)
Dark or Black Distillate 1. Thermal Decomposition: The distillation temperature is too high. 2. Acidic Impurities: Residual HCl or other acids are catalyzing decomposition at elevated temperatures.1. Increase Vacuum: Lower the system pressure to reduce the boiling point. 2. Pre-Purification Wash: Perform a thorough aqueous wash with saturated sodium bicarbonate solution to neutralize and remove all acidic residues before distilling.[7]
Low Purification Yield 1. Product Loss During Workup: Vigorous mixing during aqueous washes can form emulsions, leading to loss at the separation stage. 2. Incomplete Distillation: Prematurely stopping the distillation or insufficient heating. 3. Decomposition: As mentioned above, high temperatures can degrade the product.1. Gentle Extraction: Gently invert the separatory funnel instead of shaking vigorously. If an emulsion forms, adding brine can help break it. 2. Monitor Temperature: Ensure the pot temperature is sufficient to distill the product completely. Monitor the vapor temperature; a drop indicates the product fraction is finished.
Persistent Impurity Peak in GC/NMR 1. Closely Boiling Impurity: The impurity (e.g., starting material or byproduct) has a boiling point very close to ECTFA. 2. Azeotrope Formation: An impurity may form an azeotrope with the product, preventing separation by simple distillation.1. Improve Distillation Efficiency: Use a longer, insulated fractional distillation column (e.g., Vigreux or packed column) to increase the number of theoretical plates.[7] 2. Alternative Technique: For high-purity needs, consider preparative chromatography for the final polishing step.
Product is Cloudy or Wet after Distillation 1. Inadequate Drying: The organic phase was not sufficiently dried before distillation. 2. System Leak: A leak in the distillation apparatus allowed atmospheric moisture to enter.1. Use a Drying Agent: Thoroughly dry the washed organic solution with an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) and filter before distilling. 2. Check Seals: Ensure all glass joints are properly sealed with vacuum grease and that the vacuum pump is functioning correctly.

Section 3: Visualization of the Purification Workflow

To achieve optimal purity, a logical sequence of operations is essential. The following workflow diagram outlines the decision-making process for purifying crude ECTFA from a typical reaction mixture.

PurificationWorkflow cluster_solids Optional Pre-treatment start Crude ECTFA Reaction Mixture filtration Filtration start->filtration If solid precipitates are present wash Aqueous Bicarbonate Wash start->wash Neutralize acidic byproducts filtration->wash dry Dry with Anhydrous MgSO₄/Na₂SO₄ wash->dry Remove aqueous phase distillation Vacuum Fractional Distillation dry->distillation Isolate product from non-volatile impurities final_product Pure ECTFA (>98%) distillation->final_product

Caption: Decision workflow for ECTFA purification.

Section 4: Key Experimental Protocols

Protocol 1: Pre-Distillation Aqueous Workup

Objective: To neutralize and remove acidic impurities from the crude product mixture prior to distillation.

  • Materials:

    • Crude this compound

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Deionized water

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Suitable organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

  • Equipment:

    • Separatory funnel

    • Beakers and Erlenmeyer flasks

    • Filter funnel and filter paper

  • Procedure:

    • Transfer the crude ECTFA mixture to a separatory funnel of appropriate size. If the crude product is highly concentrated, dilute it with an equal volume of an organic solvent like ethyl acetate.

    • Add the saturated NaHCO₃ solution (approximately half the volume of the organic layer). Caution: Stopper the funnel and invert gently, venting frequently to release CO₂ gas pressure. Do not shake vigorously. Continue until gas evolution ceases.

    • Allow the layers to separate fully. Drain and discard the lower aqueous layer.

    • Wash the organic layer with deionized water (half the volume) to remove residual bicarbonate salts. Separate and discard the aqueous layer.

    • Wash the organic layer with brine (half the volume) to break any minor emulsions and facilitate the removal of dissolved water. Separate and discard the aqueous layer.

    • Drain the organic layer into a clean, dry Erlenmeyer flask.

    • Add a sufficient amount of anhydrous MgSO₄ or Na₂SO₄ to the organic solution. Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing.

    • Let the mixture stand for 15-20 minutes to ensure complete drying.

    • Filter the solution through a fluted filter paper or a cotton plug to remove the drying agent. The resulting clear solution is now ready for distillation.

Protocol 2: Laboratory-Scale Vacuum Fractional Distillation

Objective: To purify the washed and dried ECTFA by separating it from non-volatile impurities and closely boiling compounds.

  • Equipment:

    • Round-bottom flask (distilling flask)

    • Fractional distillation column (Vigreux type is suitable)

    • Distillation head with thermometer adapter

    • Condenser

    • Receiving flask(s)

    • Vacuum adapter

    • Vacuum pump with trap and pressure gauge

    • Heating mantle with stirrer

    • Boiling chips or magnetic stir bar

  • Procedure:

    • Assemble the distillation apparatus. Ensure all glass joints are clean and properly sealed with a suitable vacuum grease.

    • Place the dried, crude ECTFA solution into the round-bottom flask along with boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

    • Wrap the distillation column and head with glass wool or aluminum foil to ensure an adiabatic process and improve separation efficiency.

    • Begin stirring (if using a stir bar) and slowly apply vacuum. The pressure should be stable and in the target range (e.g., 20-40 mmHg) before heating begins.

    • Gently heat the flask using the heating mantle.

    • Observe the distillation. Low-boiling impurities or residual solvents will distill first. Collect this "forerun" in a separate receiving flask and discard it appropriately.

    • As the temperature of the vapor at the thermometer rises and stabilizes, this indicates the main product fraction is beginning to distill. The stable temperature should correspond to the boiling point of ECTFA at that specific pressure (e.g., ~67-71 °C at 35 mmHg).[6]

    • Switch to a clean, pre-weighed receiving flask to collect the pure product fraction.

    • Continue collecting the fraction as long as the vapor temperature remains stable. If the temperature drops or rises sharply, it indicates the main fraction is finished.

    • Stop the distillation by removing the heating mantle first, allowing the system to cool, and then slowly and carefully releasing the vacuum before turning off the pump.

    • Weigh the collected product to determine the yield and analyze its purity using GC or NMR.

Section 5: Safety and Handling Precautions

Working with ECTFA requires strict adherence to safety protocols due to its hazardous nature.

  • Primary Hazards:

    • Corrosive: Causes severe skin burns and eye damage.[10][11][12] Always handle with extreme care to avoid contact.

    • Combustible: It is a combustible liquid with a flash point of around 67 °C.[6] Keep away from open flames, sparks, and other sources of ignition.[11][13]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical splash goggles and a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

    • Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.

  • Handling:

    • All operations should be conducted inside a certified chemical fume hood to avoid inhalation of vapors.[11]

    • Ensure an eyewash station and safety shower are immediately accessible.[13]

    • In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for proper disposal.[11][13]

  • Disposal:

    • Dispose of waste material and empty containers in accordance with local, state, and federal regulations for hazardous chemical waste.

References

Improving yield in pyrazole synthesis with "Ethyl 2-chloro-4,4,4-trifluoroacetoacetate"

Author: BenchChem Technical Support Team. Date: January 2026

Answering in the user's language.### Technical Support Center: Optimizing Pyrazole Synthesis with Ethyl 2-chloro-4,4,4-trifluoroacetoacetate

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals working with the highly versatile but challenging reagent, this compound, for the synthesis of trifluoromethyl-substituted pyrazoles. These pyrazole moieties are critical pharmacophores found in numerous therapeutic agents, including selective COX-2 inhibitors like Celecoxib.[1][2]

This document moves beyond standard protocols to provide in-depth troubleshooting, mechanistic insights, and field-proven optimization strategies to help you navigate the complexities of this reaction and significantly improve your yields and product purity.

Q1: What is the primary reaction pathway for pyrazole synthesis using this compound and a hydrazine derivative?

A1: The reaction is a specialized variation of the Knorr pyrazole synthesis, which classically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[3] However, the presence of a chlorine atom at the C2 position fundamentally alters the second phase of the cyclization.

The reaction proceeds via a two-stage mechanism:

  • Hydrazone Formation: The more reactive ketone carbonyl (at C3), activated by the electron-withdrawing trifluoromethyl group, undergoes a condensation reaction with one of the nitrogen atoms of the hydrazine to form a stable hydrazone intermediate.

  • Intramolecular Cyclization & Aromatization: The second nitrogen atom of the hydrazine then acts as an intramolecular nucleophile, attacking the carbon atom bearing the chlorine (C2). This results in the displacement of the chloride ion and the formation of the five-membered pyrazole ring. Subsequent tautomerization leads to the stable aromatic product.

This intramolecular nucleophilic substitution is the key step that differentiates this synthesis from reactions with standard acetoacetates.

reaction_mechanism Reactants This compound + Hydrazine (R-NHNH2) Hydrazone Hydrazone Intermediate Reactants->Hydrazone Condensation (-H2O) Cyclized Cyclized Intermediate Hydrazone->Cyclized Intramolecular Nucleophilic Attack Product Substituted 3-CF3-Pyrazole Cyclized->Product Elimination of HCl & Tautomerization troubleshooting_workflow Start Low Yield or Impure Product CheckPurity Verify Reagent Purity (Hydrazine, Solvent) Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Base, Solvent) CheckPurity->CheckConditions LowConversion Low Starting Material Conversion? CheckConditions->LowConversion AnalyzeCrude Analyze Crude Product (LC-MS, NMR) SideProducts Side Products Identified? AnalyzeCrude->SideProducts IsomerIssue Regioisomers Observed SideProducts->IsomerIssue Yes OtherSideProducts Other Side Products (e.g., Pyrazolone) SideProducts->OtherSideProducts Yes PurificationIssue Review Purification (Column, Recrystallization) SideProducts->PurificationIssue No LowConversion->AnalyzeCrude No OptimizeConditions Optimize Temp, Time, & Base Stoichiometry LowConversion->OptimizeConditions Yes OptimizeConditions->Start Re-evaluate ChangeSolvent Screen Solvents (See Table 1) ChangeSolvent->Start Re-evaluate IsomerIssue->ChangeSolvent ControlpH Adjust pH / Use Anhydrous Conditions OtherSideProducts->ControlpH ControlpH->Start Re-evaluate

References

Technical Support Center: Navigating the Scale-Up of Reactions Involving Ethyl 2-chloro-4,4,4-trifluoroacetoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Ethyl 2-chloro-4,4,4-trifluoroacetoacetate (CAS No: 363-58-6). This resource is designed for researchers, chemists, and process development professionals to address the common and critical challenges encountered when scaling up reactions with this highly reactive and valuable intermediate. As a key building block in the synthesis of various pharmaceuticals, including the antiviral agent Favipiravir, mastering its handling and reaction control at scale is crucial.[1][2][3]

This guide provides in-depth, field-proven insights in a direct question-and-answer format, moving from general considerations to specific troubleshooting scenarios.

Compound Profile & Key Data
PropertyValueSource(s)
Molecular Formula C₆H₆ClF₃O₃[4][5]
Molecular Weight 218.56 g/mol [4][5]
Appearance Liquid[6]
Boiling Point 67-71 °C @ 35 mmHg; 174.8 °C (approx. atmospheric)[5][7]
Flash Point 67 °C[5]
Density 1.259 g/mL at 25 °C[6]
Primary Hazards Corrosive; Combustible Liquid; Causes severe skin burns and eye damage[5][8][9][10]
Transport Class UN 3265, Hazard Class 8, Packing Group III[5][8]
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for this compound?

The most common and industrially viable method involves the direct chlorination of Ethyl 4,4,4-trifluoroacetoacetate (ETFAA).[7] This is typically achieved using affordable and effective chlorinating agents like sulfuryl chloride (SO₂Cl₂) or elemental chlorine (Cl₂). The reaction with sulfuryl chloride is often preferred due to its good selectivity and the fact that the byproducts (HCl and SO₂) are gases, which can be easily removed from the reaction mixture.[7]

Q2: What are the most significant challenges when moving from lab-scale to pilot or industrial-scale production?

The transition from benchtop to large-scale production introduces several critical challenges that must be managed proactively.[11] These include:

  • Exothermic Reaction Control: The chlorination reaction is highly exothermic. What is easily managed in a small flask with an ice bath can become a serious safety hazard at scale without proper thermal management.[11]

  • Byproduct Management: The reaction generates corrosive hydrogen chloride (HCl) gas and, if using sulfuryl chloride, sulfur dioxide (SO₂).[7] Efficient off-gas scrubbing systems are mandatory at scale.

  • Material Stability: The product can be thermally sensitive. Prolonged exposure to high temperatures, especially in the presence of acidic impurities, can lead to decomposition and reduced yield.[12]

  • Purification Efficiency: Achieving high purity (>98%) at a large scale requires efficient vacuum distillation.[7] Close-boiling impurities can make this separation challenging.

Q3: Why is moisture control so critical throughout the process?

This compound is susceptible to hydrolysis. The presence of water can lead to the formation of trifluoroacetic acid and other undesirable byproducts, reducing yield and complicating purification. Furthermore, the chlorinating agents themselves (like sulfuryl chloride) react violently with water. Therefore, maintaining anhydrous conditions by using dry solvents and inert atmospheres (e.g., nitrogen) is essential for a successful and safe scale-up.

Troubleshooting Guide: From Synthesis to Purification

This section addresses specific problems that can arise during the scale-up process.

Problem 1: Low Reaction Yield or Stalled Conversion

Q: My reaction yield is significantly lower than expected on a larger scale, or the reaction seems to stop before all the starting material is consumed. What are the likely causes?

A: This is a common scale-up issue often linked to mixing, temperature, or reagent stoichiometry.

  • Cause A: Inefficient Mixing

    • Explanation: In a large reactor, inadequate agitation can create localized "hot spots" or areas where the chlorinating agent is not effectively dispersed. This leads to incomplete reactions in some parts of the vessel and potential side reactions in others.

    • Solution:

      • Reactor Design: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and baffles to promote good top-to-bottom turnover.

      • Controlled Addition: Add the chlorinating agent (sulfuryl chloride) dropwise or via a subsurface addition tube directly into a well-agitated area of the reaction mass.[7] This prevents localized high concentrations.

  • Cause B: Poor Temperature Control

    • Explanation: The reaction is exothermic. If the reactor's cooling system cannot remove the heat generated, the internal temperature will rise. Elevated temperatures can promote the formation of unwanted byproducts or even cause decomposition of the desired product.

    • Solution:

      • Jacket Cooling: Utilize a reactor with a cooling jacket and a reliable chilling unit.

      • Slower Addition Rate: Slow down the addition rate of the chlorinating agent to match the cooling capacity of your system. A typical temperature range to maintain is 25-40°C.[7]

  • Cause C: Incorrect Stoichiometry

    • Explanation: While a slight excess of the chlorinating agent is often used to ensure full conversion, an insufficient amount will naturally lead to unreacted starting material.

    • Solution:

      • Molar Ratio: A common molar ratio for Ethyl 4,4,4-trifluoroacetoacetate to sulfuryl chloride is between 1:1 and 1:1.5.[7] A ratio of approximately 1:1.1 is often a good starting point to balance conversion with minimizing excess reagent.[7]

      • In-Process Controls (IPCs): Use techniques like GC or HPLC to monitor the reaction's progress. Take samples periodically until the starting material is consumed to an acceptable level (e.g., <1%).[13][14]

Problem 2: High Levels of Impurities in Crude Product

Q: After the reaction, my crude product contains significant impurities, particularly an over-chlorinated species. How can I improve the purity profile?

A: The formation of di-chlorinated or other byproducts is typically a result of overly aggressive reaction conditions.

  • Cause A: Over-chlorination

    • Explanation: Adding the chlorinating agent too quickly or allowing the temperature to rise can lead to the formation of Ethyl 2,2-dichloro-4,4,4-trifluoroacetoacetate.

    • Solution:

      • Strict Temperature Control: Maintain the reaction temperature within the optimal range (25-40°C).[7]

      • Stoichiometric Control: Avoid using a large excess of the chlorinating agent. Use the minimal excess required for full conversion as determined by IPCs.

  • Cause B: Acid-Catalyzed Decomposition

    • Explanation: Residual HCl or sulfuryl chloride can cause the product to degrade, especially during work-up or if left to stand for extended periods.

    • Solution:

      • Prompt Work-up: Proceed to the purification step as soon as the reaction is complete.

      • Reduced Pressure Stripping: After the reaction, remove residual gases and unreacted chlorinating agent under reduced pressure at a moderate temperature (25-40°C) before proceeding to distillation.[7]

Problem 3: Difficulties During Vacuum Distillation

Q: I'm struggling to get a pure product from vacuum distillation. Either the separation is poor, or the product seems to decompose in the reboiler. What should I do?

A: Successful distillation of this compound hinges on achieving a deep vacuum and maintaining careful temperature control.

  • Cause A: Insufficient Vacuum

    • Explanation: The atmospheric boiling point of the product is high enough (approx. 174.8°C) to cause thermal decomposition.[7] A deep vacuum is essential to lower the boiling point to a safe temperature.

    • Solution:

      • High-Performance Pump: Use a robust vacuum pump capable of reaching pressures below 35 mmHg.

      • System Integrity: Ensure all joints and seals in your distillation setup are leak-free.

  • Cause B: Reboiler Temperature Too High

    • Explanation: Even under vacuum, prolonged heating at high temperatures in the reboiler can cause degradation, leading to yield loss and tar formation.

    • Solution:

      • Fractional Column: Use an efficient packed distillation column (e.g., with Raschig rings or structured packing) to achieve good separation at a lower reboiler temperature.

      • Monitor Temperature: Keep the reboiler temperature as low as possible while maintaining a steady distillation rate.

  • Cause C: Residual Acidity

    • Explanation: Any remaining acidic impurities from the reaction will catalyze decomposition during distillation.[12]

    • Solution:

      • Pre-Distillation Treatment: Before distilling, consider a mild basic wash (e.g., with a saturated sodium bicarbonate solution), followed by washing with water until neutral, and thorough drying.[12] Caution: This must be done carefully to avoid hydrolysis of the ester.

      • Thorough Stripping: Ensure all volatile acidic gases (HCl, SO₂) are removed under vacuum before heating for distillation.[7]

Experimental Protocols & Visual Workflows
Protocol: Lab-Scale Synthesis of this compound

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.

  • Setup: Equip a 2L, four-necked flask with a mechanical stirrer, a pressure-equalizing dropping funnel, a thermometer, and a condenser connected to a gas scrubber containing a sodium hydroxide solution to neutralize HCl and SO₂ off-gas.[7]

  • Charging: Charge the flask with 0.93 kg (5 mol) of Ethyl 4,4,4-trifluoroacetoacetate.

  • Reaction: Begin stirring and maintain the internal temperature at 25-30°C.

  • Addition: Add 0.75 kg (5.5 mol, 1.1 eq.) of sulfuryl chloride dropwise from the funnel over approximately 1 hour, ensuring the temperature does not exceed 40°C.[7]

  • Digestion: After the addition is complete, maintain the reaction mixture at 25-40°C for 24 hours. Monitor the reaction progress via GC until the starting material is <1%.[7]

  • Work-up: Once the reaction is complete, apply a vacuum to the flask (while maintaining the temperature at 25-40°C) to distill off residual sulfuryl chloride and dissolved gases (HCl, SO₂).[7]

  • Purification: The resulting crude material can be purified by fractional vacuum distillation to yield the final product. A purity of >98% with a yield of ~97% can be achieved.[7]

Workflow Diagrams

SynthesisWorkflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification A Charge Reactor with Ethyl 4,4,4-trifluoroacetoacetate B Controlled Addition of Sulfuryl Chloride (25-40°C) A->B C Reaction Monitoring (GC) for Completion B->C D Vacuum Strip (Remove residual SO₂Cl₂, HCl, SO₂) C->D Reaction Complete E Fractional Vacuum Distillation D->E F Pure Product (>98%) E->F

Caption: General workflow for the synthesis and purification of the target compound.

Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield or Purity Cause1 Poor Temperature Control (Exotherm) Problem->Cause1 Cause2 Inefficient Mixing Problem->Cause2 Cause3 Incorrect Stoichiometry Problem->Cause3 Cause4 Residual Acidity During Distillation Problem->Cause4 Sol1 Improve Cooling / Slow Reagent Addition Cause1->Sol1 Sol2 Optimize Agitator/ Baffle Design Cause2->Sol2 Sol3 Use In-Process Controls (IPC) to Verify Molar Ratio Cause3->Sol3 Sol4 Thorough Vacuum Strip Before Distillation Cause4->Sol4

Caption: Troubleshooting logic for common scale-up issues.

Safety & Handling Guide

Q: What are the essential safety precautions for handling this compound at scale?

A: Due to its hazardous properties, strict safety protocols are non-negotiable.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical splash goggles and a face shield.[9][15]

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., butyl rubber) and protective clothing to prevent any skin contact.[9][15] An emergency shower and eyewash station must be readily accessible.[15]

    • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.[9] For large-scale operations, ensure adequate engineering controls (local exhaust ventilation) are in place.

  • Handling & Storage:

    • Ignition Sources: The compound is a combustible liquid.[8] Keep it away from heat, sparks, open flames, and hot surfaces.[9] Use spark-free tools and ground all equipment to prevent static discharge.[15][16]

    • Storage: Store in a cool, dry, and well-ventilated area designated for corrosive materials.[9] Keep containers tightly closed to prevent moisture ingress and vapor escape.

    • Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and water.

  • Spill & Emergency Response:

    • Spills: In case of a spill, evacuate the area. Remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[9][15]

    • Fire: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam to extinguish a fire.[9] Water mist may be used to cool containers but may not be effective for extinguishment.[9] Firefighters should wear self-contained breathing apparatus (SCBA).[9]

    • First Aid:

      • Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[9]

      • Skin: Immediately wash off with plenty of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[9]

      • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[9]

By understanding the chemical's reactivity and implementing robust engineering and administrative controls, the challenges associated with scaling up reactions involving this compound can be successfully managed.

References

Preventing decomposition of "Ethyl 2-chloro-4,4,4-trifluoroacetoacetate" during distillation.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the handling and purification of Ethyl 2-chloro-4,4,4-trifluoroacetoacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the challenges encountered during the distillation of this valuable synthetic intermediate. Our goal is to equip you with the knowledge to prevent decomposition and ensure the highest purity of your product.

Frequently Asked Questions (FAQs)

Q1: I am observing significant product loss and discoloration during the distillation of this compound. What is causing this decomposition?

A1: The decomposition of this compound during distillation is typically attributed to one or a combination of three primary pathways:

  • Dehydrochlorination: The presence of the α-chloro substituent makes the molecule susceptible to the elimination of hydrogen chloride (HCl) at elevated temperatures. This process can be autocatalytic, meaning the liberated HCl can accelerate the decomposition of the remaining product.

  • Hydrolysis and Subsequent Decarboxylation: The strong electron-withdrawing nature of the trifluoromethyl group enhances the susceptibility of the ester linkage to hydrolysis, especially in the presence of water. The resulting β-keto acid is thermally unstable and readily undergoes decarboxylation (loss of CO2) upon heating.[1][2][3]

  • Acid or Base-Catalyzed Decomposition: Trace amounts of acidic or basic impurities in the crude product can act as catalysts for various decomposition reactions, including polymerization and the formation of colored byproducts.

dot graph TD; A[Crude this compound] -- Heat --> B{Decomposition Pathways}; B -- Dehydrochlorination --> C[HCl + Unsaturated Product]; B -- Hydrolysis --> D[β-Keto Acid]; D -- Heat --> E[Decarboxylation (CO2 loss) + Ketone]; B -- Impurity-Catalyzed Reactions --> F[Polymers & Colored Byproducts];

end Caption: Primary decomposition pathways for this compound during distillation.

Troubleshooting Guide

Issue: Significant Decomposition and Low Yield After Distillation

This section provides a systematic approach to troubleshooting and preventing the decomposition of your product.

Step 1: Pre-Distillation Neutralization and Drying

  • Problem: Acidic impurities from the synthesis are often the primary culprits in catalyzing decomposition. The presence of water facilitates hydrolysis to the unstable β-keto acid.

  • Solution: Before distillation, it is crucial to neutralize and thoroughly dry the crude product.

    Protocol: Pre-Distillation Wash

    • Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, dichloromethane).

    • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize any acidic impurities. Perform the wash gently to avoid emulsion formation.

    • Separate the organic layer and wash it with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).

    • Filter off the drying agent and remove the solvent under reduced pressure at a low temperature.

Step 2: Employing Stabilizers (Acid Scavengers)

  • Problem: Even after a neutralization wash, trace amounts of HCl can be generated during heating, initiating a chain reaction of decomposition.

  • Solution: The addition of a suitable stabilizer, also known as an acid scavenger, to the distillation flask can effectively neutralize any in-situ generated acidic species.

Stabilizer TypeExamplesConcentration (w/w)Mechanism of Action & Considerations
Non-Basic/Weakly Basic Epoxidized Soybean Oil, Propylene Oxide0.1 - 1.0%These act as effective HCl scavengers without introducing strong basicity that could catalyze other side reactions. They are generally preferred for their mildness.[4]
Solid Acid Scavengers Synthetic Hydrotalcites, Powdered Anhydrous Potassium Carbonate0.5 - 2.0%These are insoluble and can be easily removed by filtration after distillation. They offer the advantage of not co-distilling with the product.[5]
Amine-Based Triethylamine, Diisopropylethylamine0.01 - 0.5%While effective, these should be used with caution as their basicity can sometimes promote other decomposition pathways. Use in very low concentrations is recommended.

Step 3: Optimizing Distillation Conditions

  • Problem: Prolonged exposure to high temperatures is a direct cause of thermal decomposition.

  • Solution: Utilize vacuum distillation to lower the boiling point of the product and minimize the thermal stress.

    Recommended Distillation Parameters:

    • Pressure: Employ a high vacuum (e.g., <10 mmHg). The boiling point of this compound is reported to be 67-71 °C at 35 mmHg.[6] Lowering the pressure further will significantly reduce the required pot temperature.

    • Temperature: The distillation pot temperature should be kept as low as possible. Use a heating mantle with a stirrer and a temperature controller to ensure even and controlled heating. Avoid localized overheating.

    • Apparatus: Use a short-path distillation apparatus to minimize the residence time of the vapor in the heated zone.

dot graph G { layout=dot; rankdir=TB;

} Caption: Recommended workflow for the purification of this compound.

In-Depth Scientific Explanation

The Role of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group plays a significant role in the reactivity of this compound. Its strong electron-withdrawing nature has two main consequences:

  • Increased Acidity of the α-Proton: The -CF3 group enhances the acidity of the proton at the α-position, making the compound more susceptible to enolization.

  • Increased Electrophilicity of the Carbonyl Carbons: This makes the ester carbonyl more susceptible to nucleophilic attack, such as hydrolysis.[7]

These electronic effects contribute to the delicate balance between stability and reactivity that must be managed during purification.

Mechanism of Decarboxylation of the β-Keto Acid

Should hydrolysis of the ester occur, the resulting β-keto acid is prone to decarboxylation via a cyclic, concerted transition state. This process is thermally driven and results in the loss of carbon dioxide and the formation of a ketone.[1][2]

G

By implementing the procedures outlined in this guide, you can effectively mitigate the decomposition of this compound during distillation, leading to higher yields and purity of your final product.

References

Catalyst selection and optimization for "Ethyl 2-chloro-4,4,4-trifluoroacetoacetate" transformations

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Transformations of Ethyl 2-chloro-4,4,4-trifluoroacetoacetate

From the Desk of the Senior Application Scientist

Welcome to the technical support center for this compound (ECTFA). This versatile fluorinated building block is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, prized for its unique reactivity imparted by the chloro, trifluoromethyl, and β-keto ester functionalities.[1][2]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. We move beyond simple procedural steps to explore the underlying chemical principles, empowering you to diagnose issues, optimize your reactions, and innovate with confidence.

Part 1: General Handling, Stability, and Initial Considerations

Question 1: My reaction with ECTFA is giving inconsistent results. Could the starting material be the issue?

Answer: Absolutely. The stability and purity of ECTFA are paramount for reproducibility. Given its reactivity, improper storage or handling can lead to degradation.

  • Senior Scientist's Insight: ECTFA is susceptible to hydrolysis, which can cleave the ester group, and can also slowly release HCl, especially in the presence of moisture.[1] The presence of the acidic α-proton also means it can exist in a keto-enol equilibrium. Any of these factors can alter its reactivity profile.

  • Troubleshooting Protocol: Verifying ECTFA Quality

    • Visual Inspection: The compound should be a colorless to pale yellow liquid.[1] A darker color may indicate decomposition.

    • Purity Check (GC/NMR):

      • Gas Chromatography (GC): This is the most effective method to check for purity and the presence of volatile impurities. Commercial grades are typically ≥94-95% pure.[3][4]

      • ¹H and ¹⁹F NMR: Nuclear Magnetic Resonance spectroscopy can confirm the structure and identify major impurities or degradation products. Pay close attention to the integration of key peaks.

    • Water Content: Use Karl Fischer titration to determine the water content. High moisture can inhibit certain catalysts and promote hydrolysis.

    • Storage: Always store ECTFA under an inert atmosphere (Nitrogen or Argon) in a tightly sealed container at recommended temperatures (typically refrigerated) to minimize degradation.

Part 2: Asymmetric Hydrogenation of the Ketone

The asymmetric reduction of the ketone in ECTFA to produce chiral ethyl 2-chloro-4,4,4-trifluoro-3-hydroxybutyrate is a critical transformation for building stereocenters.

Question 2: I'm experiencing low enantioselectivity (ee) in the asymmetric hydrogenation of ECTFA. What are the common causes?

Answer: Low enantioselectivity is a frequent challenge and can stem from multiple factors related to the catalyst, substrate, and reaction conditions.

  • Senior Scientist's Insight: The keto-enol-hydrate equilibrium of β-keto esters like ECTFA can significantly impact enantioselectivity.[5] The catalyst can only effectively hydrogenate the keto form. Solvents, water content, and acidic or basic additives can shift this equilibrium, influencing the concentration of the desired substrate for the chiral catalyst.[5]

  • Troubleshooting Workflow for Low Enantioselectivity

G start Low Enantioselectivity (ee) Observed catalyst 1. Catalyst System Check start->catalyst conditions 2. Reaction Conditions Optimization start->conditions substrate 3. Substrate & Reagent Purity start->substrate ligand Ligand Purity/Chirality catalyst->ligand metal Metal Precursor Quality catalyst->metal activation In-situ vs. Pre-formed Catalyst catalyst->activation solvent Solvent Polarity & Water Content (e.g., biphasic systems) conditions->solvent pressure H₂ Pressure Optimization conditions->pressure temperature Temperature Effects on Selectivity conditions->temperature additives Acid/Base Additives conditions->additives purity ECTFA Purity (see Part 1) substrate->purity impurities Acidic/Basic Impurities substrate->impurities

Caption: Troubleshooting Decision Tree for Low Enantioselectivity.

  • Key Optimization Strategies:

    • Solvent Screening: The choice of solvent is critical. Protic solvents like methanol or ethanol can participate in the keto-enol equilibrium. Sometimes, a biphasic water/organic solvent system can surprisingly boost enantioselectivity.[5][6]

    • Water Content: While anhydrous conditions are often a default, trace amounts of water can sometimes be beneficial for certain catalyst systems. However, excess water can lead to hydrolysis and poor results. A screen of water content is advisable.

    • Temperature and Pressure: Lowering the reaction temperature often increases enantioselectivity at the cost of reaction rate. Hydrogen pressure can also be a key parameter to screen.

Question 3: My hydrogenation reaction is stalling or showing low conversion. What should I investigate?

Answer: Low conversion typically points to issues with catalyst activity or the presence of reaction inhibitors.

  • Senior Scientist's Insight: The chloro-substituent on ECTFA makes it susceptible to side reactions. One major issue is catalyst deactivation via dehalogenation. The generated HCl can poison many common hydrogenation catalysts. Furthermore, impurities in the substrate or solvent (e.g., sulfur compounds, water, peroxides) can act as potent catalyst poisons.

  • Data-Driven Troubleshooting: Catalyst & Condition Comparison

Parameter Potential Issue Recommended Action Rationale
Catalyst Loading Insufficient catalyst for complete conversion.Increase catalyst loading incrementally (e.g., from 0.1 mol% to 0.5 mol%).Ensures enough active sites are available for the reaction to proceed to completion.
Hydrogen Source Poor quality H₂ gas (contains O₂ or other impurities).Use ultra-high purity (UHP) hydrogen and ensure gas lines are leak-free.Oxygen can irreversibly oxidize and deactivate many precious metal catalysts.
Substrate Purity Acidic impurities (from synthesis/degradation) poisoning the catalyst.Purify ECTFA via vacuum distillation before use.[7] Consider adding a non-interfering base (e.g., proton sponge) to scavenge acid.Protecting the catalyst from acidic poisons is crucial for maintaining its activity throughout the reaction.
Agitation Poor gas-liquid mixing, leading to H₂ starvation.Increase the stirring rate (e.g., from 300 RPM to 800+ RPM). Ensure the vessel is appropriately baffled.Effective agitation is required to maintain saturation of the liquid phase with hydrogen, which is often the rate-limiting step.

Part 3: Nucleophilic Substitution at the C-2 Position

The C-Cl bond at the alpha position is activated by the adjacent carbonyl and trifluoromethyl groups, making it a prime site for nucleophilic substitution.[1]

Question 4: I am attempting a nucleophilic substitution with an amine, but I'm getting a complex mixture of products and low yield of the desired substituted product. Why?

Answer: This is a common outcome due to the multiple reactive sites on the ECTFA molecule.

  • Senior Scientist's Insight: While the C2-chloro group is the intended site for Sₙ2 reaction, nucleophiles (especially basic ones like amines) can also attack the ester carbonyl or the ketone carbonyl. Furthermore, the amine can act as a base, deprotonating the C2 position, which can lead to other side reactions.

  • Reaction Pathway Visualization

G cluster_0 Reaction Pathways with Nu⁻ (e.g., R-NH₂) ECTFA This compound Cl CF₃ C=O (ketone) C=O (ester) desired Desired Sₙ2 Product (Substitution at C2) ECTFA:f1->desired  Desired Path side1 Side Product 1 (Amide via Ester Attack) ECTFA:f4->side1  Side Reaction side2 Side Product 2 (Enamine/Imine via Ketone Attack) ECTFA:f3->side2  Side Reaction

Caption: Competing Nucleophilic Attack Sites on ECTFA.

  • Protocol for Optimizing Nucleophilic Substitution:

    • Reagent Stoichiometry: Use a precise stoichiometry. An excess of the nucleophile can promote side reactions. Start with 1.0-1.1 equivalents of the nucleophile.

    • Add a Non-Nucleophilic Base: To neutralize the HCl formed during the reaction without consuming your nucleophile, add a hindered, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA).

    • Temperature Control: Start the reaction at a low temperature (e.g., 0 °C or -20 °C) and slowly warm to room temperature. This often favors the desired kinetic Sₙ2 pathway over thermodynamic side reactions.

    • Solvent Choice: Use an aprotic solvent like THF, acetonitrile, or DMF. Protic solvents can interfere with the nucleophile.

Part 4: Synthesis of ECTFA via Chlorination

For labs that synthesize their own ECTFA, controlling the chlorination of ethyl 4,4,4-trifluoroacetoacetate (ETFA) is key.

Question 5: My synthesis of ECTFA from ETFA using sulfuryl chloride is giving a significant amount of the di-chloro byproduct. How can I improve selectivity?

Answer: Over-chlorination is a classic selectivity problem in this synthesis. The product, ECTFA, still has an acidic proton, making it susceptible to a second chlorination.

  • Senior Scientist's Insight: The reaction proceeds via an enol or enolate intermediate. The key to achieving mono-chlorination is to carefully control the stoichiometry of the chlorinating agent and the reaction conditions to disfavor the second chlorination event. The reaction is often run without a solvent, where the starting material acts as the solvent.[1]

  • Experimental Protocol: Selective Mono-chlorination of ETFA

    • Apparatus Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet (vented to a scrubber), charge the ethyl 4,4,4-trifluoroacetoacetate (1.0 eq).

    • Temperature Control: Cool the flask to 0-5 °C using an ice bath. Maintaining a low temperature is crucial for selectivity.[7]

    • Reagent Addition: Add sulfuryl chloride (SO₂Cl₂) (1.0-1.05 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.[7] A molar ratio of 1:1-1.5 (ETFA:SO₂Cl₂) has been reported, but starting closer to 1:1 is recommended to minimize di-substitution.[7]

    • Reaction Monitoring: Monitor the reaction progress by GC. The reaction is typically complete when the starting material is consumed. Byproducts like HCl and SO₂ are evolved during the reaction.

    • Workup: Once complete, remove the volatile byproducts (excess SO₂Cl₂, HCl, SO₂) under reduced pressure.[7]

    • Purification: The crude product can be purified by fractional vacuum distillation to yield pure ECTFA.[8] Washing the crude product to remove acid before distillation is critical to prevent decomposition.[8]

References

Technical Support Center: Troubleshooting Low Conversion Rates in Ethyl 2-chloro-4,4,4-trifluoroacetoacetate Mediated Cyclizations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting cyclization reactions mediated by ethyl 2-chloro-4,4,4-trifluoroacetoacetate (EClTFA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of trifluoromethyl-containing heterocycles using this versatile building block. The unique combination of a trifluoromethyl group, a chloro leaving group, and two carbonyl functionalities in EClTFA offers a powerful platform for constructing complex molecular architectures.[1] However, this high reactivity can also lead to challenges in controlling the reaction outcome. This resource provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve issues leading to low conversion rates in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My cyclization reaction with EClTFA and a dinucleophile (e.g., a diamine or amino alcohol) is resulting in a low yield of the desired heterocyclic product. What are the most likely causes?

Low conversion in these cyclization reactions can stem from several factors, ranging from the quality of your starting materials to suboptimal reaction conditions. Let's break down the most common culprits.

Potential Cause 1: Competing Side Reactions

The high reactivity of EClTFA means that several reaction pathways can compete with your desired cyclization. The trifluoromethyl group is a strong electron-withdrawing group, which significantly influences the reactivity of the molecule.[1]

  • Hydrolysis of the Ester or Trifluoroacetyl Group: The presence of trace amounts of water in your reaction can lead to the hydrolysis of the ethyl ester or even the trifluoroacetyl group, especially under basic or acidic conditions. The resulting carboxylate or hydrated species may be less reactive or unreactive in the desired cyclization pathway.

  • Formation of Acyclic Intermediates: In some cases, the reaction may stall after the initial nucleophilic attack on one of the carbonyl groups, leading to the accumulation of stable acyclic intermediates. For instance, in reactions with 1,2-diaminopropane, the formation of 4-[(1-ammoniopropan-2-yl)amino]-1,1,1-trifluoro-4-oxobut-2-en-2-olate has been observed as a by-product.[2]

  • Self-Condensation or Polymerization: Under strongly basic conditions, EClTFA can undergo self-condensation reactions, leading to a complex mixture of oligomeric byproducts.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Dry your solvents and reagents thoroughly before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Control Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of the dinucleophile can sometimes promote the formation of acyclic adducts.

  • Optimize Base Selection: The choice of base is critical. A base that is too strong can promote self-condensation. Consider using a milder, non-nucleophilic base. See the detailed guide on base selection below (Question 2).

  • Monitor Reaction Progress: Use techniques like TLC, LC-MS, or NMR to monitor the reaction over time. This will help you identify the formation of stable intermediates and determine the optimal reaction time.

Question 2: I'm observing a complex mixture of products and very little of my desired cyclized compound. How do I choose the right base to improve selectivity and conversion?

The choice of base is arguably one of the most critical parameters in EClTFA-mediated cyclizations. The base not only facilitates the initial nucleophilic attack but can also influence which competitive reaction pathways dominate.

Understanding the Role of the Base:

  • Deprotonation of the Nucleophile: The primary role of the base is to deprotonate the dinucleophile, increasing its nucleophilicity.

  • Enolate Formation: The base can also deprotonate the α-carbon of EClTFA, leading to enolate formation and subsequent side reactions.

  • Influence on Reaction Mechanism: The nature of the base (hard vs. soft, sterically hindered vs. unhindered) can influence the regioselectivity of the initial attack and the subsequent cyclization pathway.

Base Selection Guide:

Base TypeExamplesAdvantagesDisadvantages
Organic Amine Bases Triethylamine (TEA), Diisopropylethylamine (DIPEA), 1,8-Diazabicycloundec-7-ene (DBU)Generally mild and soluble in organic solvents.Can act as nucleophiles themselves, leading to side products.
Inorganic Carbonate Bases Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃)Non-nucleophilic and can be easily removed by filtration.Often have limited solubility in organic solvents, potentially leading to heterogeneous reaction mixtures and slower reaction rates.
Alkoxide Bases Sodium Ethoxide (NaOEt), Potassium tert-Butoxide (KOtBu)Strong bases that can effectively deprotonate a wide range of nucleophiles.Can promote self-condensation and other side reactions if not used carefully. Can also participate in transesterification with the ethyl ester of EClTFA.

Troubleshooting Protocol: Base Screening

  • Start with a Mild Base: Begin your optimization with a mild, non-nucleophilic base like K₂CO₃ or DIPEA.

  • Systematic Screening: If the reaction is sluggish, systematically screen a panel of bases with varying strengths and steric properties.

  • Monitor for Side Products: Carefully analyze the reaction mixture for the formation of common side products. For example, if you observe products resulting from the reaction of the base with EClTFA, switch to a more sterically hindered base.

Question 3: My reaction seems to stop at an intermediate stage, and increasing the reaction time doesn't improve the conversion to the final cyclized product. What should I investigate?

A stalled reaction often points to the formation of a stable intermediate that is resistant to the subsequent cyclization step under the current reaction conditions. The high stability of certain intermediates in trifluoromethyl-containing systems is a known phenomenon.

Possible Causes for Stalled Reactions:

  • Formation of a Stable Hemiaminal or Enamine: The initial condensation of a primary amine with one of the carbonyl groups can form a hemiaminal or enamine intermediate. The electron-withdrawing trifluoromethyl group can stabilize these intermediates, hindering the subsequent intramolecular cyclization.

  • Suboptimal Reaction Temperature: The activation energy for the final cyclization step may be higher than that of the initial condensation. The reaction temperature may be sufficient for the formation of the intermediate but too low for the cyclization to proceed at a reasonable rate.

  • Solvent Effects: The polarity of the solvent can influence the stability of intermediates and the transition state of the cyclization step. A solvent that strongly solvates the intermediate may disfavor the intramolecular reaction.

Troubleshooting Workflow for Stalled Reactions:

G start Low conversion, reaction stalled check_temp Increase reaction temperature incrementally (e.g., in 10 °C steps) start->check_temp monitor Monitor reaction progress by LC-MS or NMR check_temp->monitor analyze_solvent Screen alternative solvents (e.g., toluene, DMF, acetonitrile) analyze_solvent->monitor no_change2 If still no improvement add_catalyst Consider addition of a Lewis or Brønsted acid catalyst (e.g., Sc(OTf)₃, p-TsOH) add_catalyst->monitor complete Reaction goes to completion monitor->complete no_change No improvement monitor->no_change If no improvement no_change->analyze_solvent no_change2->add_catalyst G cluster_0 Problem: Low Yield in Knoevenagel Condensation cluster_1 Potential Causes & Solutions problem Low Yield Incomplete Reaction cause1 Suboptimal Catalyst Solution: Screen different catalysts (e.g., piperidine/acetic acid, TiCl₄, Lewis acids) problem->cause1 cause2 Reversible Reaction Solution: Remove water using a Dean-Stark trap or molecular sieves problem->cause2 cause3 Steric Hindrance Solution: Increase reaction temperature or use a less hindered substrate problem->cause3

References

Validation & Comparative

A Tale of Two Building Blocks: A Comparative Guide to Ethyl 2-chloro-4,4,4-trifluoroacetoacetate and Ethyl 4,4,4-trifluoroacetoacetate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, fluorinated building blocks are indispensable tools. The trifluoromethyl group (CF₃) is a prized motif, capable of enhancing a molecule's metabolic stability, lipophilicity, and binding affinity. Among the most versatile carriers of this group are β-ketoesters. This guide provides an in-depth comparison of two key reagents: Ethyl 4,4,4-trifluoroacetoacetate (E-TFA) and its α-chlorinated derivative, Ethyl 2-chloro-4,4,4-trifluoroacetoacetate (E-CTFA) .

While separated by only a single chlorine atom, their synthetic pathways, reactivity, and strategic applications diverge significantly. This document serves as a technical resource for researchers, scientists, and drug development professionals to understand the nuanced differences between these reagents, enabling more informed decisions in synthetic design. We will explore their preparation, compare their performance in cornerstone heterocyclic syntheses, and provide validated experimental protocols.

Synthetic Origins: A Story of Sequential Functionalization

The two reagents share a direct synthetic lineage. E-TFA is the parent compound, from which E-CTFA is derived. Understanding their preparation is fundamental to appreciating their cost, availability, and purity.

Ethyl 4,4,4-trifluoroacetoacetate (E-TFA) is primarily synthesized via a Claisen condensation.[1] This classic carbon-carbon bond-forming reaction involves the condensation of ethyl trifluoroacetate with ethyl acetate, catalyzed by a strong base such as sodium ethoxide.[2][3] The reaction is robust and scalable, making E-TFA a readily available commodity chemical.[1][2]

This compound (E-CTFA) is prepared by the direct electrophilic chlorination of E-TFA.[4] Common chlorinating agents for this transformation include sulfuryl chloride (SO₂Cl₂) or elemental chlorine (Cl₂).[5] This process selectively installs a chlorine atom at the α-position, leveraging the acidity of the methylene protons in the E-TFA starting material. The reaction is typically high-yielding, but the added synthetic step inherently makes E-CTFA a more specialized and higher-cost reagent.[5]

G EtTFA Ethyl Trifluoroacetate E_TFA Ethyl 4,4,4-trifluoroacetoacetate (E-TFA) EtTFA->E_TFA EtOAc Ethyl Acetate EtOAc->E_TFA Base Sodium Ethoxide Base->E_TFA Claisen Condensation E_CTFA This compound (E-CTFA) E_TFA->E_CTFA α-Chlorination Chlorine SO₂Cl₂ or Cl₂ Chlorine->E_CTFA

Caption: Synthetic relationship between E-TFA and E-CTFA.

Physicochemical Properties and Electronic Profile

The introduction of the α-chloro atom fundamentally alters the molecule's electronic and steric properties, which in turn dictates its reactivity.

PropertyEthyl 4,4,4-trifluoroacetoacetate (E-TFA)This compound (E-CTFA)
IUPAC Name ethyl 4,4,4-trifluoro-3-oxobutanoate[6]ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate[4]
CAS Number 372-31-6363-58-6[4]
Molecular Formula C₆H₇F₃O₃[6]C₆H₆ClF₃O₃[4]
Molecular Weight 184.11 g/mol [6]218.56 g/mol [4]
Appearance Colorless to pale yellow liquid[6]Colorless to pale yellow liquid[4]
Key Reactive Site Acidic α-methylene (CH₂) groupAcidic α-methine (CH) group and C-Cl bond

The most critical distinction lies in the nature of the α-carbon.

  • E-TFA is a quintessential active methylene compound . It possesses two acidic protons at the α-position, making it an excellent nucleophile (as its enolate) for condensations and alkylations.

  • E-CTFA is a bifunctional electrophile/nucleophile . It has only one, more acidic α-proton due to the inductive effect of the adjacent chlorine atom. While it can still form an enolate, the α-carbon is also an electrophilic center, and the chlorine atom serves as a leaving group for nucleophilic substitution reactions.[4] This dual reactivity is the cornerstone of its unique synthetic utility.

A Head-to-Head Comparison in Heterocyclic Synthesis

The true value of these building blocks is demonstrated in their application. We will compare their roles in four widely used multicomponent reactions for synthesizing valuable heterocyclic scaffolds.

A. Knoevenagel Condensation

The Knoevenagel condensation is the reaction of an active methylene compound with an aldehyde or ketone, followed by dehydration.[7][8] It is a foundational method for C-C bond formation.[9]

  • E-TFA: Serves as the classic active methylene component. In the presence of a mild base, it condenses with carbonyls to form α,β-unsaturated ketoesters, which are versatile intermediates.

  • E-CTFA: Also undergoes Knoevenagel condensation. However, the resulting product retains the α-chloro substituent. This chlorinated product is not an endpoint but rather a functionalized intermediate, primed for subsequent nucleophilic substitution at the chloro-substituted carbon, allowing for the construction of more complex molecular architectures.

G cluster_0 E-TFA Pathway cluster_1 E-CTFA Pathway E-TFA E-TFA Product_A α,β-Unsaturated Product E-TFA->Product_A Aldehyde R-CHO Aldehyde->Product_A Base -H₂O E-CTFA E-CTFA Product_B α-Chloro, α,β-Unsaturated Product (Further Functionalization Possible) E-CTFA->Product_B Aldehyde_B R-CHO Aldehyde_B->Product_B Base -H₂O

Caption: Knoevenagel condensation pathways.

B. Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a one-pot reaction that combines an aldehyde, ammonia, and two equivalents of a β-ketoester to produce 1,4-dihydropyridines, which can be easily oxidized to the corresponding pyridine ring.[10][11][12] This reaction is a cornerstone for producing calcium channel blockers like nifedipine.[11]

  • E-TFA: As a standard β-ketoester, E-TFA is an excellent substrate, leading to the formation of pyridines with CF₃ groups at the 2- and 6-positions and ester groups at the 3- and 5-positions. This provides a direct route to highly functionalized, fluorinated pyridines.

  • E-CTFA: The use of E-CTFA results in a 4-substituted-1,4-dihydropyridine bearing chlorine atoms at the 2- and 6-positions of the carbocyclic ring precursor. These chlorine atoms can be retained in the final oxidized pyridine or can be displaced by nucleophiles, offering a secondary point of diversification that is not available when using E-TFA.

G cluster_0 E-TFA Pathway cluster_1 E-CTFA Pathway E-TFA_H 2 x E-TFA Pyridine_A CF₃-Substituted Pyridine E-TFA_H->Pyridine_A Aldehyde_H R-CHO Aldehyde_H->Pyridine_A Ammonia_H NH₃ Ammonia_H->Pyridine_A [O] E-CTFA_H 2 x E-CTFA Pyridine_B Chloro, CF₃-Substituted Pyridine E-CTFA_H->Pyridine_B Aldehyde_H_B R-CHO Aldehyde_H_B->Pyridine_B Ammonia_H_B NH₃ Ammonia_H_B->Pyridine_B [O]

Caption: Hantzsch pyridine synthesis pathways.

C. Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis condenses a 1,4-dicarbonyl compound with ammonia or a primary amine to form a pyrrole.[13][14] While neither E-TFA nor E-CTFA are 1,4-dicarbonyls, they are critical precursors for their synthesis. The difference lies in the strategy used to build the 1,4-dicarbonyl backbone.

  • E-TFA: Requires a two-step sequence. First, an alkylation at the α-position with an α-haloketone, followed by hydrolysis and decarboxylation to yield the target 1,4-diketone.

  • E-CTFA: Offers a more direct route. The α-chloro position can be directly substituted by the enolate of a ketone. This single C-C bond-forming step directly assembles the 1,4-dicarbonyl skeleton, streamlining the synthesis. This exemplifies the strategic advantage of E-CTFA's bifunctional nature.

D. Gewald Aminothiophene Synthesis

The Gewald reaction is a multicomponent reaction that produces polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur, using a base catalyst.[15]

  • E-TFA: While not a cyanoester, E-TFA can participate in Gewald-like reactions. The active methylene group condenses with the carbonyl compound, and this intermediate reacts with sulfur to cyclize, forming a 3-ethoxycarbonyl-2-aminothiophene derivative.[16]

  • E-CTFA: The reactivity of E-CTFA in this context is less straightforward and represents a significant deviation. The standard Gewald mechanism relies on the nucleophilicity of the α-carbon enolate.[15] The presence of the chlorine atom alters this pathway. Instead of participating as the methylene component, E-CTFA is more likely to act as an electrophile. For instance, it could be attacked by a pre-formed sulfur-containing nucleophile. This leads to entirely different substitution patterns on the thiophene ring and is a clear example where the choice of reagent dictates the feasibility and outcome of the synthetic route.

Field-Proven Experimental Protocols

The following protocols are self-validating systems, providing a practical basis for the synthesis and application of these reagents.

Protocol 1: Synthesis of Ethyl 4,4,4-trifluoroacetoacetate (E-TFA)

Causality: This protocol utilizes the Claisen condensation, where sodium ethoxide acts as a base to deprotonate ethyl acetate, forming a nucleophilic enolate that attacks the electrophilic carbonyl of ethyl trifluoroacetate.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add an organic solvent (e.g., absolute ethanol or THF) and a 15% ethanol solution of sodium ethoxide (1.2 eq.).[2]

  • Addition: Add ethyl acetate (1.1 eq.) to the flask. Cool the reaction mixture to 5-10 °C using an ice bath.

  • Condensation: Slowly add ethyl trifluoroacetate (1.0 eq.) dropwise via the dropping funnel, maintaining the internal temperature below 20 °C.[2]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 40-60 °C for 1-3 hours until the reaction is complete (monitored by TLC or GC).

  • Workup: Cool the mixture to 10-15 °C and slowly neutralize by adding acid (e.g., dilute HCl or formic acid) until the pH is ~7.[3]

  • Purification: Filter the resulting precipitate (NaCl). The filtrate, containing the product, is then purified by fractional distillation under reduced pressure to yield pure E-TFA.[2]

Protocol 2: Synthesis of this compound (E-CTFA)

Causality: This protocol employs electrophilic chlorination. The enol form of E-TFA attacks the electrophilic chlorine of sulfuryl chloride, leading to the substitution of an α-proton with a chlorine atom.

  • Setup: In a 2L four-neck flask, charge ethyl 4,4,4-trifluoroacetoacetate (1.0 eq.).[5]

  • Addition: At a temperature of 25-30 °C, add sulfuryl chloride (1.1 eq.) dropwise over approximately 1 hour.[5] An efficient off-gas scrubbing system (e.g., NaOH solution) is essential to neutralize the HCl and SO₂ byproducts.

  • Reaction: After the addition, maintain the reaction temperature at 25-40 °C and stir for 24 hours, or until the reaction is complete by GC analysis.[5]

  • Purification: Upon completion, apply a vacuum to the flask at 25-40 °C to distill off any residual sulfuryl chloride and dissolved acidic gases. The remaining liquid is the crude E-CTFA product, which can be used directly or further purified by vacuum distillation.[5]

Conclusion and Strategic Recommendations

The choice between E-TFA and E-CTFA is not merely a matter of preference but a strategic decision that dictates synthetic possibilities.

  • Choose Ethyl 4,4,4-trifluoroacetoacetate (E-TFA) when your synthesis requires a robust, cost-effective, and highly reactive nucleophilic building block . It is the ideal substrate for classic condensation reactions like the Knoevenagel and Hantzsch syntheses where the goal is to directly incorporate the trifluoroacetylacetate moiety.

  • Choose this compound (E-CTFA) when your synthetic target demands higher complexity and multiple points of diversification. Its value lies in its dual reactivity . It provides an α-chloro "handle" that serves as a leaving group for nucleophilic substitutions, enabling the construction of quaternary centers or the introduction of diverse functionalities after an initial condensation reaction. This makes it a powerful tool for building complex scaffolds that are inaccessible using E-TFA alone.

Ultimately, E-TFA is the workhorse for established routes, while E-CTFA is the specialist's tool, opening doors to novel and more intricate molecular designs. A thorough understanding of their distinct reactivities is paramount for any scientist working to innovate in the fields of medicine and agriculture.

References

Comparison of reactivity between chloro, bromo, and fluoro analogs of trifluoroacetoacetate.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of α-Halo-β-Keto Esters

In the landscape of pharmaceutical and agrochemical development, the synthesis of complex molecular architectures with high precision is paramount. Among the most versatile building blocks are β-keto esters, valued for their dual functionality which allows for a wide array of chemical transformations. The introduction of a halogen atom at the α-position, adjacent to the ketone, significantly enhances the electrophilicity of this carbon, transforming it into a prime target for nucleophilic attack. This guide provides an in-depth comparison of the reactivity of ethyl 4-bromo-, 4-chloro-, and 4-fluoro-3-oxobutanoate, with a focus on their behavior in nucleophilic substitution reactions. Understanding the nuanced differences in their reactivity is critical for researchers in selecting the optimal analog to achieve desired synthetic outcomes, control reaction kinetics, and maximize product yields.

Core Principles Governing Reactivity

The reactivity of these α-halo-β-keto esters in nucleophilic substitution reactions is not uniform. It is governed by a confluence of electronic and steric factors inherent to the carbon-halogen bond and the molecular environment. The primary mechanism at play is the bimolecular nucleophilic substitution (SN2) reaction.[1][2][3] The rate and success of this reaction are dictated by three principal factors.

  • Leaving Group Ability: This is arguably the most dominant factor in this comparison. A good leaving group is a species that can depart with a pair of electrons while maintaining stability. The stability of the leaving group is inversely related to its basicity; weaker bases make better leaving groups.[4][5] When comparing the halides, the order of leaving group ability is I⁻ > Br⁻ > Cl⁻ > F⁻. This trend directly correlates with the acidity of their conjugate acids (HI > HBr > HCl > HF). Fluoride (F⁻) is a strong base and, consequently, a very poor leaving group, often rendering SN2 reactions at a C-F bond unfeasible under standard conditions.[4][5]

  • The Inductive Effect: The presence of the adjacent carbonyl group significantly activates the α-carbon towards nucleophilic attack. The carbonyl group is strongly electron-withdrawing, which polarizes the carbon-halogen (C-X) bond, increasing the partial positive charge on the α-carbon and making it more susceptible to attack by a nucleophile.[6] This inherent activation is why α-haloketones are generally more reactive than their corresponding alkyl halide counterparts.[6]

  • The SN2 Transition State: In an SN2 reaction, the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group, proceeding through a trigonal bipyramidal transition state.[2][3] The carbonyl group's π-system can overlap with the orbitals of this transition state, providing stabilization and accelerating the reaction.[2]

Comparative Reactivity Analysis: Bromo vs. Chloro vs. Fluoro

Based on the foundational principles outlined above, a clear hierarchy of reactivity can be established.

  • Ethyl 4-bromo-3-oxobutanoate (Bromo analog): This analog exhibits the highest reactivity among the three. The bromide ion (Br⁻) is an excellent leaving group due to its large size, high polarizability, and the low pKa of its conjugate acid (HBr). This facilitates the cleavage of the C-Br bond during the SN2 transition state.

  • Ethyl 4-chloro-3-oxobutanoate (Chloro analog): The chloro analog is significantly reactive, but less so than its bromo counterpart.[2] The chloride ion (Cl⁻) is a good leaving group, but it is more basic and less polarizable than bromide, resulting in a slower reaction rate under identical conditions.[4][7]

  • Ethyl 4-fluoro-3-oxobutanoate (Fluoro analog): This analog is generally considered unreactive in SN2 reactions. The C-F bond is the strongest single bond in organic chemistry, and the fluoride ion (F⁻) is a poor leaving group due to its high basicity.[5] Consequently, displacing fluoride via a standard SN2 mechanism is exceptionally difficult and requires specialized conditions or alternative reaction pathways.

Quantitative Comparison
AnalogHalogen Leaving GroupConjugate Acid pKaC-X Bond Strength (kJ/mol)Relative Reactivity
Ethyl 4-bromo-3-oxobutanoate Br⁻~ -9~ 285Highest
Ethyl 4-chloro-3-oxobutanoate Cl⁻~ -7~ 340Intermediate
Ethyl 4-fluoro-3-oxobutanoate F⁻~ 3.2~ 485Lowest (Often Inert)

Table 1: Summary of properties influencing the reactivity of halogenated acetoacetate analogs.

Reaction Mechanism & Workflow

The general mechanism for the nucleophilic substitution and the typical laboratory workflow for comparing reactivity are illustrated below.

Caption: Generalized SN2 mechanism for nucleophilic substitution on an α-halo-β-keto ester.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Analysis prep Dissolve Nucleophile (e.g., NaN₃) in Solvent (e.g., Acetone) add_substrate Add α-Halo-β-Keto Ester (Bromo, Chloro, or Fluoro Analog) prep->add_substrate react Stir at Controlled Temperature (e.g., 25°C) add_substrate->react monitor Monitor Progress via TLC/GC-MS (Measure disappearance of starting material) react->monitor quench Quench Reaction (e.g., with H₂O) monitor->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract analyze Analyze Product & Determine Yield/Rate (via NMR, GC) extract->analyze

Caption: A self-validating workflow for comparing the reactivity of the halogenated analogs.

Experimental Protocol: Comparative Analysis via Azide Substitution

This protocol provides a robust framework for empirically determining the relative reactivity of the chloro and bromo analogs. The fluoro analog is not expected to react under these conditions, serving as a negative control.

Objective: To compare the rate of nucleophilic substitution of ethyl 4-bromo-3-oxobutanoate and ethyl 4-chloro-3-oxobutanoate with sodium azide.

Materials:

  • Ethyl 4-bromo-3-oxobutanoate

  • Ethyl 4-chloro-3-oxobutanoate[8]

  • Sodium azide (NaN₃)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round bottom flasks, magnetic stirrer, TLC plates, GC-MS vials

Procedure:

  • Reaction Setup:

    • In two separate 50 mL round bottom flasks, add sodium azide (1.2 equivalents) and anhydrous acetone (20 mL). Stir until the salt is fully dissolved.

    • To Flask A, add ethyl 4-bromo-3-oxobutanoate (1.0 equivalent).

    • To Flask B, add ethyl 4-chloro-3-oxobutanoate (1.0 equivalent).

    • Immediately start a timer for each reaction.

  • Reaction Monitoring:

    • Stir both reactions at a constant temperature (e.g., 25°C).

    • At regular intervals (e.g., T=0, 15 min, 30 min, 60 min, 120 min), withdraw a small aliquot from each flask.

    • Quench the aliquot with water and quickly extract with a small volume of ethyl acetate.

    • Spot the organic layer on a TLC plate to visually monitor the disappearance of the starting material. For more quantitative data, analyze the aliquot by GC-MS.

  • Workup (after reaction completion or a set time, e.g., 4 hours):

    • Pour the reaction mixture into a separatory funnel containing deionized water (40 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude product, ethyl 4-azido-3-oxobutanoate.

  • Analysis:

    • Determine the yield of the product from each reaction.

    • By comparing the rate of disappearance of the starting material (from GC-MS data), the relative reaction rates can be definitively established.

Expected Outcome: The reaction with the bromo analog will proceed significantly faster and give a higher yield in a shorter time frame compared to the chloro analog, confirming the reactivity trend Bromo > Chloro .

Conclusion for the Practicing Scientist

For drug development professionals and synthetic chemists, the choice between chloro, bromo, and fluoro analogs of trifluoroacetoacetate is a strategic one driven by the desired chemical outcome.

  • The bromo analog is the substrate of choice for rapid and efficient nucleophilic substitutions due to the excellent leaving group ability of bromide.

  • The chloro analog offers a more moderate reactivity, which can be advantageous in preventing side reactions or when a less reactive electrophile is required.[9][10]

  • The fluoro analog is largely unreactive towards SN2 displacement and is not a suitable substrate for such transformations. Its utility lies in applications where the C-F bond is intended to remain intact, leveraging the unique electronic properties of fluorine to modulate the biological activity or metabolic stability of the final molecule.[11]

By understanding the fundamental principles of leaving group ability and electronic activation, researchers can harness the distinct reactivity profiles of these halogenated building blocks to design more efficient and successful synthetic routes.

References

A Comparative Guide to the Structural Validation of Novel Heterocycles Derived from Ethyl 2-chloro-4,4,4-trifluoroacetoacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine and trifluoromethyl groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and bioavailability.[1][2][3][4] Ethyl 2-chloro-4,4,4-trifluoroacetoacetate stands out as a versatile and reactive building block for synthesizing a diverse array of novel fluorinated heterocycles.[1] Its unique combination of a reactive α-chloro ketone and an ester group facilitates a wide range of chemical transformations, including nucleophilic substitutions and condensation reactions.[1][5] This guide provides a comprehensive framework for the unambiguous structural validation of these novel compounds, emphasizing a multi-technique approach to ensure scientific rigor and experimental reproducibility.

Synthetic Pathways: A Foundation for Structural Diversity

The primary utility of this compound lies in its reactions with various binucleophiles to construct heterocyclic rings. Common examples include the synthesis of pyrazoles, pyrimidines, and thiazoles.[1] For instance, reaction with hydrazines can yield trifluoromethyl-substituted pyrazoles, while condensation with amidines can lead to pyrimidine derivatives.[6][7][8][9][10][11] Understanding the expected reaction mechanism is the first step in predicting the likely structure of the product, which then must be confirmed through rigorous analytical techniques.

A generalized synthetic workflow is depicted below:

G cluster_synthesis Synthesis cluster_validation Structural Validation Start Ethyl 2-chloro-4,4,4- trifluoroacetoacetate + Binucleophile (e.g., Hydrazine, Amidine) Reaction Cyclocondensation Reaction Start->Reaction Product Crude Heterocyclic Product Reaction->Product Purification Purification (e.g., Chromatography, Recrystallization) Product->Purification Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Purification->Spectroscopy Crystallography X-ray Crystallography (for suitable crystals) Purification->Crystallography Final Validated Structure Spectroscopy->Final Crystallography->Final G Start Purified Novel Heterocycle NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Start->NMR MS Mass Spectrometry (HRMS) Start->MS Xray X-ray Crystallography (if possible) Start->Xray Proposed Proposed Structure NMR->Proposed MS->Proposed Validated Validated Structure Xray->Validated Definitive Confirmation Proposed->Validated

References

A Comparative Study of Catalytic Systems for Reactions with Ethyl 2-chloro-4,4,4-trifluoroacetoacetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Ethyl 2-chloro-4,4,4-trifluoroacetoacetate (E-CTFA), with CAS number 363-58-6, is a highly functionalized building block of significant interest in the pharmaceutical and specialty chemical industries.[1][2] Its structure, featuring a reactive ketone, an α-chloro substituent, and a trifluoromethyl group, offers multiple handles for synthetic transformations. The trifluoromethyl group, in particular, is a valuable motif in medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[3]

The primary synthetic challenge and area of focus for this molecule is the stereoselective reduction of the β-keto group to produce the corresponding chiral β-hydroxy ester. This product is a precursor to a variety of enantiomerically pure compounds. This guide provides a comparative analysis of the two dominant catalytic paradigms for this transformation: homogeneous transition-metal catalysis and biocatalysis. We will delve into the mechanistic underpinnings, compare performance based on experimental data, and provide actionable protocols for researchers. Additionally, we will explore the potential for cross-coupling reactions at the C2 position, an area ripe for further investigation.

Part 1: The Cornerstone Reaction: Asymmetric Reduction of the Keto Group

The conversion of E-CTFA to its corresponding chiral alcohol, ethyl (R)- or (S)-2-chloro-4,4,4-trifluoro-3-hydroxybutanoate, is the most critical transformation of this substrate. The choice of catalyst dictates the stereochemical outcome, efficiency, and scalability of the process.

Homogeneous Catalysis: The Power of Ruthenium Complexes

The asymmetric hydrogenation of β-keto esters is a landmark achievement in organic synthesis, with Ruthenium-based catalysts developed by Noyori and his group standing out for their exceptional efficiency and enantioselectivity.[4] These systems are particularly effective for functionalized ketones like E-CTFA, where a secondary binding group can coordinate to the metal center, facilitating a highly organized transition state.[4]

Mechanism and the Rationale for Ligand Choice

The efficacy of these catalysts hinges on the synergistic action of a ruthenium metal center, a chiral diphosphine ligand (e.g., BINAP), and often a chiral diamine. The reaction proceeds via a "bifunctional" mechanism where the catalyst scaffold anchors the substrate and facilitates the hydride transfer from hydrogen gas without direct coordination of the ketone to the metal in all cases.[4] The chiral ligands create a sterically defined pocket around the metal center. Of the possible transition states, one is significantly favored, leading to the formation of one enantiomer of the product in high excess.

The choice of the diphosphine ligand is paramount. Electron-withdrawing groups on the ligand, as seen in Difluorphos, can enhance catalytic activity and enantioselectivity, particularly for fluorinated substrates.[5] Similarly, bulky substituents, as in Xyl-BINAP, can modify the chiral pocket to achieve higher selectivity.[6]

Noyori Asymmetric Hydrogenation Cycle Fig. 1: Simplified Catalytic Cycle for Ru-BINAP Hydrogenation cluster_0 Catalytic Cycle RuCl2(diphosphine)(diamine) [Ru(II)-Cl(diphosphine)(diamine)]+ RuH [Ru(II)-H(diphosphine)(diamine)] RuCl2(diphosphine)(diamine)->RuH H2, Base Substrate_Complex Substrate Coordination RuH->Substrate_Complex + Ketone (E-CTFA) Product_Complex Product Complex Substrate_Complex->Product_Complex Hydride Transfer (Rate-Determining Step) Product_Complex->RuCl2(diphosphine)(diamine) - Chiral Alcohol + H+

Caption: A simplified representation of the Ru-catalyzed hydrogenation cycle.

Performance Comparison of Ruthenium-Based Catalysts

The selection of the specific Ru-catalyst has a profound impact on reaction outcomes. The following table summarizes performance data for the asymmetric hydrogenation of β-keto esters, including fluorinated variants similar to E-CTFA.

Catalyst SystemSubstrateS/C RatioTime (h)Yield (%)ee (%)Reference
Ru/Ph-Solphosβ-ketoesters100,00020>9995-99[5]
Ru/DifluorphosFluorinated β-ketoestersN/AN/AHighup to 99[5]
Ru-BINAPEthyltrifluoroacetoacetateN/AN/AN/AHigh[7]
Ru/POP-BINAP (heterogeneous)Methyl acetoacetateN/AN/A10097[8]
Ru-Xyl-BINAP/(R)-diapenα-Trifluoromethyl-β-keto ester~5002471>99[6]

Experimental Protocol: Asymmetric Hydrogenation using a Ru-BINAP Derivative

This protocol is a representative example based on established procedures for similar substrates.[4][6]

  • Catalyst Preparation (in situ): In a glovebox, add [RuI₂(p-cymene)]₂ and the selected chiral ligand (e.g., (R)-Solphos, 1:1.1 Ru:ligand ratio) to a Schlenk flask. Add degassed solvent (e.g., methanol or ethanol). Stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: In a separate stainless-steel autoclave, dissolve this compound (1.0 mmol) in the same degassed solvent (e.g., 5 mL).

  • Hydrogenation: Transfer the catalyst solution to the autoclave via cannula. Seal the autoclave, purge with H₂ gas three times, and then pressurize to the desired pressure (e.g., 50 psi).

  • Reaction Monitoring: Stir the reaction at a constant temperature (e.g., 30-50 °C). Monitor the reaction progress by taking aliquots and analyzing via GC or HPLC.

  • Workup: Upon completion, carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain the chiral alcohol.

  • Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.

Biocatalysis: The Green Chemistry Approach

Biocatalysis, using whole microbial cells or isolated enzymes, offers a powerful and sustainable alternative for asymmetric reduction.[9] Organisms like baker's yeast (Saccharomyces cerevisiae) and other non-conventional yeasts contain ketoreductases that can reduce E-CTFA with high stereoselectivity.[7][10]

Causality and Experimental Choices

The key advantages of biocatalysis are the extremely mild reaction conditions (room temperature, atmospheric pressure, aqueous media) and the potential for exquisite chemo-, regio-, and stereoselectivity. The main challenge is often lower substrate tolerance and the need for a cofactor regeneration system (typically using glucose to recycle NADPH/NADH).[11]

To overcome the low solubility of hydrophobic substrates like E-CTFA in aqueous media and to alleviate potential substrate/product inhibition, reactions are often performed in biphasic systems (e.g., water-dibutylphthalate).[10] This setup allows the organic phase to act as a reservoir for the substrate and a sink for the product, maintaining a low, non-toxic concentration in the aqueous phase where the cells reside.

Biocatalyst Screening Workflow Fig. 2: General Workflow for Biocatalyst Screening Start Select Microorganism Strains (Yeast, Bacteria) Cultivation Cultivate Biomass Start->Cultivation Reaction Perform Reduction Reaction (Aqueous or Biphasic System) - Substrate (E-CTFA) - Co-substrate (Glucose) Cultivation->Reaction Harvest Cells Analysis Analyze Conversion & ee% (GC/HPLC) Reaction->Analysis Optimization Optimize Conditions (pH, Temp, Solvent) Analysis->Optimization Iterate ScaleUp Select Best Catalyst for Scale-Up Optimization->ScaleUp

Caption: A workflow for identifying and optimizing a whole-cell biocatalyst.

Performance Comparison of Biocatalytic Systems

BiocatalystSystemConversion (%)ee (%)Product Titer (g/L)Reference
Saccharomyces uvarum SW-58Aqueous-dibutylphthalate85.085.2 (R)54.6[10]
Kluyveromyces marxianusAqueous8129 (R)N/A[7]
Saccharomyces cerevisiaeAqueousN/AN/AN/A[7]
Recombinant E. coli CgCREthyl acetate-DES-Water>90>99 (R)>160[11]

Note: The recombinant E. coli system was for the related substrate ethyl 4-chloroacetoacetate, but demonstrates the high efficiency achievable with engineered biocatalysts.[11]

Experimental Protocol: Whole-Cell Bioreduction in a Biphasic System

This protocol is based on the work of ZHAO et al. for E-CTFA.[10]

  • Biocatalyst Preparation: Cultivate Saccharomyces uvarum SW-58 in a suitable growth medium (e.g., YM broth) with shaking at 30 °C until the late logarithmic phase. Harvest the cells by centrifugation and wash with a sterile buffer (e.g., pH 7.0 Tris-HCl).

  • Reaction Setup: In a flask, prepare the biphasic system. For a 1:1 volume ratio, add 10 mL of buffer and 10 mL of dibutylphthalate.

  • Initiation: Add the harvested wet cells (e.g., 1 g) and a co-substrate for cofactor regeneration (e.g., glucose, 1.5 g) to the aqueous phase. Add the substrate, this compound, to the organic phase (e.g., to a final concentration of 60 g/L in the organic phase).

  • Bioconversion: Seal the flask and incubate at a controlled temperature (e.g., 30 °C) with shaking (e.g., 200 rpm).

  • Monitoring and Workup: Monitor the reaction by taking samples from the organic phase and analyzing by GC. Once the reaction reaches a plateau, separate the organic layer. The product can be isolated by distillation under reduced pressure.

  • Analysis: Determine the enantiomeric excess of the product in the organic phase using chiral GC.

Part 2: Exploring New Frontiers: Catalytic Cross-Coupling

While reduction is the dominant reaction, the α-chloro position on E-CTFA presents an opportunity for C-C or C-X bond formation via cross-coupling, a less explored avenue for this specific substrate. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, and protocols developed for similar α-halo carbonyl compounds can serve as a guide.[12][13][14][15]

Conceptual Framework: Palladium-Catalyzed Arylation

A hypothetical Suzuki-Miyaura coupling could introduce an aryl group at the C2 position. The primary challenge is managing the acidity of the α-proton; the use of a strong base can lead to deprotonation and enolate formation, which can either be a competing side reaction or a necessary step in the catalytic cycle, depending on the exact mechanism.

A plausible catalytic system would involve a palladium(0) source (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., tBuXPhos or SPhos). These ligands are known to promote the challenging oxidative addition of C(sp³)-Cl bonds and facilitate the subsequent reductive elimination. A mild, non-nucleophilic base like Cs₂CO₃ or K₃PO₄ would be a logical starting point to minimize side reactions.[16]

Hypothetical Reaction Scheme

A reaction could be envisioned between E-CTFA and an arylboronic acid. The catalyst would facilitate the formation of a new C(sp³)-C(sp²) bond, yielding a valuable α-aryl-α-chloro-β-ketoester, a precursor to complex chiral molecules.

Conclusion: A Strategic Choice of Catalyst

The choice of a catalytic system for reactions involving this compound is highly dependent on the desired transformation and project goals.

  • For Asymmetric Reduction:

    • Ruthenium-based homogeneous catalysts offer unparalleled speed, extremely high enantioselectivity (often >99% ee), and high substrate-to-catalyst ratios, making them ideal for industrial-scale production where process optimization and throughput are critical.[5]

    • Biocatalysis represents a greener, safer, and often more cost-effective approach for laboratory and pilot-scale synthesis. While reaction times can be longer and substrate loading lower, the mild conditions and avoidance of heavy metals are significant advantages.[10] Engineered enzymes in recombinant hosts are closing the gap in efficiency and substrate tolerance.[11]

  • For Cross-Coupling:

    • Palladium catalysis offers a promising, albeit underexplored, avenue for derivatization at the C2 position. This represents a significant opportunity for the discovery of novel transformations and the synthesis of complex molecular architectures.

Ultimately, a thorough understanding of both the metal-catalyzed and biocatalytic options empowers researchers to select the most appropriate and effective tool for their specific synthetic challenge.

References

Benchmarking the efficiency of "Ethyl 2-chloro-4,4,4-trifluoroacetoacetate" in pyrazole synthesis against other methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. The quest for efficient, regioselective, and high-yielding synthetic routes to functionalized pyrazoles is therefore a subject of continuous investigation. This guide provides an in-depth comparative analysis of pyrazole synthesis methodologies, with a particular focus on the utility and efficiency of ethyl 2-chloro-4,4,4-trifluoroacetoacetate as a versatile building block. We will objectively benchmark this approach against established methods, supported by experimental insights and data, to empower researchers in making informed decisions for their synthetic strategies.

The Significance of Fluorinated and Chlorinated Pyrazoles

The introduction of fluorine and chlorine atoms into the pyrazole scaffold can significantly modulate the physicochemical and pharmacological properties of the resulting molecules. The trifluoromethyl group (–CF₃) is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Similarly, the presence of a chlorine atom can influence the electronic properties of the ring system and provide a handle for further functionalization. The combination of these two halogens in a single precursor, such as this compound, presents a powerful tool for the synthesis of novel and potentially potent pyrazole derivatives.

The Knorr Pyrazole Synthesis: A Foundational Approach

The most classical and widely employed method for pyrazole synthesis is the Knorr reaction, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3] This method is valued for its operational simplicity and the ready availability of starting materials.

Mechanism of the Knorr Synthesis

The reaction is typically acid-catalyzed and proceeds through the initial formation of a hydrazone intermediate by the reaction of the hydrazine with one of the carbonyl groups of the β-dicarbonyl compound. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration yields the stable aromatic pyrazole ring.[2][3]

A critical consideration in the Knorr synthesis, especially with unsymmetrical 1,3-dicarbonyl compounds like this compound, is regioselectivity . The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazoles. The outcome is influenced by the steric and electronic nature of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions.[4]

Featured Method: Pyrazole Synthesis from this compound

The use of this compound as a precursor in the Knorr synthesis offers a direct route to pyrazoles bearing both a trifluoromethyl and a chloro substituent. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl group, which can be leveraged to control the regioselectivity of the reaction.

Anticipated Reaction and Regioselectivity

In the reaction of this compound with a substituted hydrazine (e.g., phenylhydrazine), the initial attack of the more nucleophilic nitrogen of the hydrazine is expected to occur preferentially at the more electrophilic carbonyl carbon, which is the one attached to the trifluoromethyl group. The subsequent cyclization would then lead to the formation of a pyrazole with the trifluoromethyl group at the 3-position and the chlorine atom at the 4-position.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product ECFTA This compound Hydrazone Hydrazone Intermediate ECFTA->Hydrazone Condensation Hydrazine Hydrazine Derivative (R-NHNH2) Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole 4-Chloro-3-trifluoromethyl-pyrazole Cyclic_Intermediate->Pyrazole Dehydration

Experimental Protocol: Synthesis of 1-Phenyl-3-trifluoromethyl-4-chloro-1H-pyrazol-5(4H)-one

This protocol describes a general procedure for the synthesis of a pyrazolone derivative from this compound and phenylhydrazine.

Materials:

  • This compound

  • Phenylhydrazine

  • Ethanol (or other suitable solvent like acetic acid)

  • Glacial acetic acid (catalyst, optional)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in ethanol.

  • To this solution, add phenylhydrazine (1.0 eq.) dropwise at room temperature. An exothermic reaction may be observed.

  • Add a catalytic amount of glacial acetic acid (optional).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified pyrazolone.

Alternative Pyrazole Synthesis Methods: A Comparative Overview

To benchmark the efficiency of using this compound, it is essential to compare it with other established methods for pyrazole synthesis.

Knorr Synthesis with Non-halogenated β-Ketoesters (e.g., Ethyl Acetoacetate)

This is the most traditional Knorr synthesis, utilizing readily available and less expensive starting materials.

  • Advantages: Cost-effective, simple procedure.

  • Disadvantages: Lack of regioselectivity with unsymmetrical β-ketoesters and substituted hydrazines can lead to isomeric mixtures that are often difficult to separate.[4]

Synthesis from α,β-Unsaturated Carbonyl Compounds (Chalcones)

This method involves the reaction of α,β-unsaturated aldehydes or ketones with hydrazines, which initially forms a pyrazoline that is subsequently oxidized to the corresponding pyrazole.

  • Advantages: Wide availability of α,β-unsaturated carbonyl compounds.

  • Disadvantages: Requires an additional oxidation step, which can add complexity and potentially lower the overall yield.[5]

1,3-Dipolar Cycloaddition

This powerful method involves the [3+2] cycloaddition of a nitrile imine (generated in situ from a hydrazonoyl halide) with an alkyne or an alkyne equivalent.

  • Advantages: High regioselectivity, mild reaction conditions.[6]

  • Disadvantages: May require the synthesis of the hydrazonoyl halide precursor, adding extra steps to the overall sequence.

Comparative Data Summary

The following table provides a comparative overview of the different pyrazole synthesis methods. Please note that the data for the featured method is based on anticipated reactivity and literature for similar compounds, as direct comparative studies are limited.

MethodKey ReactantsGeneral Reaction ConditionsTypical Yield RangeKey AdvantagesKey Disadvantages
Featured Method This compound, HydrazineReflux in ethanol or acetic acid, 2-4 hGood to Excellent (anticipated)Direct access to 3-CF₃, 4-Cl pyrazoles; Potentially high regioselectivity.Higher cost of starting material.
Knorr Synthesis Ethyl Acetoacetate, HydrazineReflux in ethanol or acetic acid, 1-2 h70-95%Low cost, simple procedure.Poor regioselectivity with unsymmetrical substrates.
From α,β-Unsaturated Carbonyls Chalcone, HydrazineReflux, followed by oxidation60-85%Readily available starting materials.Two-step process, requires an oxidant.
1,3-Dipolar Cycloaddition Hydrazonoyl Halide, AlkyneBase-mediated, often at room temperature70-90%High regioselectivity, mild conditions.Requires synthesis of precursors.

Experimental Workflow Visualization

G cluster_knorr Knorr Synthesis cluster_chalcone From α,β-Unsaturated Carbonyls cluster_dipolar 1,3-Dipolar Cycloaddition Reactants_Knorr 1,3-Dicarbonyl + Hydrazine Reaction_Knorr Condensation & Cyclization Reactants_Knorr->Reaction_Knorr Product_Knorr Pyrazole Reaction_Knorr->Product_Knorr Reactants_Chalcone Chalcone + Hydrazine Pyrazoline_Formation Pyrazoline Formation Reactants_Chalcone->Pyrazoline_Formation Oxidation Oxidation Pyrazoline_Formation->Oxidation Product_Chalcone Pyrazole Oxidation->Product_Chalcone Reactants_Dipolar Hydrazonoyl Halide + Alkyne Cycloaddition [3+2] Cycloaddition Reactants_Dipolar->Cycloaddition Product_Dipolar Pyrazole Cycloaddition->Product_Dipolar

Conclusion and Future Outlook

The use of this compound in pyrazole synthesis represents a highly efficient and direct route to valuable 3-trifluoromethyl-4-chloropyrazole derivatives. The anticipated high regioselectivity, driven by the strong electron-withdrawing effect of the trifluoromethyl group, offers a significant advantage over the classical Knorr synthesis using non-halogenated β-ketoesters, which often suffers from a lack of regiocontrol.

While alternative methods such as those starting from α,β-unsaturated carbonyls or employing 1,3-dipolar cycloaddition offer their own distinct advantages in terms of starting material availability or regioselectivity, the featured method provides a more streamlined approach to this specific class of halogenated pyrazoles.

Further research is warranted to fully elucidate the reaction scope and to obtain more extensive quantitative data to solidify the benchmark against other methods. Nevertheless, the inherent advantages of this building block make it a compelling choice for researchers and drug development professionals aiming to synthesize novel, functionalized pyrazoles with potential therapeutic applications.

References

A Comparative Analysis of the Mass Spectrometric Fragmentation Patterns of Ethyl 2-chloro-4,4,4-trifluoroacetoacetate

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Analytical Chemistry and Drug Development

In the landscape of synthetic chemistry and drug discovery, the precise structural elucidation of novel molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth comparative analysis of the electron ionization (EI) mass spectrometric fragmentation of Ethyl 2-chloro-4,4,4-trifluoroacetoacetate, a halogenated β-keto ester of increasing interest, against its non-chlorinated analogue, Ethyl 4,4,4-trifluoroacetoacetate. Understanding these fragmentation pathways is crucial for the unambiguous identification and characterization of these compounds in complex matrices.

Introduction to this compound

This compound (MW: 218.56 g/mol , Formula: C₆H₆ClF₃O₃) is a versatile building block in organic synthesis, valued for its reactive centers that allow for the introduction of fluorine and chlorine moieties into larger molecules.[1][2] Its structural complexity, arising from the presence of multiple functional groups including a β-keto ester, a trifluoromethyl group, and a chlorine atom, gives rise to a unique and informative mass spectrum. This guide will dissect the fragmentation behavior of this molecule and draw comparisons with Ethyl 4,4,4-trifluoroacetoacetate to highlight the influence of the α-chloro substitution on the fragmentation pathways.

The Influence of Molecular Structure on Fragmentation

The fragmentation of organic molecules in a mass spectrometer is not a random process; it is governed by the principles of chemical stability. The most likely bonds to break are those that lead to the formation of stable carbocations and neutral radical species. In the case of β-keto esters, fragmentation is typically dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements.[3] The presence of electronegative halogen atoms further directs fragmentation pathways.

Proposed Fragmentation Pathway of this compound

Upon electron ionization, this compound will form a molecular ion ([M]⁺˙) with an expected m/z of 218. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 220 with roughly one-third the intensity of the molecular ion peak is anticipated. The primary fragmentation pathways are proposed as follows:

  • α-Cleavage: The bonds adjacent to the carbonyl groups are susceptible to cleavage.

    • Loss of the ethoxy group (-•OCH₂CH₃): Cleavage of the ester C-O bond would result in a fragment with m/z 173.

    • Loss of the ethyl group (-•CH₂CH₃): This would lead to a fragment at m/z 189.

    • Cleavage adjacent to the keto group: Loss of the trifluoromethyl radical (•CF₃) would yield a fragment at m/z 149. Conversely, cleavage of the bond between the carbonyl carbon and the α-carbon would result in the formation of the trifluoroacetyl cation, [CF₃CO]⁺, at m/z 97.

  • Loss of Chlorine: The C-Cl bond can undergo cleavage, leading to the loss of a chlorine radical (•Cl) and the formation of a cation at m/z 183.

  • McLafferty Rearrangement: While less common in molecules with extensive α-substitution, a McLafferty-type rearrangement involving the transfer of a γ-hydrogen from the ethyl group to the keto-carbonyl oxygen could lead to the elimination of ethylene and the formation of an enol radical cation.

The following diagram illustrates the proposed major fragmentation pathways for this compound.

M [C₆H₆ClF₃O₃]⁺˙ m/z 218/220 F1 [C₄H₃ClF₃O₂]⁺ m/z 189 M->F1 - •C₂H₅ F2 [C₅H₆F₃O₃]⁺ m/z 183 M->F2 - •Cl F3 [C₂F₃O]⁺ m/z 97 M->F3 - •CHClCOOC₂H₅ F4 [C₄H₆ClO₃]⁺ m/z 149 M->F4 - •CF₃ F5 [C₄H₂ClF₃O]⁺˙ m/z 173 M->F5 - •OC₂H₅

Caption: Proposed EI-MS fragmentation of this compound.

Comparative Analysis with Ethyl 4,4,4-trifluoroacetoacetate

To understand the impact of the α-chloro substituent, we compare the fragmentation of the target molecule with its non-chlorinated analogue, Ethyl 4,4,4-trifluoroacetoacetate (MW: 184.11 g/mol , Formula: C₆H₇F₃O₃). The mass spectrum of this compound is characterized by prominent peaks at m/z 69 ([CF₃]⁺), 139, and 29 ([C₂H₅]⁺).[4] The absence of the chlorine atom leads to different and generally less complex fragmentation patterns.

The key differences in fragmentation are:

  • Molecular Ion: The molecular ion of Ethyl 4,4,4-trifluoroacetoacetate appears at m/z 184 and lacks the characteristic M+2 isotopic peak.

  • α-Cleavage: The primary α-cleavage for the non-chlorinated analogue is the loss of the ethoxy group leading to a fragment at m/z 139, and the formation of the stable trifluoromethyl cation ([CF₃]⁺) at m/z 69 is a dominant feature.

  • Absence of Chlorine-related fragmentation: The fragmentation pathway involving the loss of a chlorine radical is absent.

The fragmentation of Ethyl 4,4,4-trifluoroacetoacetate is depicted below.

M [C₆H₇F₃O₃]⁺˙ m/z 184 F1 [C₄H₂F₃O₂]⁺ m/z 139 M->F1 - •OC₂H₅ F2 [CF₃]⁺ m/z 69 M->F2 - •CH₂COOC₂H₅ F3 [C₂H₅]⁺ m/z 29 M->F3 - •CF₃COCH₂CO F4 [C₅H₇O₃]⁺ m/z 115 M->F4 - •CF₃

Caption: Known EI-MS fragmentation of Ethyl 4,4,4-trifluoroacetoacetate.

Summary of Fragmentation Data

Fragment Ion (m/z) Proposed Structure This compound Ethyl 4,4,4-trifluoroacetoacetate Notes
218/220 [M]⁺˙Molecular ion with characteristic chlorine isotope pattern.
184 [M]⁺˙Molecular ion.
183 [M - Cl]⁺Loss of chlorine radical.
173 [M - OC₂H₅]⁺Loss of ethoxy radical.
149 [M - CF₃]⁺Loss of trifluoromethyl radical.
139 [M - OC₂H₅]⁺Loss of ethoxy radical.
97 [CF₃CO]⁺Trifluoroacetyl cation.
69 [CF₃]⁺Trifluoromethyl cation (dominant peak).
29 [C₂H₅]⁺Ethyl cation.

Experimental Protocol: Acquiring Electron Ionization Mass Spectra

The following is a generalized protocol for acquiring EI mass spectra for the compounds discussed.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • Capillary Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable for separating these compounds.

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial Temperature: 50 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Final Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL of a 100 ppm solution in a suitable solvent (e.g., dichloromethane, ethyl acetate).

  • Split Ratio: 50:1

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 40-300

  • Scan Rate: 2 scans/second

Data Analysis:

  • The acquired total ion chromatogram (TIC) will be analyzed to identify the retention times of the target compounds.

  • The mass spectrum corresponding to each chromatographic peak will be extracted and analyzed for the molecular ion and characteristic fragment ions.

  • Comparison of the obtained spectra with library data (if available) or with the predicted fragmentation patterns will be performed for structural confirmation.

Conclusion

The presence of an α-chloro substituent in this compound introduces distinct and predictable changes to its mass spectrometric fragmentation pattern compared to its non-chlorinated analogue. The characteristic isotopic signature of chlorine in the molecular ion and the fragmentation pathway involving the loss of a chlorine radical serve as key diagnostic markers for its identification. A thorough understanding of these fragmentation mechanisms is essential for researchers and scientists in the accurate characterization of such halogenated compounds, which are of growing importance in various fields of chemical science.

References

A Comparative Guide to the Kinetic Profiles of Ethyl 2-chloro-4,4,4-trifluoroacetoacetate and its Non-Fluorinated Analogs in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the efficiency and success of synthetic endeavors. Ethyl 2-chloro-4,4,4-trifluoroacetoacetate (EClTFA) is a versatile precursor, valued for its dual functionality that enables the construction of complex fluorinated molecules.[1] This guide provides an in-depth comparison of the reaction kinetics of EClTFA with its non-fluorinated counterpart, ethyl 2-chloroacetoacetate (ECAA), in key heterocyclic forming reactions. By examining the influence of the trifluoromethyl group on reactivity, we aim to provide actionable insights for reaction design and optimization.

The heightened reactivity of EClTFA can be attributed to the strong electron-withdrawing nature of the trifluoromethyl group, which enhances the electrophilicity of the carbonyl carbons and influences the acidity of the α-proton.[1] This guide will explore the practical implications of these electronic effects through the lens of spectroscopic kinetic studies.

Comparative Kinetic Analysis: EClTFA vs. ECAA

To illustrate the kinetic differences between EClTFA and ECAA, we will consider two fundamental and widely utilized heterocyclic syntheses: the Hantzsch Pyridine Synthesis and the Paal-Knorr Pyrrole Synthesis.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction that provides access to dihydropyridines and pyridines, scaffolds of significant pharmaceutical importance.[2][3] The reaction typically involves the condensation of a β-ketoester, an aldehyde, and a nitrogen source, such as ammonia or ammonium acetate.[2][4]

The trifluoromethyl group in EClTFA is expected to significantly accelerate the rate-determining steps of the Hantzsch synthesis, which involve nucleophilic attack at the carbonyl carbons and subsequent cyclization.

Table 1: Comparative Kinetic Data for the Hantzsch Pyridine Synthesis

ParameterThis compound (EClTFA)Ethyl 2-chloroacetoacetate (ECAA)
Relative Initial Rate ~5-10 times faster1 (baseline)
Reaction Time to Completion 2-4 hours12-24 hours
Activation Energy (Ea) LowerHigher
Proposed Rate-Determining Step Michael Addition/CyclizationMichael Addition/Cyclization

Note: The data presented are estimations based on established principles of physical organic chemistry and should be confirmed experimentally for specific reaction conditions.

The enhanced reactivity of EClTFA leads to shorter reaction times and potentially allows for milder reaction conditions, which can be advantageous for the synthesis of sensitive or complex molecules.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a straightforward method for the preparation of pyrroles from a 1,4-dicarbonyl compound and a primary amine or ammonia.[5][6] The mechanism involves the formation of a hemiaminal followed by cyclization and dehydration, with the ring-formation being the rate-determining step.[6]

When utilizing α-chloro-β-ketoesters like EClTFA and ECAA, the reaction proceeds through an initial nucleophilic substitution by the amine to form an enamine intermediate, which then participates in the cyclization. The electron-withdrawing trifluoromethyl group in EClTFA is anticipated to accelerate the initial substitution and subsequent cyclization steps.

Table 2: Comparative Kinetic Data for the Paal-Knorr Pyrrole Synthesis

ParameterThis compound (EClTFA)Ethyl 2-chloroacetoacetate (ECAA)
Relative Initial Rate ~3-7 times faster1 (baseline)
Reaction Time to Completion 1-3 hours6-12 hours
Activation Energy (Ea) LowerHigher
Proposed Rate-Determining Step Cyclization of hemiaminalCyclization of hemiaminal

Note: The data presented are estimations based on established principles of physical organic chemistry and should be confirmed experimentally for specific reaction conditions.

The faster reaction kinetics observed with EClTFA in the Paal-Knorr synthesis can lead to higher throughput and improved efficiency in the production of trifluoromethyl-substituted pyrroles, which are valuable motifs in medicinal chemistry.

Spectroscopic Techniques for Kinetic Monitoring

The kinetic profiles of these reactions can be effectively monitored using various spectroscopic techniques, providing real-time data on the consumption of reactants and the formation of products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for in-situ reaction monitoring, allowing for the simultaneous observation of multiple species in the reaction mixture.[7] By acquiring a series of spectra over time, the concentration of reactants and products can be quantified by integrating their characteristic signals.[8]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is particularly useful for monitoring reactions that involve a change in chromophores. The formation of conjugated systems, such as the dihydropyridine and pyridine rings in the Hantzsch synthesis, often results in a significant change in the UV-Vis spectrum, which can be correlated with the reaction progress. For very fast reactions, stopped-flow UV-Vis spectroscopy can be employed to measure kinetics on the millisecond timescale.

Experimental Protocols

The following are detailed, step-by-step methodologies for conducting kinetic studies of the Hantzsch pyridine synthesis using NMR and UV-Vis spectroscopy.

Protocol 1: NMR Kinetic Study of the Hantzsch Pyridine Synthesis

Objective: To determine the reaction kinetics of the Hantzsch pyridine synthesis using EClTFA and compare it to ECAA by monitoring the reaction progress using ¹H NMR spectroscopy.

Materials:

  • This compound (EClTFA)

  • Ethyl 2-chloroacetoacetate (ECAA)

  • Benzaldehyde

  • Ammonium acetate

  • Deuterated ethanol (Ethanol-d6)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • In an NMR tube, dissolve EClTFA (1.0 mmol), benzaldehyde (1.0 mmol), and ammonium acetate (1.2 mmol) in 0.5 mL of ethanol-d6.

    • Add a known amount of the internal standard.

    • Prepare a parallel sample using ECAA instead of EClTFA.

  • NMR Data Acquisition:

    • Quickly place the NMR tube in the spectrometer pre-heated to the desired reaction temperature (e.g., 50 °C).

    • Acquire a series of ¹H NMR spectra at regular time intervals (e.g., every 10 minutes) for the duration of the reaction.

  • Data Analysis:

    • Integrate the signals corresponding to a characteristic proton of the starting material (e.g., the α-proton of the β-ketoester) and a characteristic proton of the dihydropyridine product.

    • Normalize the integrals to the integral of the internal standard.

    • Plot the concentration of the reactant and product as a function of time.

    • Determine the initial rate of the reaction from the slope of the concentration vs. time plot at t=0.

    • Fit the data to the appropriate rate law to determine the rate constant.

Protocol 2: UV-Vis Kinetic Study of the Hantzsch Pyridine Synthesis

Objective: To monitor the formation of the dihydropyridine product in the Hantzsch synthesis using UV-Vis spectroscopy and compare the reaction rates for EClTFA and ECAA.

Materials:

  • This compound (EClTFA)

  • Ethyl 2-chloroacetoacetate (ECAA)

  • Benzaldehyde

  • Ammonium acetate

  • Ethanol (spectroscopic grade)

  • UV-Vis spectrophotometer with a thermostatted cell holder

Procedure:

  • Determination of λmax:

    • Synthesize and isolate the dihydropyridine product from a small-scale reaction.

    • Record the UV-Vis spectrum of the purified product in ethanol to determine the wavelength of maximum absorbance (λmax).

  • Kinetic Run:

    • Prepare a solution of the β-ketoester (EClTFA or ECAA, 0.1 M) and benzaldehyde (0.1 M) in ethanol.

    • Prepare a separate solution of ammonium acetate (0.12 M) in ethanol.

    • Equilibrate both solutions to the desired reaction temperature in the spectrophotometer's cell holder.

    • Initiate the reaction by rapidly mixing the two solutions in a quartz cuvette.

    • Immediately begin monitoring the absorbance at the predetermined λmax at regular time intervals.

  • Data Analysis:

    • Plot the absorbance at λmax as a function of time.

    • Convert absorbance to concentration using the Beer-Lambert law (A = εbc), where the molar absorptivity (ε) is determined from a standard solution of the purified product.

    • Determine the initial rate and the rate constant from the concentration vs. time data.

Visualizing Reaction Workflows

The following diagrams illustrate the experimental workflows for the kinetic studies described above.

Hantzsch_NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis prep1 Dissolve EClTFA/ECAA, Benzaldehyde, NH4OAc in Ethanol-d6 prep2 Add Internal Standard prep1->prep2 acq1 Insert sample into pre-heated NMR prep2->acq1 acq2 Acquire 1H NMR spectra over time acq1->acq2 an1 Integrate reactant and product signals acq2->an1 an2 Normalize to internal standard an1->an2 an3 Plot concentration vs. time an2->an3 an4 Determine initial rate and rate constant an3->an4

Figure 1: Workflow for the NMR kinetic study of the Hantzsch pyridine synthesis.

Hantzsch_UVVis_Workflow cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Data Analysis prep1 Determine λmax of Dihydropyridine Product prep2 Prepare reactant solutions in Ethanol prep1->prep2 run1 Equilibrate solutions to reaction temperature prep2->run1 run2 Mix solutions in cuvette to initiate reaction run1->run2 run3 Monitor absorbance at λmax over time run2->run3 an1 Plot absorbance vs. time run3->an1 an2 Convert absorbance to concentration an1->an2 an3 Determine initial rate and rate constant an2->an3

Figure 2: Workflow for the UV-Vis kinetic study of the Hantzsch pyridine synthesis.

Conclusion

The presence of a trifluoromethyl group in this compound imparts a significant rate enhancement in both the Hantzsch pyridine and Paal-Knorr pyrrole syntheses compared to its non-fluorinated analog, ethyl 2-chloroacetoacetate. This guide has provided a framework for understanding and quantifying these kinetic differences through established spectroscopic techniques. The detailed protocols and workflows serve as a practical starting point for researchers to conduct their own comparative kinetic studies, enabling more informed decisions in the design and execution of synthetic routes toward valuable fluorinated heterocyclic compounds.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-chloro-4,4,4-trifluoroacetoacetate

Author: BenchChem Technical Support Team. Date: January 2026

As a highly reactive and functionalized building block, Ethyl 2-chloro-4,4,4-trifluoroacetoacetate (CAS No. 363-58-6) is an invaluable reagent in the synthesis of novel fluorinated compounds for pharmaceutical and agrochemical research.[1][2] However, its utility is matched by its hazardous properties, which demand a rigorous and well-understood approach to personal safety. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE), ensuring that your focus remains on your research, not on avoidable chemical exposures.

The protocols outlined here are designed to be a self-validating system of safety. Understanding the causality behind each recommendation—why a face shield is necessary in addition to goggles, for instance—is key to building the deep, instinctual safety culture that defines highly effective laboratories.

Hazard Assessment: The 'Why' Behind the Protocol

This compound is not a benign substance. Its chemical structure, which includes both a chloro group and a trifluoroacetyl moiety, contributes to its significant reactivity.[1] The primary hazards stem from its corrosive nature and combustibility. Effective PPE selection is a direct response to these identified risks.

Table 1: Summary of Key Hazards

Hazard Class Hazard Statement Why it Matters for PPE Selection
Corrosive Causes severe skin burns and eye damage.[3][4] This is the most immediate danger. It mandates complete skin and eye isolation from the chemical through appropriate gloves, lab coats, and eye/face protection.
Combustible Liquid The material is combustible and containers may explode when heated.[3][4] Handling procedures must be conducted away from ignition sources. While not directly influencing PPE choice, it's a critical environmental control.
Acute Toxicity (Oral) Harmful if swallowed.[5][6] Reinforces the need for strict hygiene protocols and glove-removal techniques to prevent ingestion.

| Inhalation Hazard | May cause respiratory tract irritation.[7] Vapors can be released upon heating. | Dictates that all handling of this chemical must be performed within a certified chemical fume hood to minimize vapor inhalation. |

Core PPE Requirements: A Head-to-Toe Protocol

The foundation of safety is creating an unbroken barrier between the researcher and the chemical. This is achieved through a multi-layered approach.

Eye and Face Protection: The Non-Negotiable Barrier

Given the risk of severe eye damage, standard safety glasses are insufficient. The protocol requires a dual-layer of protection:

  • Primary Protection: Chemical splash goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 are mandatory.[3][7] These provide a complete seal around the eyes, protecting from splashes, mists, and vapors.

  • Secondary Protection: A full-face shield must be worn over the goggles.[6] The corrosive nature of this compound means a single droplet can cause significant damage. The face shield protects the entire face from direct splashes during transfers or in the event of a vessel failure.

Skin Protection: Selecting the Right Defense

Contact with skin can cause severe chemical burns.[3] Protection involves both appropriate gloves and body coverings.

  • Gloves: The choice of glove material is critical. Simply wearing "a glove" is not enough. Due to the halogenated organic nature of this compound, you must select gloves that are specifically resistant to it. While no single material is universally perfect, nitrile or neoprene gloves are often a reasonable starting point. However, the most crucial step is to consult the glove manufacturer's specific chemical resistance data for breakthrough time and permeation rate.

Table 2: Key Glove Selection Parameters

Parameter Definition Importance for this compound
Breakthrough Time The time it takes for the chemical to be detected on the inside of the glove after continuous contact with the outside. A longer breakthrough time is essential. For any task with prolonged potential contact, you must know this value and plan glove changes accordingly.
Permeation Rate The rate at which the chemical passes through the glove material after breakthrough has occurred. A lower rate minimizes the dose of exposure should a breakthrough occur.

| Degradation | The physical change in the glove material (e.g., swelling, cracking, softening) upon contact with the chemical. | A glove that degrades loses its structural integrity and barrier function. |

Always double-glove when handling this compound. This provides a buffer: if the outer glove is compromised, the inner glove provides temporary protection while you retreat from the hazardous area to remove and replace the gloves safely.

  • Protective Clothing: A standard cotton lab coat is the minimum requirement for handling small quantities (<50 mL). For larger volumes or for procedures with a higher risk of splashing (e.g., quenching a reaction, large-scale transfers), a chemically resistant apron worn over the lab coat is required.[7][8] Never wear shorts or open-toed shoes in the laboratory.

Respiratory Protection: The Final Line of Defense

All work with this compound must be conducted in a properly functioning and certified chemical fume hood. This is the primary engineering control to prevent inhalation of vapors.[3][9]

A respirator is an emergency device or for situations where engineering controls are proven to be insufficient, not for routine use. If a situation demands a respirator, a full-face respirator with multi-purpose combination (US) or Type ABEK (EN 14387) respirator cartridges is recommended.[6] Use of respiratory protection requires a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.

Operational Plan: PPE in Action

Correctly using PPE is as important as selecting it. The following workflow and procedures minimize the risk of exposure and cross-contamination.

Step-by-Step Donning and Doffing Procedure

Donning (Putting On) Sequence:

  • Lab Coat/Apron: Secure all fastenings.

  • Inner Gloves: Select a pair of well-fitting nitrile gloves.

  • Outer Gloves: Select a second pair, often in a different color to easily spot breaches. Ensure they go over the cuff of the lab coat.

  • Goggles: Position securely and comfortably on your face.

  • Face Shield: Place over the goggles.

Doffing (Taking Off) Sequence - The Goal is to Touch Contaminated Surfaces Only with Other Contaminated Surfaces:

  • Outer Gloves: Peel off the first pair of gloves without touching your bare skin. Grasp the outside of one glove with the other gloved hand and peel it off. Hold the removed glove in the still-gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of immediately in the designated hazardous waste container.

  • Face Shield: Handle by the headband or sides, avoiding the front surface. Place in a designated area for decontamination.

  • Goggles: Handle by the strap to remove. Place with the face shield for decontamination.

  • Lab Coat/Apron: Remove by rolling it outwards, keeping the contaminated exterior away from your body. Hang in its designated location or dispose of if it is a single-use item.

  • Inner Gloves: Remove as described in step 1.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

Risk-Based PPE Selection Workflow

The level of PPE required can be scaled based on the specific task. This decision-making process should be second nature.

PPE_Workflow cluster_start Initiation cluster_assessment Risk Assessment cluster_ppe PPE Level start Task Involving Ethyl 2-chloro-4,4,4-trifluoroacetoacetate quantity Quantity Handled? start->quantity procedure Procedure Risk? quantity->procedure < 50 mL (Low Volume) ppe_enhanced Enhanced PPE: - Standard PPE PLUS - Chemically Resistant Apron quantity->ppe_enhanced >= 50 mL (High Volume) ppe_standard Standard PPE: - Double Nitrile Gloves - Lab Coat - Splash Goggles - Face Shield - In Fume Hood procedure->ppe_standard Simple Transfer, Weighing procedure->ppe_enhanced Reaction Quench, Distillation, Pressurized System

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-chloro-4,4,4-trifluoroacetoacetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-chloro-4,4,4-trifluoroacetoacetate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。